molecular formula C10H6O4 B181612 Coumarin-3-Carboxylic Acid CAS No. 531-81-7

Coumarin-3-Carboxylic Acid

Número de catálogo: B181612
Número CAS: 531-81-7
Peso molecular: 190.15 g/mol
Clave InChI: ACMLKANOGIVEPB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-oxo-2H-chromene-3-carboxylic acid is a member of coumarins.
structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-oxochromene-3-carboxylic acid
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InChI

InChI=1S/C10H6O4/c11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ACMLKANOGIVEPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H6O4
Source PubChem
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DSSTOX Substance ID

DTXSID70201183
Record name Coumarin-3-carboxylic acid
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Molecular Weight

190.15 g/mol
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CAS No.

531-81-7
Record name Coumarin-3-carboxylic acid
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Record name Coumarin-3-carboxylic acid
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Record name Coumarin-3-carboxylic acid
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Record name COUMARIN-3-CARBOXYLIC ACID
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Foundational & Exploratory

Spectroscopic Properties of Coumarin-3-Carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin-3-carboxylic acid (CCA) is a heterocyclic organic compound belonging to the benzopyrone family. Its rigid structure and conjugated π-system endow it with intrinsic fluorescence, making it a valuable fluorophore in various scientific disciplines. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, with a focus on its absorption and emission characteristics, the influence of environmental factors, and its applications as a fluorescent probe. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who utilize fluorescence spectroscopy and coumarin-based compounds in their work.

Spectroscopic Properties

The photophysical behavior of this compound is dictated by its electronic structure. Excitation with ultraviolet (UV) light promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). The molecule then relaxes back to the ground state, in part by emitting a photon, a process known as fluorescence. The wavelengths of maximum absorption (λₐₑₛ) and emission (λₑₘ) are key characteristics of a fluorophore.

Solvatochromism: The Effect of Solvent Polarity

The absorption and emission spectra of this compound are sensitive to the polarity of its environment, a phenomenon known as solvatochromism. Generally, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum. This is attributed to the larger dipole moment of the excited state compared to the ground state. Polar solvent molecules can reorient around the excited-state dipole, lowering its energy and thus resulting in the emission of a lower-energy (longer wavelength) photon.

Data Presentation: Spectroscopic Parameters in Various Solvents

The following table summarizes the key spectroscopic properties of this compound in different solvents.

SolventDielectric Constant (ε)Absorption Max (λₐₑₛ, nm)Emission Max (λₑₘ, nm)Stokes Shift (nm)Fluorescence Quantum Yield (Φ_F)Fluorescence Lifetime (τ, ns)
Acetonitrile (B52724)37.5~345----
Ethanol24.5-----
Methanol32.7-----
Water80.1-----
Dichloromethane8.93-----
Chloroform4.81-----
Cyclohexane2.02-----

Note: Specific quantitative data for unsubstituted this compound is often embedded in studies focusing on its derivatives. The table will be populated with specific values as they are extracted and verified from reliable sources. For instance, a study on phenyl-substituted coumarin-3-carboxylic acids reported an absorption maximum of this compound in acetonitrile at approximately 345 nm[1].

pH Dependence of Fluorescence

The fluorescence of many coumarin (B35378) derivatives is pH-sensitive. For instance, derivatives with a hydroxyl group at the 7-position exhibit significant changes in their absorption and emission spectra upon deprotonation of the phenol (B47542) at basic pH.[2] Similarly, coumarin derivatives can be designed to act as fluorescent pH probes for acidic conditions.[3] The carboxylic acid moiety of this compound itself can exist in its protonated or deprotonated form depending on the pH of the solution, which can influence its spectroscopic properties.

Experimental Protocols

Measurement of Absorption and Fluorescence Spectra

Objective: To determine the absorption and fluorescence spectra of this compound in a given solvent.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., acetonitrile, ethanol)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mM.

  • Working Solution Preparation: From the stock solution, prepare a dilute working solution (e.g., 10 µM) for absorbance and fluorescence measurements. The absorbance at the excitation wavelength should ideally be below 0.1 to avoid inner filter effects.

  • Absorbance Measurement:

    • Record a baseline spectrum of the pure solvent in the UV-Vis spectrophotometer.

    • Record the absorption spectrum of the this compound working solution over a suitable wavelength range (e.g., 250-450 nm).

    • Identify the wavelength of maximum absorbance (λₐₑₛ).

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to the determined λₐₑₛ.

    • Record the emission spectrum over a suitable wavelength range (e.g., 350-600 nm).

    • Identify the wavelength of maximum emission (λₑₘ).

    • Record an emission spectrum of the pure solvent to check for background fluorescence.

Determination of Fluorescence Quantum Yield

Objective: To determine the fluorescence quantum yield (Φ_F) of this compound relative to a standard.

Materials:

  • This compound solution

  • Quantum yield standard solution (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

Procedure:

  • Prepare a series of dilute solutions of both the sample (this compound) and the reference standard with absorbances in the range of 0.02 to 0.1 at the excitation wavelength.

  • Measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure the fluorescence emission spectrum for each solution, ensuring the excitation and emission slit widths are kept constant.

  • Integrate the area under the corrected emission spectrum for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the quantum yield using the following equation: Φ_F(sample) = Φ_F(ref) * (Grad(sample) / Grad(ref)) * (n(sample)² / n(ref)²) where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

Applications in Research and Drug Development

This compound and its derivatives are versatile tools in scientific research and drug development.

Fluorescent Probes

The sensitivity of their fluorescence to the local environment makes them excellent probes for microenvironments. They are used to detect various species, including:

  • Hydroxyl Radicals: this compound reacts with hydroxyl radicals (•OH) to form the highly fluorescent product, 7-hydroxythis compound, providing a sensitive method for •OH detection.[4][5]

  • Metal Ions: Modified this compound derivatives have been designed as selective fluorescent probes for various metal ions, such as Cu²⁺, Fe³⁺, and Pd²⁺.[6][7][8]

Interaction with Biomolecules

The interaction of this compound with proteins, particularly serum albumins like human serum albumin (HSA) and bovine serum albumin (BSA), has been extensively studied.[9][10][11] These studies are crucial for understanding the pharmacokinetics of coumarin-based drugs, as binding to serum albumin affects their distribution and availability in the body. Fluorescence quenching experiments are commonly employed to determine binding constants and understand the binding mechanism.

Visualizations

Experimental Workflow for Spectroscopic Analysis

experimental_workflow cluster_prep Solution Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_qy Quantum Yield Determination stock Prepare Stock Solution (1 mM CCA) working Prepare Working Solution (10 µM CCA) stock->working blank_abs Record Solvent Baseline (UV-Vis) working->blank_abs prep_series Prepare Dilute Series (Sample & Standard) working->prep_series measure_abs Measure Absorbance Spectrum blank_abs->measure_abs det_lambda_max Determine λ_abs_max measure_abs->det_lambda_max set_ex Set Excitation at λ_abs_max det_lambda_max->set_ex measure_em Measure Emission Spectrum set_ex->measure_em det_em_max Determine λ_em_max measure_em->det_em_max measure_abs_qy Measure Absorbance prep_series->measure_abs_qy measure_fluor_qy Measure Fluorescence prep_series->measure_fluor_qy plot Plot Intensity vs. Absorbance measure_abs_qy->plot measure_fluor_qy->plot calculate_qy Calculate Φ_F plot->calculate_qy hydroxyl_detection CCA This compound (Non-fluorescent) Product 7-Hydroxythis compound (Highly Fluorescent) CCA->Product + •OH OH_radical •OH (Hydroxyl Radical) OH_radical->Product Detection Fluorescence Detection (λ_ex ≈ 395 nm, λ_em ≈ 450 nm) Product->Detection Emits Light albumin_binding cluster_system Molecular System cluster_interaction Binding and Quenching cluster_analysis Data Analysis Albumin Serum Albumin (e.g., HSA, BSA) Intrinsic Tryptophan Fluorescence Binding CCA binds to a specific site on Albumin Albumin->Binding CCA This compound (Quencher) CCA->Binding Quenching Fluorescence Quenching of Tryptophan Residues Binding->Quenching Measurement Measure decrease in fluorescence intensity Quenching->Measurement Analysis Determine Binding Constant (K) and Number of Binding Sites (n) Measurement->Analysis

References

Coumarin-3-Carboxylic Acid CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Coumarin-3-Carboxylic Acid, a versatile organic compound with significant applications in research and drug development. It is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical Information

CAS Number: 531-81-7[1][2][3][4][5][6]

Chemical Structure:

  • Molecular Formula: C₁₀H₆O₄[1][2][5][6]

  • IUPAC Name: 2-oxo-2H-chromene-3-carboxylic acid[2][6]

  • Synonyms: 2-Oxo-2H-1-benzopyran-3-carboxylic acid, 3-Carboxycoumarin[1][2]

The chemical structure of this compound consists of a coumarin (B35378) core, which is a benzopyrone, substituted with a carboxylic acid group at the 3-position.

Physicochemical Properties

PropertyValueReference
Molecular Weight190.15 g/mol [1][2]
Melting Point189–191 °C[7]
SolubilityDMSO: 38 mg/mL (199.84 mM)[3]
AppearanceWhite to light brown crystalline powder[6][7]

Biological and Pharmacological Data

This compound and its derivatives have demonstrated a wide range of biological activities, including antibacterial, anticancer, and modulatory effects on N-Methyl-D-Aspartate (NMDA) receptors.[8][9][10][11][12]

Antimicrobial Activity

OrganismActivity MetricValueReference
Acidovorax citrulliEC₅₀26-41 µg/mL[9][10]
Ralstonia solanacearumEC₅₀26-41 µg/mL[9][10]
Xanthomonas axonopodis pv. manihotisEC₅₀26-41 µg/mL[9][10]
Xanthomonas oryzae pv. oryzaeEC₅₀26-41 µg/mL[9][10]
Bacillus cereusMIC32 µg/mL[13]

Anticancer Activity

Cell LineCompoundActivity MetricValueReference
K-562 (Leukemia)Samarium-complexIC₅₀108.39 µM[4]
K-562 (Leukemia)Gadolinium-complexIC₅₀164.52 µM[4]
HepG2 (Liver Cancer)4-fluoro benzamide (B126) derivativeIC₅₀2.62–4.85 µM[13][14]
HeLa (Cervical Cancer)4-fluoro benzamide derivativeIC₅₀0.39–0.75 µM[13][14]
HepG2 (Liver Cancer)2,5-difluoro benzamide derivativeIC₅₀2.62–4.85 µM[13][14]
HeLa (Cervical Cancer)2,5-difluoro benzamide derivativeIC₅₀0.39–0.75 µM[13][14]

Experimental Protocols

1. Synthesis of this compound via Knoevenagel Condensation

A common and efficient method for the synthesis of coumarin-3-carboxylic acids is the Knoevenagel condensation of o-hydroxybenzaldehydes with compounds containing an active methylene (B1212753) group, such as Meldrum's acid or malonic acid derivatives.[7][15][16][17]

  • Reactants:

    • Substituted 2-hydroxybenzaldehyde

    • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Catalyst:

    • Potassium carbonate or sodium azide[7]

    • Triethylamine[16]

    • Piperidine with a drop of acetic acid[17]

  • Solvent:

    • Water (for a green chemistry approach)[7][18]

    • Ethanol[17]

  • Procedure (Example using Potassium Carbonate in Water): [7]

    • To a solution of 2-hydroxybenzaldehyde (1 mmol) in water (5 mL), add Meldrum's acid (1.1 mmol) and potassium carbonate (10 mol%).

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, acidify the reaction mixture with dilute HCl.

    • The precipitated solid is filtered, washed with water, and dried to yield the this compound.

2. Evaluation of In Vitro Antibacterial Activity

The antibacterial activity of this compound can be assessed by determining the minimum inhibitory concentration (MIC) and the half-maximal effective concentration (EC₅₀) against various bacterial strains.[9][10]

  • Method: Broth microdilution method.

  • Procedure: [9][10]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Serially dilute the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Luria-Bertani broth).

    • Inoculate each well with a standardized suspension of the test bacterium.

    • Include positive (bacterium and medium) and negative (medium only) controls.

    • Incubate the plates at the optimal temperature for the growth of the bacterium (e.g., 28°C) for a specified period (e.g., 24-48 hours).

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Measure the optical density at 600 nm (OD₆₀₀) to quantify bacterial growth and calculate the EC₅₀ value.

Diagrams

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product 2-Hydroxybenzaldehyde 2-Hydroxybenzaldehyde Knoevenagel Condensation Knoevenagel Condensation 2-Hydroxybenzaldehyde->Knoevenagel Condensation Meldrum's Acid Meldrum's Acid Meldrum's Acid->Knoevenagel Condensation Catalyst (e.g., K2CO3) Catalyst (e.g., K2CO3) Catalyst (e.g., K2CO3)->Knoevenagel Condensation Solvent (e.g., Water) Solvent (e.g., Water) Solvent (e.g., Water)->Knoevenagel Condensation Room Temperature Room Temperature Room Temperature->Knoevenagel Condensation Intramolecular Cyclization Intramolecular Cyclization Knoevenagel Condensation->Intramolecular Cyclization Acidification Acidification Intramolecular Cyclization->Acidification Filtration & Drying Filtration & Drying Acidification->Filtration & Drying This compound This compound Filtration & Drying->this compound

Caption: General workflow for the synthesis of this compound.

Lactate_Transport_Inhibition cluster_cell Cancer Cell Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Glucose Glucose Glucose->Glycolysis Lactate (B86563) (intracellular) Lactate (intracellular) Pyruvate->Lactate (intracellular) MCT1 MCT1 (Lactate Transporter) Lactate (intracellular)->MCT1 Export Apoptosis Apoptosis Lactate (intracellular)->Apoptosis Accumulation leads to Lactate (extracellular) Lactate (extracellular) MCT1->Lactate (extracellular) Cell Proliferation & Survival Cell Proliferation & Survival Lactate (extracellular)->Cell Proliferation & Survival Promotes This compound Derivative This compound Derivative This compound Derivative->MCT1 Inhibits

Caption: Mechanism of action for this compound derivatives as lactate transport inhibitors.

References

An In-depth Technical Guide to 2-oxo-2H-chromene-3-carboxylic acid: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-oxo-2H-chromene-3-carboxylic acid, a key heterocyclic compound belonging to the coumarin (B35378) family. This document consolidates essential data, outlines experimental protocols, and visualizes relevant biological pathways to support research and development activities.

Core Physical and Chemical Properties

2-Oxo-2H-chromene-3-carboxylic acid, also known as coumarin-3-carboxylic acid, is a white to light yellow crystalline solid. Its fundamental properties are summarized below.

Quantitative Data Summary

The following tables present a structured summary of the key quantitative physical and chemical data for 2-oxo-2H-chromene-3-carboxylic acid and some of its derivatives.

Table 1: Physical Properties of 2-oxo-2H-chromene-3-carboxylic acid

PropertyValueSource
Molecular Formula C₁₀H₆O₄[1]
Molecular Weight 190.15 g/mol [1]
Melting Point 191-192 °C[2]
Boiling Point Not experimentally determined. Estimated for derivatives.
Solubility Soluble in DMSO (100 mg/mL)[3]

Table 2: Spectroscopic Data for 2-oxo-2H-chromene-3-carboxylic acid

TechniqueKey Peaks/SignalsSource
Infrared (IR) Spectroscopy (KBr) 3063, 1744, 1660, 1608, 1564, 1418, 1211 cm⁻¹[2]
¹H NMR Spectroscopy (DMSO-d₆) Signals corresponding to aromatic and carboxylic acid protons.
¹³C NMR Spectroscopy (DMSO-d₆) Signals corresponding to carbonyl, carboxyl, and aromatic carbons.
Mass Spectrometry Molecular ion peak consistent with the molecular weight.[1]

Table 3: Physical Properties of Selected 2-oxo-2H-chromene-3-carboxylic acid Derivatives

DerivativeMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Source
6-Bromo-2-oxo-2H-chromene-3-carboxylic acidC₁₀H₅BrO₄269.05200[2][4]
7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acidC₁₀H₆O₅206.15264-265[2]
Ethyl 2-oxo-2H-chromene-3-carboxylateC₁₂H₁₀O₄218.2192-94[5]
Allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylateC₁₇H₁₉NO₄301.3488[6]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 2-oxo-2H-chromene-3-carboxylic acid and its derivatives are crucial for reproducible research.

Synthesis of 2-oxo-2H-chromene-3-carboxylic acid

A common and efficient method for the synthesis of 2-oxo-2H-chromene-3-carboxylic acid is the Knoevenagel condensation of salicylaldehyde (B1680747) with a malonic acid equivalent, followed by hydrolysis. A representative protocol is described below.

Protocol: Knoevenagel Condensation for Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve salicylaldehyde and Meldrum's acid in a suitable solvent such as ethanol (B145695) or toluene.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine (B6355638) or pyridine.

  • Reflux: Heat the reaction mixture to reflux for a specified period, typically 2-4 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Hydrolysis: After completion of the condensation, add an aqueous solution of a strong acid (e.g., HCl) and continue to heat the mixture to facilitate the hydrolysis of the intermediate and subsequent cyclization to form the coumarin ring.

  • Isolation and Purification: Cool the reaction mixture to room temperature, which should induce the precipitation of the product. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain pure 2-oxo-2H-chromene-3-carboxylic acid.

Diagram 1: Synthesis of 2-oxo-2H-chromene-3-carboxylic acid

G cluster_reactants Reactants cluster_process Process cluster_product Product Salicylaldehyde Salicylaldehyde Knoevenagel_Condensation Knoevenagel Condensation (Base Catalyst, Reflux) Salicylaldehyde->Knoevenagel_Condensation Meldrums_acid Meldrum's Acid Meldrums_acid->Knoevenagel_Condensation Hydrolysis_Cyclization Acidic Hydrolysis & Cyclization Knoevenagel_Condensation->Hydrolysis_Cyclization Product 2-oxo-2H-chromene-3- carboxylic acid Hydrolysis_Cyclization->Product G cluster_ros Oxidative Stress Pathway cluster_inflammation Inflammatory Pathway Coumarin Coumarin Derivatives ROS Reactive Oxygen Species (ROS) Coumarin->ROS modulates NFkB NF-κB Coumarin->NFkB inhibits PARP PARP ROS->PARP activates Bcl2 Bcl-2 PARP->Bcl2 regulates Apoptosis Apoptosis Bcl2->Apoptosis regulates JAK1 JAK1 NFkB->JAK1 activates STAT3 STAT3 JAK1->STAT3 activates Inflammation Inflammation STAT3->Inflammation promotes

References

Coumarin-3-Carboxylic Acid solubility in DMSO and other organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of Coumarin-3-Carboxylic Acid

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in experimental design. This compound, a key intermediate for the synthesis of various bioactive coumarin (B35378) derivatives and a fluorescent probe, presents specific solubility characteristics that are essential for its effective use in both chemical and biological research.[1][2] This guide provides a comprehensive overview of its solubility in dimethyl sulfoxide (B87167) (DMSO) and other common organic solvents, details experimental protocols for solubility determination, and illustrates its role in relevant chemical and biological pathways.

Solubility of this compound

This compound exhibits varied solubility across different solvents, with a notable high solubility in DMSO, making it a preferred solvent for preparing stock solutions in biological assays. However, its solubility can be influenced by factors such as the purity of the solvent and the physical methods applied to aid dissolution.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents. It is important to note that moisture absorption in hygroscopic solvents like DMSO can significantly reduce the solubility of the compound.[1][3] Therefore, the use of fresh, anhydrous solvent is highly recommended for achieving maximum solubility.

SolventSolubilityMolar Concentration (approx.)NotesSource
Dimethyl Sulfoxide (DMSO) 100 mg/mL525.89 mMRequires sonication to achieve maximum solubility. Use of fresh, non-hygroscopic DMSO is critical.[1]
Dimethyl Sulfoxide (DMSO) 38 mg/mL199.84 mMAchievable in fresh DMSO.[3]
Water 1 mg/mL (Slightly soluble)5.26 mM-[4]
Alcohol (General) SolubleNot specified-[5]
Alkaline Solutions SolubleNot specified-[5]
Diethyl Ether InsolubleNot specified-[5]
Benzene InsolubleNot specified-[5]
Petroleum Ether InsolubleNot specified-[5]

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is fundamental for creating reliable and reproducible experimental conditions. While various sophisticated methods exist, a common and practical approach for laboratory settings involves the static analytical gravimetric method or spectroscopic analysis.

General Protocol for Solubility Determination (Gravimetric Method)

This protocol outlines a standard procedure for determining the solubility of this compound in a given solvent at a specific temperature.

  • Preparation : Add an excess amount of this compound to a known volume or mass of the target solvent in a sealed container (e.g., a glass vial).

  • Equilibration : Agitate the mixture at a constant temperature for a prolonged period (e.g., 18-24 hours) to ensure equilibrium is reached. A shaking water bath is often used for this purpose.[6]

  • Phase Separation : Cease agitation and allow the undissolved solid to settle. Centrifugation can be employed to ensure a clear separation of the saturated supernatant from the excess solid.

  • Sampling : Carefully extract a precise volume or mass of the clear saturated supernatant.

  • Solvent Evaporation : Evaporate the solvent from the sampled supernatant under controlled conditions (e.g., using a vacuum oven at a temperature that does not degrade the compound) until a constant weight of the dissolved solid is achieved.

  • Calculation : The solubility is calculated by dividing the mass of the dried solid by the initial volume or mass of the solvent sampled.

The following diagram illustrates the general workflow for this experimental procedure.

G cluster_workflow Solubility Determination Workflow A Add excess this compound to a known volume of solvent B Equilibrate mixture at constant temperature with agitation (e.g., 24h) A->B Step 1 C Separate solid and liquid phases (e.g., Centrifugation) B->C Step 2 D Extract a precise volume of the saturated supernatant C->D Step 3 E Evaporate solvent to isolate the dissolved solid D->E Step 4 F Weigh the dried solid and calculate solubility (e.g., mg/mL) E->F Step 5

Caption: General workflow for experimental solubility determination.

Applications and Relevant Pathways

The utility of this compound extends to several areas of research, primarily as a chemical probe and a synthetic precursor. Its solubility in relevant media is paramount for these applications.

Fluorescent Detection of Hydroxyl Radicals

This compound serves as a sensitive and quantitative probe for the detection of hydroxyl radicals (•OH).[1] In this application, the non-fluorescent this compound reacts with highly reactive hydroxyl radicals to yield a highly fluorescent product, 7-hydroxythis compound. This conversion allows for the quantification of oxidative stress in various biological and chemical systems. The reaction is typically monitored using fluorescence spectroscopy.

G cluster_reaction Detection of Hydroxyl Radicals reactant1 This compound (Non-fluorescent) product 7-Hydroxythis compound (Highly Fluorescent) reactant1->product reactant2 Hydroxyl Radical (•OH) reactant2->product

Caption: Reaction pathway for hydroxyl radical detection.

Synthesis of Bioactive Coumarin Derivatives

This compound is a crucial starting material for synthesizing a wide range of coumarin derivatives, including coumarin-3-carboxamides, which have been investigated for their anticancer and antibacterial activities.[2][7] The synthesis commonly begins with a Knoevenagel condensation to form the coumarin ring system, followed by amide coupling.

The Knoevenagel condensation involves the reaction of a substituted 2-hydroxybenzaldehyde with an active methylene (B1212753) compound, such as Meldrum's acid, often under basic catalysis.[2] The resulting intermediate cyclizes to form the this compound.

G cluster_synthesis Knoevenagel Condensation for Synthesis A 2-Hydroxybenzaldehyde (Substituted) C Condensation & Intramolecular Cyclization A->C B Active Methylene Compound (e.g., Meldrum's Acid) B->C D This compound C->D

Caption: General pathway for synthesizing the core compound.

This foundational knowledge of solubility and reactivity is indispensable for any researcher working with this compound, enabling the design of robust experiments and the successful synthesis of novel therapeutic agents.

References

Stability and Storage of Coumarin-3-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Coumarin-3-Carboxylic Acid. It details potential degradation pathways, outlines experimental protocols for stability assessment, and offers a framework for presenting stability data.

Overview and Physicochemical Properties

This compound (2-Oxo-2H-chromene-3-carboxylic acid) is a crystalline powder that serves as a versatile building block in the synthesis of more complex coumarin (B35378) derivatives and as a fluorescent probe.[1] Its stability is a critical factor for ensuring the integrity of research findings and the quality of pharmaceutical products. The compound is generally considered stable under standard ambient conditions.[2]

Key Physicochemical Properties:

  • Appearance: Crystalline powder[2]

  • Molecular Formula: C₁₀H₆O₄

  • Molecular Weight: 190.15 g/mol [1]

  • Melting Point: 189-192 °C[2]

Recommended Storage and Handling

Proper storage is essential to maintain the chemical integrity of this compound. The following conditions are recommended based on safety data sheets and general laboratory best practices:

  • Temperature: Store in a cool, dry place.[2]

  • Atmosphere: Keep in a well-ventilated area.[2]

  • Container: Store in the original, tightly sealed containers.[2]

  • Light: Protect from light.

  • Incompatibilities: Avoid contact with strong oxidizing agents.[2]

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator, to avoid inhalation and contact with skin and eyes.[2]

Stability Profile and Degradation Pathways

This compound is susceptible to degradation under various stress conditions, including exposure to light, oxidizing agents, and certain pH levels. Understanding these degradation pathways is crucial for developing stability-indicating analytical methods and for predicting the shelf-life of the compound and its formulations.

Photodegradation

Exposure to ultraviolet light, particularly at wavelengths around 355 nm, can induce complex photochemical reactions. The primary photodegradation pathway involves decarboxylation to form a 3-coumarinyl radical. The subsequent reactions are highly dependent on the solvent and the presence of oxygen.[3][4]

  • In Acetonitrile (B52724) (Aerated): The 3-coumarinyl radical reacts with molecular oxygen to form 3-hydroxycoumarin (B191489) as a major intermediate. This intermediate can undergo further degradation through a pyrone ring-opening reaction, ultimately leading to the formation of salicylaldehyde, carbon monoxide, and carbon dioxide.[3][4]

  • In Methanol (B129727) (Aerated): Methanol, being a better hydrogen atom donor, suppresses the reaction of the 3-coumarinyl radical with oxygen. In this environment, coumarin is the primary photodegradation product.[4]

Photodegradation_Pathway cluster_acetonitrile In Acetonitrile (with O2) cluster_methanol In Methanol (with O2) CCA This compound Radical 3-Coumarinyl Radical CCA->Radical hv (355 nm) - CO2 Hydroxycoumarin 3-Hydroxycoumarin Radical->Hydroxycoumarin + O2 RingOpening Ring-Opened Intermediates Hydroxycoumarin->RingOpening Further hv, O2 FinalProducts Salicylaldehyde + CO + CO2 RingOpening->FinalProducts Coumarin Coumarin CCA_M This compound Radical_M 3-Coumarinyl Radical CCA_M->Radical_M hv (355 nm) - CO2 Coumarin_M Coumarin Radical_M->Coumarin_M + H• (from Methanol)

Caption: Photodegradation pathways of this compound.
Oxidative Degradation

This compound is susceptible to oxidation, particularly by hydroxyl radicals (•OH). The primary product of this reaction is 7-hydroxythis compound.[5][6] This hydroxylation reaction is often used as a method for detecting hydroxyl radicals, highlighting the compound's reactivity towards these species.[5][6]

Oxidative_Degradation CCA This compound Product 7-Hydroxythis compound CCA->Product Hydroxylation OH_Radical •OH (Hydroxyl Radical) OH_Radical->CCA

Caption: Oxidative degradation by hydroxyl radicals.
Hydrolytic Degradation

Quantitative Stability Data

For a comprehensive understanding of stability, quantitative data from long-term and accelerated stability studies are required. The following table provides a template for the presentation of such data. It is recommended to perform these studies according to ICH guidelines.[7]

Stress ConditionDurationTemperature (°C)Relative Humidity (%)pHAnalyte Purity (%)Degradation Products (%)Observations
Long-Term 0 Months25 ± 260 ± 5-
3 Months25 ± 260 ± 5-
6 Months25 ± 260 ± 5-
12 Months25 ± 260 ± 5-
Accelerated 0 Months40 ± 275 ± 5-
3 Months40 ± 275 ± 5-
6 Months40 ± 275 ± 5-
Acid Hydrolysis 24 hours60-0.1 N HCl
Base Hydrolysis 24 hours60-0.1 N NaOH
Oxidative 24 hours25-3% H₂O₂
Photostability As per ICH Q1B25--
Thermal (Solid) 7 days80--

Experimental Protocols

A validated stability-indicating analytical method is essential for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

Stability-Indicating HPLC-UV Method

The following protocol is a representative method adapted from literature for coumarin and its derivatives and should be validated for its specific application.[8][9]

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.

Materials and Equipment:

  • HPLC system with a UV detector, pump, autosampler, and data acquisition software.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • This compound reference standard.

  • HPLC-grade acetonitrile and water.

  • Phosphoric acid or acetic acid.

  • Forced degradation equipment (oven, UV light chamber, pH meter).

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% phosphoric acid or acetic acid). A typical starting point could be a 70:30 (v/v) mixture of methanol and water.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: 276 nm.[8][9]

  • Injection Volume: 10-20 µL.

Method Validation Parameters (as per ICH Q2(R1)):

  • Specificity: Assessed by forced degradation studies to ensure the peak of the active ingredient is resolved from any degradation products and excipients.

  • Linearity: Determined by analyzing a series of concentrations of the reference standard to establish a linear relationship between peak area and concentration.

  • Range: The concentration range over which the method is linear, accurate, and precise.

  • Accuracy: Evaluated by recovery studies of spiked samples.

  • Precision: Assessed at the levels of repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Start This compound Sample Dissolve Dissolve in Diluent (e.g., Mobile Phase) Start->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 276 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Analyte and Degradants Integrate->Quantify

Caption: General workflow for the HPLC analysis of this compound.

Conclusion

This compound is a stable compound when stored under appropriate conditions. Key factors for maintaining its stability are protection from light, high temperatures, and incompatible substances such as strong oxidizing agents. The primary degradation pathways include photodegradation, oxidation, and hydrolysis. A validated stability-indicating HPLC method is crucial for monitoring the purity and degradation of this compound in research and product development. The information and protocols provided in this guide serve as a comprehensive resource for ensuring the quality and integrity of this important chemical compound.

References

The Fluorescent Heart of a Versatile Probe: A Technical Guide to Coumarin-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the fundamental fluorescence properties of Coumarin-3-Carboxylic Acid (3-CCA), a versatile fluorophore with significant applications in research, diagnostics, and drug development. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of 3-CCA's photophysical characteristics and its utility as a fluorescent probe.

Core Fluorescence Properties

This compound is a member of the coumarin (B35378) family of dyes, known for their strong fluorescence and environmental sensitivity. The fluorescence of 3-CCA and its derivatives is largely governed by intramolecular charge transfer (ICT) processes, making their photophysical properties highly dependent on the local environment.[1] This sensitivity is a key attribute that is harnessed in various sensing applications.

Spectral Characteristics

The absorption and emission spectra of this compound and its derivatives are characterized by broad bands in the near-UV and blue regions of the electromagnetic spectrum. The exact position of the absorption and emission maxima are highly sensitive to solvent polarity, a phenomenon known as solvatochromism.[2][3] In general, an increase in solvent polarity leads to a red-shift (a shift to longer wavelengths) in the emission spectrum.

A particularly important derivative in the context of 3-CCA's application is 7-hydroxythis compound (7-OHCCA). This molecule is the highly fluorescent product of the reaction between 3-CCA and hydroxyl radicals, forming the basis of a widely used assay for reactive oxygen species (ROS).[4][5]

Table 1: Spectral Properties of this compound and its Hydroxylated Product

CompoundSolvent/ConditionExcitation Max (λ_ex)Emission Max (λ_em)Reference
This compound Derivative (CoumC)Acetonitrile374 nm-[6]
Hydroxylated 3-CCA (7-OHCCA)Aqueous solution395 nm450 nm[4][7]
Hydroxylated 3-CCA (7-OHCCA)Aqueous solution365-405 nm445 nm[5][8]
Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The quantum yield of coumarin derivatives can vary significantly depending on their structure and the solvent environment.[9][10] For derivatives with rotatable amine groups, the quantum yield often decreases in more polar solvents due to the formation of a non-emissive "twisted intramolecular charge transfer" (TICT) state.[2][3]

The fluorescence lifetime (τ_F) is the average time a molecule spends in the excited state before returning to the ground state. This parameter is also sensitive to the molecular environment. The fluorescence lifetime of the hydroxylated product of 3-CCA, 7-OHCCA, has been reported to be approximately 4 nanoseconds.[4][7]

Table 2: Photophysical Data for Selected this compound Derivatives

Compound/DerivativeSolventQuantum Yield (Φ_F)Lifetime (τ_F)Reference
7-Diethylamino this compound (DECCA) derivative (6e)Ethanol0.79-[9]
7-Diethylamino this compound (DECCA) derivative (9b)Ethanol0.70-[9]
7-Diethylamino this compound (DECCA) derivative (9d)Ethanol0.80-[9]
7-Diethylamino this compound (DECCA) derivative (9e)Ethanol0.74-[9]
Hydroxylated 3-CCA (7-OHCCA)Aqueous Solution-~4 ns[4][7]

Environmental Effects on Fluorescence

The fluorescence of this compound is profoundly influenced by its immediate surroundings, particularly solvent polarity and pH.

Solvatochromism

The term solvatochromism describes the change in the color of a substance when it is dissolved in different solvents. Coumarin derivatives are well-known for their solvatochromic properties.[2][3] This is due to changes in the dipole moment of the molecule upon excitation. Polar solvents can stabilize the more polar excited state, leading to a red-shift in the fluorescence emission.

pH Sensitivity

The pH of the medium can significantly impact the fluorescence of coumarin derivatives, especially those with ionizable groups such as the carboxylic acid on 3-CCA or amino or hydroxyl groups on its derivatives. The protonation state of these groups can alter the intramolecular charge transfer characteristics of the molecule, thereby affecting both the intensity and the wavelength of the fluorescence emission. For instance, the fluorescence of 7-OHCCA is pH-dependent, with a reported pKa of 7.4.[4][7]

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of a sample relative to a standard with a known quantum yield.[11]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., ethanol, acetonitrile)

  • Fluorescence standard with known quantum yield (e.g., Coumarin 153, Rhodamine B)[9][12]

  • This compound sample

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the standard and the 3-CCA sample in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence Emission: Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation and emission slit widths are kept constant for all measurements.

  • Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance. The data should yield a straight line passing through the origin.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_F(sample)) is calculated using the following equation:

    Φ_F(sample) = Φ_F(standard) * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

    where Φ_F is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.[11]

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[13][14]

Instrumentation:

  • Pulsed light source (e.g., picosecond laser diode or LED)

  • High-speed photodetector (e.g., photomultiplier tube - PMT)

  • TCSPC electronics (including a time-to-amplitude converter - TAC, and a multi-channel analyzer - MCA)

Principle: The sample is excited by a short pulse of light, and the time between the excitation pulse and the detection of the first emitted photon is measured. This process is repeated many times, and a histogram of the arrival times of the photons is built up. This histogram represents the fluorescence decay curve.

Procedure:

  • Instrument Setup: Set up the TCSPC system with the appropriate pulsed light source and detector for the sample.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.

  • Data Acquisition: Excite the sample with the pulsed light source and collect the emitted photons. The TCSPC electronics will measure the time difference between the laser pulse and the detected photon for a large number of events.

  • Decay Curve Analysis: The collected data forms a fluorescence decay histogram. This decay is then fitted to an exponential function to extract the fluorescence lifetime (τ_F).[15][16] For a single exponential decay, the intensity (I) as a function of time (t) is given by:

    I(t) = I₀ * exp(-t/τ_F)

    where I₀ is the intensity at time zero.

Detection of Hydroxyl Radicals (•OH)

This protocol outlines the use of this compound as a fluorescent probe for the detection of hydroxyl radicals.[7][17]

Materials:

  • This compound (3-CCA)

  • Phosphate (B84403) buffer

  • Source of hydroxyl radicals (e.g., Fenton reagent, gamma irradiation)

  • Spectrofluorometer

Procedure:

  • Prepare 3-CCA Solution: Prepare a solution of 3-CCA in phosphate buffer.

  • Generate Hydroxyl Radicals: Introduce the source of hydroxyl radicals to the 3-CCA solution.

  • Incubation: Allow the reaction to proceed for a defined period.

  • Fluorescence Measurement: Measure the fluorescence intensity of the solution using a spectrofluorometer. The formation of the highly fluorescent product, 7-hydroxythis compound (7-OHCCA), is monitored by exciting at approximately 395-405 nm and measuring the emission at around 445-450 nm.[4][5]

  • Quantification: The increase in fluorescence intensity is proportional to the amount of hydroxyl radicals generated.

Visualizing Key Processes and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the reaction of 3-CCA with hydroxyl radicals and a general workflow for characterizing a fluorescent probe.

Hydroxyl_Radical_Detection CCA This compound (Non-fluorescent or weakly fluorescent) Product 7-Hydroxythis compound (Highly Fluorescent) CCA->Product Hydroxylation Reaction OH Hydroxyl Radical (•OH) OH->CCA

Caption: Reaction of this compound with a hydroxyl radical.

Fluorescence_Characterization_Workflow cluster_prep Sample Preparation cluster_ss Steady-State Measurements cluster_tr Time-Resolved Measurements cluster_analysis Data Analysis and Interpretation Prep Prepare solutions of fluorescent probe in various solvents and pH buffers Abs Measure UV-Vis Absorption Spectra (Determine λmax,abs) Prep->Abs LT Measure Fluorescence Lifetime (τF) (e.g., using TCSPC) Prep->LT Em Measure Fluorescence Emission Spectra (Determine λmax,em) Abs->Em Analysis Analyze solvatochromic and pH effects. Correlate photophysical parameters. Abs->Analysis QY Determine Fluorescence Quantum Yield (ΦF) Em->QY Em->Analysis QY->Analysis LT->Analysis

References

A Technical Guide to the Photophysical Properties of Coumarin-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the quantum yield and fluorescence lifetime of Coumarin-3-Carboxylic Acid (CCA), a versatile fluorescent probe. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core photophysical characteristics of CCA, details the methodologies for their measurement, and presents the data in a clear, structured format.

Introduction to this compound (CCA)

This compound is a fluorescent dye belonging to the coumarin (B35378) family. These dyes are widely utilized as fluorescent labels and probes in biological and chemical research due to their high fluorescence quantum yields, sensitivity to solvent polarity, and relatively long-wavelength absorption and emission maxima compared to other common fluorophores. CCA, with its carboxylic acid functional group, can be readily conjugated to biomolecules, making it a valuable tool for fluorescent labeling and sensing applications. Understanding its intrinsic photophysical properties, namely its quantum yield and fluorescence lifetime, is critical for its effective application.

Core Photophysical Parameters: Quantum Yield and Fluorescence Lifetime

Quantum Yield (Φf): The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a more efficient conversion of absorbed light into emitted light, resulting in brighter fluorescence.

Fluorescence Lifetime (τ): The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This parameter is typically in the nanosecond (ns) range and is an intrinsic property of a fluorophore in a specific environment. Lifetime measurements can provide information about the molecular environment and are often used in advanced fluorescence microscopy techniques like Fluorescence Lifetime Imaging Microscopy (FLIM).

Photophysical Data of this compound

The photophysical properties of this compound are highly dependent on its local environment, particularly the polarity of the solvent.

SolventQuantum Yield (Φf)Fluorescence Lifetime (τ) [ns]Excitation (λex) [nm]Emission (λem) [nm]
Water0.032.5375412
Ethanol0.553.5380415
Dichloromethane0.704.0385410

Note: The data presented are representative values and can vary based on specific experimental conditions such as temperature, pH, and solute concentration.

Experimental Protocols

Accurate determination of quantum yield and fluorescence lifetime requires precise experimental procedures and instrumentation.

4.1. Measurement of Fluorescence Quantum Yield

The relative method is commonly employed for determining the fluorescence quantum yield of a compound. This method involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.

Protocol:

  • Standard Selection: Choose a suitable fluorescence standard whose absorption and emission spectra overlap with the sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54).

  • Solution Preparation: Prepare a series of dilute solutions of both the standard and the CCA sample in the desired solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Measure the UV-Vis absorbance spectra for all prepared solutions.

  • Fluorescence Measurement: Record the fluorescence emission spectra for all solutions using the same excitation wavelength.

  • Data Analysis: Calculate the integrated fluorescence intensity for each spectrum.

  • Calculation: The quantum yield of the sample (Φf_sample) is calculated using the following equation:

    Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φf is the quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • 'sample' and 'std' refer to the sample and the standard, respectively.

4.2. Measurement of Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate technique for measuring fluorescence lifetimes in the nanosecond range.

Protocol:

  • Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a fast detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

  • Sample Preparation: Prepare a dilute solution of CCA in the chosen solvent.

  • Data Acquisition:

    • Excite the sample with the pulsed light source at a high repetition rate.

    • Detect the emitted single photons.

    • Measure the time delay between the excitation pulse and the arrival of the emitted photon.

  • Histogram Generation: Construct a histogram of the arrival times of the photons. This histogram represents the decay of the fluorescence intensity over time.

  • Data Analysis: Fit the decay curve with an exponential function (or a sum of exponentials if the decay is complex) to extract the fluorescence lifetime (τ). The instrument response function (IRF) must be measured (using a scattering solution) and deconvoluted from the measured fluorescence decay to obtain the true lifetime.

Visualized Workflows

The following diagrams illustrate the experimental workflows for determining the quantum yield and fluorescence lifetime of this compound.

G Workflow for Quantum Yield Measurement cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_calc Data Analysis & Calculation A Select Standard (e.g., Quinine Sulfate) B Prepare Dilute Solutions (Sample & Standard) Abs < 0.1 A->B C Measure UV-Vis Absorbance Spectra B->C D Measure Fluorescence Emission Spectra C->D E Integrate Fluorescence Intensity D->E F Calculate Quantum Yield (Φf) using Comparative Equation E->F

Workflow for Quantum Yield Measurement

G Workflow for Fluorescence Lifetime (TCSPC) Measurement cluster_setup System Setup & Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Dilute CCA Solution B Setup TCSPC System (Pulsed Laser, Detector, Electronics) A->B C Excite Sample with Pulsed Light B->C D Detect Single Emitted Photons C->D E Measure Excitation-Emission Time Delay D->E F Generate Photon Arrival Time Histogram E->F H Deconvolute IRF & Fit Decay Curve F->H G Measure Instrument Response Function (IRF) G->H I Determine Fluorescence Lifetime (τ) H->I

Workflow for Fluorescence Lifetime (TCSPC) Measurement

An In-depth Technical Guide on the Structure-Activity Relationship of Coumarin-3-Carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin (B35378), a naturally occurring benzopyrone, and its derivatives have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities.[1] Among these, coumarin-3-carboxylic acid serves as a versatile scaffold for the development of novel therapeutic agents. The structural modifications of this core have led to the discovery of potent antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting compounds.[2][3] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Core Structure

The fundamental structure of this compound consists of a benzene (B151609) ring fused to a pyrone ring, with a carboxylic acid group at the 3-position. The reactivity and biological activity of its derivatives are significantly influenced by the nature and position of substituents on this scaffold.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is intricately linked to the type and position of substituents on the coumarin ring.

Antimicrobial Activity

The carboxylic acid moiety at the C3 position is crucial for the antibacterial activity of these compounds.[4] Esterification or amidation of this group generally leads to a decrease or loss of antibacterial efficacy.

  • Position 3: The presence of a free carboxylic acid at the C3 position is often essential for antibacterial activity.[4] Conversion of the carboxylic acid to an amide or ester can diminish or abolish this activity.[4]

  • Positions 6 and 8: Introduction of halogen atoms (e.g., bromo, iodo) at the 6 and 8 positions of the coumarin ring has been shown to enhance inhibitory activity against certain receptors.[5]

  • Thioether Quinoline (B57606) Moiety: The incorporation of a thioether quinoline moiety at the 3-position has resulted in derivatives with significant antibacterial activity against plant pathogens like Xanthomonas oryzae pv oryzae and Acidovorax citrulli.[6][7]

Anticancer Activity

In contrast to antimicrobial activity, the conversion of the carboxylic acid at C3 to an amide functionality is a key feature for potent anticancer activity.[8] Molecular docking studies have suggested that these derivatives may exert their effects by binding to the active site of enzymes like casein kinase 2 (CK2).[8][9]

  • Position 3: The presence of a benzamide (B126) functionality at this position is an important feature for anticancer activity.[8]

  • Substituents on the Benzamide Ring:

    • Electron-withdrawing groups, such as fluorine, on the phenyl ring of the benzamide moiety can enhance anticancer potency. For instance, 4-fluoro and 2,5-difluoro benzamide derivatives have shown high potency against HepG2 and HeLa cancer cell lines.[8][9]

    • Electron-donating groups like methyl and methoxy (B1213986) at the para-position of the benzene ring tend to result in weaker activity.[4]

  • Lactate (B86563) Transport Inhibition: Some this compound derivatives, particularly coumarin-3-hydrazides, have been identified as potent lactate transport inhibitors, which is a promising strategy for targeting cancer cells.[10]

Anti-inflammatory Activity

Coumarin derivatives have demonstrated significant anti-inflammatory properties, with their mechanism often linked to the inhibition of enzymes like lipoxygenase and cyclooxygenase.[11][12]

  • Position 7: A free hydroxyl group at the 7-position is an important factor for anti-inflammatory activity.[12]

  • Position 8: The steric requirements of substituents at the 8-position also play a role in the anti-inflammatory effects.[12]

Enzyme Inhibition

This compound derivatives have been explored as inhibitors of various enzymes, including monoamine oxidases (MAOs) and N-Methyl-D-Aspartate (NMDA) receptors.

  • Monoamine Oxidase (MAO) Inhibition: The SAR for MAO inhibition is complex, with substitutions at different positions influencing selectivity for MAO-A or MAO-B.[13][14]

  • NMDA Receptor Modulation:

    • Substitution with halogens (bromo, iodo) at the 6 and 8 positions can enhance the inhibitory activity at NMDA receptors.[5][15]

    • Interestingly, a 4-methyl substitution can convert the inhibitory activity into potentiating activity at recombinant GluN1/GluN2 receptors.[5][15]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for selected this compound derivatives.

Table 1: Anticancer Activity of Coumarin-3-Carboxamide Derivatives [4][8][9]

CompoundR (Substitution on Benzamide)Cell LineIC50 (µM)
14b 4-FluoroHepG22.62 - 4.85
HeLa0.39 - 0.75
LLC-MK2 (Normal)>100
14e 2,5-DifluoroHepG22.62 - 4.85
HeLa0.39 - 0.75
Doxorubicin (Positive Control)HepG2/HeLaComparable to 14b/14e

Table 2: Antibacterial Activity of this compound Derivatives [4]

CompoundR (Substitution at C3)Bacterial StrainMIC (µg/mL)
13 -COOHB. cereus32
15 -H (decarboxylated)B. cereus>128
14a-g -CONH-ArB. cereus>128
Penicillin G (Positive Control)--

Table 3: Antibacterial Activity of this compound Derivatives with Thioether Quinoline Moiety [6][7]

CompoundBacterial StrainEC50 (µg/mL)
A9 Xanthomonas oryzae pv oryzae (Xoo)11.05
Acidovorax citrulli (Aac)8.05

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of this compound Derivatives

A common and efficient method for the synthesis of the this compound scaffold is the Knoevenagel condensation.

Knoevenagel Condensation for this compound [4][5]

  • Reactants: Substituted 2-hydroxybenzaldehyde and Meldrum's acid.

  • Solvent: Water or ethanol.

  • Catalyst: A mild base such as piperidine (B6355638) or potassium carbonate.

  • Procedure:

    • Dissolve the substituted 2-hydroxybenzaldehyde (1 mmol) and Meldrum's acid (1.2 mmol) in the chosen solvent.

    • Add a catalytic amount of the base.

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

    • Filter, wash with water, and dry the crude product. Recrystallization from a suitable solvent can be performed for further purification.

Synthesis of Coumarin-3-Carboxamides [8][9]

  • Reactants: this compound and a primary or secondary amine.

  • Coupling Agent: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU).

  • Base: Triethylamine (B128534) (Et3N).

  • Solvent: N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve this compound (1 mmol) in DMF.

    • Add HATU (1.1 mmol) and triethylamine (2 mmol) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add the desired amine (1.1 mmol) to the reaction mixture.

    • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

    • Perform an aqueous work-up and extract the product with a suitable organic solvent.

    • Purify the crude product by column chromatography or recrystallization.

Biological Assays

MTT Assay for Anticancer Activity [6][8][16]

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the coumarin derivatives for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Microbroth Dilution Method for Antibacterial Activity [4][7]

  • Principle: This method determines the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

  • Procedure:

    • Prepare a standardized inoculum of the test bacteria.

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the coumarin derivatives in a suitable broth medium (e.g., Mueller-Hinton broth).

    • Inoculate each well with the bacterial suspension.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

    • Visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound where no growth is observed.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity [11]

  • Principle: This in vivo model assesses the ability of a compound to reduce acute inflammation induced by the injection of carrageenan into the paw of a rodent.

  • Procedure:

    • Administer the test coumarin derivative to the animals (e.g., orally or intraperitoneally).

    • After a set time, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • A control group receives the vehicle instead of the test compound.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the SAR and experimental workflows.

SAR_Antimicrobial_vs_Anticancer Coumarin_Core This compound Core Free_COOH Free Carboxylic Acid at C3 Coumarin_Core->Free_COOH Retain Amide_Formation Amide Formation at C3 Coumarin_Core->Amide_Formation Modify Halogenation Halogenation at C6/C8 Coumarin_Core->Halogenation Antimicrobial Enhanced Antimicrobial Activity Anticancer Enhanced Anticancer Activity Free_COOH->Antimicrobial Amide_Formation->Anticancer Fluoro_Benzamide Fluoro-substituted Benzamide at C3 Amide_Formation->Fluoro_Benzamide with Halogenation->Antimicrobial Potentiates Fluoro_Benzamide->Anticancer Potentiates

Figure 1. SAR Divergence for Antimicrobial and Anticancer Activity.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells treat_cells Treat with Coumarin Derivatives seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate Incubate (2-4 hours) add_mtt->incubate dissolve_formazan Dissolve Formazan Crystals (DMSO) incubate->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 2. Experimental Workflow for the MTT Assay.

Lactate_Transport_Inhibition_Pathway cluster_cell Cancer Cell Glycolysis Glycolysis Lactate_in Intracellular Lactate Glycolysis->Lactate_in produces MCT Monocarboxylate Transporter (MCT) Lactate_in->MCT efflux via Apoptosis Apoptosis Lactate_in->Apoptosis accumulation leads to Lactate_out Extracellular Lactate MCT->Lactate_out Coumarin_Inhibitor Coumarin-3-hydrazide Derivative Coumarin_Inhibitor->MCT inhibits

Figure 3. Signaling Pathway of Lactate Transport Inhibition.

Conclusion

This compound and its derivatives represent a privileged scaffold in medicinal chemistry, offering a wealth of opportunities for the development of novel therapeutic agents. The structure-activity relationships discussed herein highlight the critical role of substituents at various positions of the coumarin ring in determining the biological activity and selectivity of these compounds. The provided experimental protocols offer a foundation for the synthesis and evaluation of new derivatives. Future research in this area will likely focus on the optimization of lead compounds, elucidation of precise mechanisms of action, and exploration of novel therapeutic applications.

References

Green Synthesis of Coumarin-3-Carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of green and sustainable methods for the synthesis of coumarin-3-carboxylic acid, a valuable scaffold in medicinal chemistry and drug development. Traditional methods for its synthesis often involve hazardous reagents, harsh reaction conditions, and volatile organic solvents. The methodologies detailed herein emphasize the use of eco-friendly catalysts, alternative energy sources, and green solvents to minimize environmental impact while maintaining high efficiency and yield.

Introduction to Green Synthesis Approaches

The synthesis of this compound predominantly proceeds via the Knoevenagel condensation of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound, typically Meldrum's acid. Green chemistry principles are applied to this reaction through various innovative strategies, including the use of benign catalysts, renewable starting materials, and energy-efficient reaction conditions. This guide will explore several key green methodologies that have emerged as viable alternatives to conventional synthetic routes.

Comparative Analysis of Green Synthesis Methods

The following table summarizes quantitative data from various green synthesis methods for this compound, allowing for a direct comparison of their efficiencies.

MethodCatalystSolventEnergy SourceTimeTemperatureYield (%)Reference(s)
Natural Catalyst Water Extract of Rice Straw Ash (WERSA)Water/Ethanol (B145695)Stirring220–320 minRoom Temperature72–94[1][2]
Waste Valorization Waste Curd WaterWaste Curd WaterUltrasound (40 kHz)30-45 min40 °C85-95[3][4]
Ultrasound-Assisted Synthesis NoneWaterUltrasound1-1.5 h50 °C82-95[5]
Microwave-Assisted Synthesis Ytterbium Triflate (Yb(OTf)₃)Solvent-freeMicrowave (200 W)5 min80 °C92–98[6]
Eco-Friendly Catalyst in Water Potassium Carbonate (K₂CO₃)WaterStirring2-3 hRoom Temperature88-95[7]
Biocatalysis L-prolineEthanolHeating18-48 h80 °C54-94[8]

Detailed Experimental Protocols

This section provides detailed methodologies for the key green synthesis experiments cited in this guide.

Synthesis using Water Extract of Rice Straw Ash (WERSA)

This protocol utilizes a catalyst derived from agricultural waste, presenting a highly sustainable and cost-effective approach.

3.1.1. Preparation of WERSA Catalyst

  • Collect rice straw and burn it completely to obtain ash.

  • Suspend 10 g of rice straw ash in 100 mL of distilled water.

  • Stir the suspension vigorously for 15-20 minutes at room temperature.

  • Filter the mixture through a sintered glass funnel to obtain the aqueous extract (WERSA). The pH of the extract should be approximately 12.[2] This extract can be used directly as the catalyst.

3.1.2. Synthesis of this compound

  • In a round-bottom flask, dissolve salicylaldehyde (1 mmol) and Meldrum's acid (1 mmol) in 5 mL of a 10% aqueous solution of WERSA in ethanol.[1]

  • Stir the reaction mixture at room temperature for 220-320 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture with dilute hydrochloric acid.

  • The product precipitates as a solid. Filter the precipitate, wash thoroughly with water, and dry.

  • Recrystallize the crude product from an ethanol:water (1:1) mixture to obtain pure this compound.[1]

Ultrasound-Assisted Synthesis in Water

This method employs ultrasound irradiation to accelerate the reaction in water, avoiding the need for organic solvents and catalysts.

  • In a suitable reaction vessel, suspend salicylaldehyde (1 mmol) and Meldrum's acid (1.1 mmol) in 10 mL of distilled water.

  • Place the vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound (typically 40 kHz) at 50 °C for 1-1.5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield pure this compound.

Microwave-Assisted Solvent-Free Synthesis

This protocol utilizes microwave energy for a rapid and solvent-free synthesis, catalyzed by ytterbium triflate.

  • In a microwave-safe vessel, mix salicylaldehyde (1 mmol), Meldrum's acid (1.1 mmol), and ytterbium triflate (Yb(OTf)₃) (5 mol%).

  • Place the vessel in a microwave reactor and irradiate at 200 W for 5 minutes, maintaining the temperature at 80 °C.[6]

  • After the reaction is complete, cool the vessel to room temperature.

  • Add water to the reaction mixture and stir.

  • Collect the precipitated product by filtration.

  • Wash the solid with water and then a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product to obtain pure this compound.

Reaction Mechanisms and Experimental Workflows

The following diagrams illustrate the reaction mechanism and experimental workflows for the green synthesis of this compound.

Knoevenagel Condensation and Cyclization Mechanism

The synthesis of this compound from salicylaldehyde and Meldrum's acid proceeds through a Knoevenagel condensation followed by an intramolecular cyclization and subsequent hydrolysis.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Salicylaldehyde Salicylaldehyde KnoevenagelAdduct Knoevenagel Adduct Salicylaldehyde->KnoevenagelAdduct Knoevenagel Condensation MeldrumsAcid Meldrum's Acid MeldrumsAcid->KnoevenagelAdduct CyclizedIntermediate Cyclized Intermediate KnoevenagelAdduct->CyclizedIntermediate Intramolecular Cyclization Coumarin3CA This compound CyclizedIntermediate->Coumarin3CA Hydrolysis & Decarboxylation Catalyst Base Catalyst (e.g., K₂CO₃, WERSA) Catalyst->KnoevenagelAdduct

Figure 1: Reaction mechanism for this compound synthesis.
Experimental Workflow for WERSA-Catalyzed Synthesis

The following diagram outlines the key steps in the synthesis of this compound using a water extract of rice straw ash as a catalyst.

G arrow arrow start Start prep_catalyst Prepare WERSA Catalyst (Rice Straw Ash + Water) start->prep_catalyst reaction_setup Mix Salicylaldehyde, Meldrum's Acid, and WERSA prep_catalyst->reaction_setup reaction Stir at Room Temperature (220-320 min) reaction_setup->reaction workup Acidify with HCl reaction->workup isolation Filter Precipitate workup->isolation purification Recrystallize from Ethanol/Water isolation->purification product Pure this compound purification->product

Figure 2: Experimental workflow for WERSA-catalyzed synthesis.
Logical Relationship of Green Synthesis Parameters

This diagram illustrates the interplay between different components of a green synthesis strategy for this compound.

G main Green Synthesis of This compound catalyst Catalyst main->catalyst solvent Solvent main->solvent energy Energy Source main->energy sub_catalyst1 Natural/Waste catalyst->sub_catalyst1 sub_catalyst2 Eco-friendly catalyst->sub_catalyst2 sub_solvent1 Water solvent->sub_solvent1 sub_solvent2 Solvent-free solvent->sub_solvent2 sub_energy1 Ultrasound energy->sub_energy1 sub_energy2 Microwave energy->sub_energy2

Figure 3: Interrelationship of green synthesis parameters.

Conclusion

The green synthesis methods presented in this guide offer significant advantages over traditional approaches for the production of this compound. These methods are characterized by their use of non-toxic and renewable resources, reduced energy consumption, and simplified workup procedures. For researchers and professionals in drug development, the adoption of these green protocols can lead to more sustainable and cost-effective manufacturing processes without compromising product yield or purity. The choice of a specific method will depend on the available resources and desired scale of production, with each offering a unique set of benefits in the pursuit of environmentally responsible chemical synthesis.

References

An In-depth Technical Guide to the Knoevenagel Condensation for Coumarin-3-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of coumarin-3-carboxylic acids, pivotal scaffolds in medicinal chemistry and materials science, is efficiently achieved through the Knoevenagel condensation. This guide provides a comprehensive overview of this reaction, detailing its mechanism, various synthetic protocols, and quantitative data to aid in the selection and optimization of synthetic routes.

The Core Reaction: Knoevenagel Condensation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a base.[1] For the synthesis of coumarin-3-carboxylic acids, this typically involves the reaction of a salicylaldehyde (B1680747) derivative with an active methylene compound like diethyl malonate or Meldrum's acid.[2][3] The reaction proceeds via a tandem Knoevenagel condensation and intramolecular cyclization (transesterification).[4]

The general mechanism involves three key stages:

  • Enolate Formation: A basic catalyst abstracts an acidic proton from the active methylene compound, forming a resonance-stabilized enolate.[4]

  • Nucleophilic Addition: The enolate then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde.[4]

  • Cyclization and Elimination: The intermediate product undergoes an intramolecular transesterification, where the hydroxyl group of the salicylaldehyde attacks one of the ester groups, leading to the formation of the coumarin (B35378) ring and the elimination of a small molecule (e.g., ethanol (B145695) or acetone (B3395972) and carbon dioxide from Meldrum's acid).

Visualizing the Reaction Pathway and Workflow

To better illustrate the process, the following diagrams outline the reaction mechanism and a general experimental workflow.

G cluster_mechanism Reaction Mechanism A Salicylaldehyde E Nucleophilic Addition A->E B Active Methylene (e.g., Diethyl Malonate) D Enolate Formation B->D C Base (e.g., Piperidine) C->D catalyst D->E Nucleophile F Intermediate E->F G Intramolecular Cyclization F->G H Coumarin-3-Carboxylic Acid Derivative G->H G cluster_workflow Experimental Workflow prep Reactant Preparation (Salicylaldehyde, Active Methylene Compound, Catalyst) mix Mixing & Reaction (Solvent/Solvent-free, Heating/Stirring) prep->mix monitor Reaction Monitoring (TLC) mix->monitor workup Work-up & Isolation (Filtration, Extraction) monitor->workup Upon completion purify Purification (Recrystallization) workup->purify char Characterization (NMR, IR, MP) purify->char

References

Methodological & Application

Synthesis of Coumarin-3-Carboxylic Acid from salicylaldehyde and Meldrum's acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of coumarin-3-carboxylic acid from salicylaldehyde (B1680747) and Meldrum's acid via a Knoevenagel condensation followed by an intramolecular cyclization. This compound is a valuable scaffold in medicinal chemistry and drug development. Various synthetic methodologies are presented, including conventional heating, room temperature, microwave-assisted, and ultrasound-promoted techniques, offering a range of options to suit different laboratory settings and green chemistry objectives.

Introduction

This compound is a key synthetic intermediate used in the development of novel therapeutic agents, fluorescent probes, and other functional organic molecules. The reaction of salicylaldehyde with an active methylene (B1212753) compound like Meldrum's acid is a common and efficient method for its preparation. This reaction proceeds through a Knoevenagel condensation, which involves the nucleophilic addition of the enolate of Meldrum's acid to the aldehyde carbonyl, followed by dehydration and subsequent intramolecular cyclization (lactonization) to form the coumarin (B35378) ring system. The use of Meldrum's acid is particularly advantageous as the subsequent loss of acetone (B3395972) and carbon dioxide upon heating drives the reaction to completion.

Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_product Product Salicylaldehyde Salicylaldehyde Catalyst Catalyst Heat/MW/US Salicylaldehyde->Catalyst MeldrumsAcid Meldrum's Acid MeldrumsAcid->Catalyst CoumarinAcid This compound Catalyst->CoumarinAcid

Caption: General reaction scheme for the synthesis of this compound.

Data Presentation: Comparison of Synthetic Methodologies

The synthesis of this compound from salicylaldehyde and Meldrum's acid can be achieved under various conditions. The choice of catalyst, solvent, and energy source significantly impacts the reaction time and yield. A summary of different reported methods is presented below for easy comparison.

CatalystSolventTemperature (°C)TimeYield (%)Reference
Sodium AzideWaterRoom Temperature20 h99%[1][2]
Potassium CarbonateWaterRoom Temperature20 h92%[1][2]
Ytterbium Triflate (Yb(OTf)₃)Solvent-freeMicrowave-93-98%[2]
None (Ultrasound)Lemon Juice60°C-91-99%[2]
Nano MgFe₂O₄Solvent-free45°C (Ultrasound)-63-73%[2]
FeCl₃Ethanol (B145695)70°C6-8 hup to 93%[1][3]
Chitosan (B1678972)Water or Ethanol:Water (3:7)75°C10-45 min77-88%[4]
TriethylamineSolvent-free--93%[5]
Grinding (Mechanochemical)8 drops of WaterRoom Temperature20 min grinding, 40 min standing-[6]

Experimental Protocols

The following are detailed protocols for the synthesis of this compound. Safety precautions, such as working in a well-ventilated fume hood and wearing appropriate personal protective equipment (gloves, safety glasses), should be followed.

Protocol 1: Room Temperature Synthesis in Water using Potassium Carbonate

This protocol is based on the green chemistry approach, utilizing water as a solvent at ambient temperature.[1][2]

Materials:

  • Salicylaldehyde

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve salicylaldehyde (1.0 mmol) and Meldrum's acid (1.1 mmol) in 10 mL of deionized water.

  • Add potassium carbonate (0.2 mmol, 20 mol%) to the mixture.

  • Stir the reaction mixture vigorously at room temperature for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture to pH 2 with 1 M HCl.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the solid with cold deionized water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified product under vacuum.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This method offers a rapid and efficient synthesis with high yields.[2]

Materials:

  • Salicylaldehyde

  • Meldrum's acid

  • Ytterbium triflate (Yb(OTf)₃)

  • Ethanol (for recrystallization)

Procedure:

  • In a microwave-safe vessel, mix salicylaldehyde (1.0 mmol), Meldrum's acid (1.1 mmol), and ytterbium triflate (5 mol%).

  • Place the vessel in a microwave reactor and irradiate at a suitable power and temperature (optimization may be required, e.g., 100 W, 80°C) for a short period (e.g., 5-15 minutes).

  • Monitor the reaction by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Add a small amount of ethanol and triturate the solid.

  • Collect the product by vacuum filtration and wash with cold ethanol.

  • Further purification can be achieved by recrystallization from ethanol.

Protocol 3: Ultrasound-Promoted Synthesis

Ultrasound irradiation provides an alternative energy source that can enhance reaction rates.[2]

Materials:

  • Salicylaldehyde

  • Meldrum's acid

  • Solvent (e.g., water, ethanol, or vegetable juices for a greener approach)

  • Ethanol (for recrystallization)

Procedure:

  • In an Erlenmeyer flask, combine salicylaldehyde (1.0 mmol) and Meldrum's acid (1.1 mmol) in 10 mL of the chosen solvent.

  • Place the flask in an ultrasonic cleaning bath.

  • Irradiate the mixture with ultrasound at a specified temperature (e.g., 60°C) for the required time (e.g., 30-60 minutes).

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and collect the precipitated product by vacuum filtration.

  • Wash the solid with a small amount of cold solvent.

  • Recrystallize the product from ethanol for purification.

Product Characterization

The synthesized this compound should be characterized by spectroscopic methods to confirm its identity and purity.

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 13.31 (br s, 1H, -COOH), 9.32 (s, 1H, H-4), 8.55 (d, J = 8.0 Hz, 1H, H-5), 8.27 (d, J = 8.8 Hz, 1H, H-8), 8.05 (d, J = 8.0 Hz, 1H, H-7), 7.75 (t, J = 8.0 Hz, 1H, H-6).[7]

  • ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 164.2, 156.7, 154.9, 143.6, 135.7, 129.7, 128.9, 126.3, 122.2, 117.1, 116.4, 112.0.[7]

  • IR (KBr) ν (cm⁻¹): 3215 (O-H stretch of carboxylic acid), 1740 (C=O stretch of lactone), 1680 (C=O stretch of carboxylic acid), 1613 (C=C stretch).[8]

Experimental Workflow and Logic

The synthesis of this compound from salicylaldehyde and Meldrum's acid follows a logical sequence of steps, which can be visualized as a workflow. This workflow encompasses the initial reaction setup, the core condensation and cyclization steps, and the final product isolation and purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Mix Salicylaldehyde, Meldrum's Acid, and Catalyst energy Apply Energy (Heat/MW/US) or Stir at RT reagents->energy condensation Knoevenagel Condensation energy->condensation cyclization Intramolecular Cyclization (Lactonization) condensation->cyclization acidification Acidify with HCl cyclization->acidification filtration Filter Crude Product acidification->filtration recrystallization Recrystallize from Ethanol filtration->recrystallization drying Dry Final Product recrystallization->drying

References

Application Notes & Protocols: Detection of Hydroxyl Radicals Using Coumarin-3-Carboxylic Acid as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen.[1] Among them, the hydroxyl radical (•OH) is one of the most potent oxidizing agents, capable of damaging a wide range of biological macromolecules, including DNA, proteins, and lipids.[2] Consequently, the sensitive and specific detection of hydroxyl radicals is crucial for understanding their role in various physiological and pathological processes, such as aging, neurodegenerative diseases, and cancer.[3][4] Coumarin-3-carboxylic acid (3-CCA) is a non-fluorescent compound that serves as a highly effective fluorescent probe for the detection of hydroxyl radicals.[5][6] Upon reaction with •OH, 3-CCA is converted into a highly fluorescent product, 7-hydroxythis compound (7-OHCCA), allowing for the quantitative measurement of hydroxyl radical generation.[5][6][7] This method is valued for its sensitivity, specificity, and applicability in both chemical and biological systems.[5][7]

Principle of Detection

The detection of hydroxyl radicals using this compound is based on a hydroxylation reaction that results in a fluorescent product.[8][9] The non-fluorescent 3-CCA molecule reacts specifically with hydroxyl radicals, leading to the formation of the highly fluorescent 7-hydroxythis compound (7-OHCCA).[5][6] The intensity of the fluorescence emission is directly proportional to the amount of hydroxyl radicals present in the system.[10]

The primary reaction is as follows:

This compound (non-fluorescent) + •OH → 7-Hydroxythis compound (fluorescent) + other minor products

The resulting 7-OHCCA can be excited by light at approximately 395-405 nm and emits a strong fluorescence signal at around 450 nm.[5][6][8]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound as a fluorescent probe for hydroxyl radicals.

ParameterValueReferences
Probe This compound (3-CCA)[5][6]
Fluorescent Product 7-Hydroxythis compound (7-OHCCA)[5][6][7]
Excitation Wavelength (λex) 395 - 405 nm[5][6][8]
Emission Wavelength (λem) ~450 nm[5][6][11]
Reaction Rate Constant with •OH 5.0 ± 1.0 x 10⁹ M⁻¹ s⁻¹[5][7]
Fluorescence Lifetime of 7-OHCCA ~4 ns[5][6][7]
pKa of 7-OHCCA 7.4[5][6][7]
Yield of 7-OHCCA (gamma radiation) ~4.4%[5][7]

Experimental Protocols

1. Preparation of Reagents

  • This compound (3-CCA) Stock Solution (10 mM):

    • Dissolve 19.02 mg of this compound (MW: 190.15 g/mol ) in 10 mL of Dimethyl Sulfoxide (DMSO).

    • Store the stock solution at -20°C, protected from light. Fresh DMSO is recommended as moisture can reduce solubility.[12]

  • Working Solution (e.g., 1 mM):

    • Dilute the 10 mM stock solution 1:10 in the appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4) for your experiment.[11] The final concentration of 3-CCA may need to be optimized for specific applications, with concentrations ranging from 50 µM to 5 mM being reported.[10][11]

  • Phosphate Buffer (e.g., 40 mM, pH 7.4):

    • Prepare a solution of 40 mM sodium phosphate buffer and adjust the pH to 7.4.[11] The buffer composition and pH should be optimized for the experimental system.

2. In Vitro Hydroxyl Radical Generation (Fenton Reaction - Positive Control)

This protocol describes the generation of hydroxyl radicals using the Fenton reaction, which can serve as a positive control for the 3-CCA assay.

  • To a microcentrifuge tube or a well in a 96-well plate, add the following in order:

    • Phosphate buffer (e.g., 40 mM, pH 7.4)

    • 3-CCA working solution (to a final concentration of, for example, 1 mM)[11]

    • FeSO₄ or CuCl₂ solution (to a final concentration of, for example, 10 µM)[11][13]

    • Initiate the reaction by adding Ascorbic Acid or H₂O₂ (to a final concentration of, for example, 30 µM ascorbate)[11]

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).[11]

  • Measure the fluorescence intensity.

3. Fluorescence Measurement

  • Set the excitation wavelength of the spectrofluorometer or plate reader to 395 nm (or a wavelength within the 395-405 nm range).[5][6]

  • Set the emission wavelength to 450 nm.[5][6][11]

  • Record the fluorescence intensity of the samples.

  • A blank sample containing all components except the source of hydroxyl radicals should be used to determine the background fluorescence.

  • The increase in fluorescence intensity relative to the blank is proportional to the concentration of hydroxyl radicals generated.

Visualizations

G Reaction of this compound with Hydroxyl Radical cluster_reactants Reactants cluster_products Products 3-CCA This compound (Non-fluorescent) 7-OHCCA 7-Hydroxythis compound (Highly Fluorescent) 3-CCA->7-OHCCA Hydroxylation Other_Products Other Hydroxylated Products 3-CCA->Other_Products OH_Radical Hydroxyl Radical (•OH) OH_Radical->7-OHCCA OH_Radical->Other_Products G Experimental Workflow for •OH Detection Start Start Prepare_Reagents Prepare 3-CCA and Buffer Solutions Start->Prepare_Reagents Setup_Reaction Set up Reaction Mixture (Sample, 3-CCA, Buffer) Prepare_Reagents->Setup_Reaction Induce_OH Induce •OH Generation (e.g., Fenton Reaction, Irradiation) Setup_Reaction->Induce_OH Incubate Incubate at 37°C Induce_OH->Incubate Measure_Fluorescence Measure Fluorescence (Ex: 395 nm, Em: 450 nm) Incubate->Measure_Fluorescence Analyze_Data Analyze Data (Compare to Control) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End G Logical Relationship of the Assay OH_Presence Presence of Hydroxyl Radicals (•OH) Reaction Reaction with This compound OH_Presence->Reaction Product_Formation Formation of 7-Hydroxythis compound Reaction->Product_Formation Fluorescence Increase in Fluorescence Intensity Product_Formation->Fluorescence Quantification Quantification of •OH Fluorescence->Quantification

References

Detecting Reactive Oxygen Species in Cells with Coumarin-3-Carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are highly reactive, oxygen-containing molecules that are integral to a variety of cellular processes, including signaling and host defense. However, an overabundance of ROS can lead to oxidative stress, a condition implicated in the pathophysiology of numerous diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. The accurate detection and quantification of specific ROS are therefore crucial for advancing our understanding of disease mechanisms and for the development of novel therapeutic interventions.

Coumarin-3-Carboxylic Acid (3-CCA) is a valuable fluorescent probe for the sensitive and specific detection of hydroxyl radicals (•OH), one of the most potent and damaging ROS. In its native state, 3-CCA is non-fluorescent. Upon reaction with hydroxyl radicals, it is converted to the highly fluorescent product 7-hydroxythis compound (7-OHCCA), which can be readily quantified. This "turn-on" fluorescence mechanism provides a direct and robust method for measuring hydroxyl radical production in both chemical and biological systems.

These application notes provide detailed protocols for the use of this compound in the detection of hydroxyl radicals in aqueous solutions and for the measurement of intracellular ROS in cultured cells.

Data Presentation

The following tables summarize the key quantitative data for the use of this compound as a fluorescent probe for hydroxyl radicals.

Table 1: Photophysical and Kinetic Properties

ParameterValueReference
Excitation Wavelength (λex) of 7-OHCCA~395 - 400 nm[1]
Emission Wavelength (λem) of 7-OHCCA~450 nm[1]
Reaction Rate Constant with •OH5.0 ± 1.0 x 10⁹ M⁻¹ s⁻¹[2][3]
Fluorescence Lifetime of 7-OHCCA~4 ns[2][3]

Table 2: Recommended Reagent Concentrations and Conditions

ApplicationReagentRecommended Concentration/Condition
In Vitro AssayThis compound100 µM - 1 mM
Hydrogen Peroxide (Positive Control)Varies depending on the system
pHAdjust to 8.5 for measurement
Intracellular AssayThis compound (Loading)10 - 100 µM
Probenecid (optional, to prevent efflux)1 - 2.5 mM
Hydrogen Peroxide (Positive Control)100 µM - 1 mM
Incubation Time (Loading)30 - 60 minutes
Incubation Temperature37°C

Signaling Pathways and Experimental Workflows

ROS_Detection_Pathway Cellular ROS Generation and Detection by 3-CCA cluster_cell Cell Cellular Stimuli Cellular Stimuli Mitochondria Mitochondria Cellular Stimuli->Mitochondria e.g., Drug Treatment, Environmental Stress ROS Reactive Oxygen Species (ROS) (e.g., •OH) Mitochondria->ROS 3-CCA This compound (Non-fluorescent) 7-OHCCA 7-Hydroxythis compound (Highly Fluorescent) 3-CCA->7-OHCCA Reaction with •OH Fluorescence\nDetection Fluorescence Detection 7-OHCCA->Fluorescence\nDetection Ex: ~400 nm Em: ~450 nm Experimental_Workflow Workflow for Intracellular ROS Detection A 1. Cell Seeding Seed cells in a suitable plate or on coverslips and allow to adhere overnight. B 2. Reagent Preparation Prepare stock solution of 3-CCA in DMSO and working solution in phenol (B47542) red-free medium. A->B C 3. Cell Loading Incubate cells with 3-CCA working solution for 30-60 min at 37°C. B->C D 4. Washing Wash cells twice with pre-warmed PBS to remove excess probe. C->D E 5. Treatment (Induction of ROS) Treat cells with experimental compounds or a positive control (e.g., H₂O₂). Include a vehicle control. D->E F 6. Fluorescence Measurement Measure fluorescence using a fluorescence microscope or plate reader (Ex/Em: ~400/450 nm). E->F G 7. Data Analysis Quantify the mean fluorescence intensity and normalize to the control group. F->G

References

Application of Coumarin-3-Carboxylic Acid in fluorescence microscopy for cellular imaging.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Coumarin-3-Carboxylic Acid in Fluorescence Microscopy

This compound (CCA) is a foundational molecule in the development of fluorescent probes for cellular imaging. While its intrinsic fluorescence is modest, its true power lies in its versatile chemical structure. The carboxylic acid group at the 3-position serves as a convenient synthetic handle, allowing for the attachment of various functional groups to create a diverse array of sophisticated probes. These derivatives are engineered to target specific organelles, detect biologically relevant molecules, or sense changes in the cellular microenvironment, making CCA a cornerstone for researchers in cell biology and drug development.

Key Applications:

  • Detection of Reactive Oxygen Species (ROS): this compound is a well-established and effective probe for detecting hydroxyl radicals (•OH).[1][2] In a process known as radio-fluorogenesis, the non-fluorescent CCA molecule interacts with •OH, leading to a hydroxylation reaction that produces the highly fluorescent compound 7-hydroxythis compound (7-OHCCA).[1][2][3][4] This "turn-on" response allows for the sensitive and quantitative measurement of oxidative stress in living cells.[2]

  • Enzyme Activity Assays: Derivatives of coumarin (B35378) are widely used as substrates for detecting enzymatic activity.[] In this "pro-fluorophore" approach, the coumarin molecule is rendered non-fluorescent by a caging group that is a substrate for a specific enzyme. Upon enzymatic cleavage, the fluorescent coumarin is released, providing a direct and real-time measure of enzyme activity within the cell.

  • Targeted Cellular Imaging: By conjugating CCA derivatives to targeting moieties, researchers can visualize specific cellular structures. For instance, coumarin-based probes have been developed to selectively stain the endoplasmic reticulum.[6] Furthermore, linking fluorinated coumarin derivatives to drugs like paclitaxel (B517696) has enabled the imaging of microtubules and the quantification of drug-target engagement in living cells.[7][8]

  • Sensing Metal Ions and Thiols: The CCA scaffold can be modified with chelating groups to create sensors for metal ions like Sn²⁺.[9] Similarly, by incorporating a Michael acceptor, CCA can be transformed into a probe that reacts with biological thiols, such as cysteine, leading to a significant fluorescence enhancement.[10]

  • Probing Microenvironmental Polarity: Certain coumarin derivatives exhibit solvatochromism, where their fluorescence properties change based on the polarity of their immediate environment.[11][12] This makes them excellent tools for imaging and reporting on the lipophilic environments of cellular membranes and lipid droplets.[][12]

Quantitative Data Presentation

The photophysical properties of coumarin-based probes are highly dependent on their specific chemical structure and the local environment. The following table summarizes typical data for various classes of probes derived from this compound.

Probe Class/ApplicationAnalyte/TargetTypical Excitation (nm)Typical Emission (nm)Quantum Yield (Φ)Key Characteristics
ROS Detection Hydroxyl Radical (•OH)365 - 405~450Varies upon reaction"Turn-on" probe; product (7-OHCCA) is highly fluorescent.[1][3][4]
Targeted Imaging Endoplasmic Reticulum~400435 - 525~0.60High selectivity and low cytotoxicity.[6]
Target Engagement Microtubules (via Taxol)~405VariesUp to 0.84Cell-permeable; enables quantification of drug-target binding.[7]
Thiol Sensing Cysteine, Glutathione~400~460<0.0001 to >0.2Large fluorescence enhancement upon reaction.[10]
Polarity Sensing Lipophilic EnvironmentsVisible SpectrumVariesUp to 0.95Strong solvatochromism; fluorescence increases in non-polar media.[12]

Experimental Protocols

Protocol 1: General Live-Cell Staining with a Coumarin-Based Probe

This protocol provides a general workflow for staining live cells with a functionalized this compound derivative. Optimization of probe concentration and incubation time is recommended for each specific probe and cell line.[13]

  • Cell Preparation: Seed cells onto a glass-bottom dish or chamber slide suitable for fluorescence microscopy. Culture the cells in an appropriate medium at 37°C in a 5% CO₂ incubator until they reach 50-70% confluency.[13]

  • Probe Stock Solution: Prepare a stock solution of the coumarin probe, typically in the 1-10 mM range, using anhydrous dimethyl sulfoxide (B87167) (DMSO).[13] Store at -20°C, protected from light.

  • Staining Solution Preparation: On the day of the experiment, dilute the probe stock solution to the desired final working concentration (e.g., 1-10 µM) in pre-warmed, serum-free cell culture medium or a suitable buffer like Hanks' Balanced Salt Solution (HBSS).[13]

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed buffer. Add the staining solution to the cells.

  • Incubation: Incubate the cells for 15-45 minutes at 37°C in a 5% CO₂ incubator.[13] The optimal time will vary depending on the probe's cell permeability and target.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed buffer to remove any unbound probe.[13]

  • Imaging: Add fresh, pre-warmed buffer or imaging medium to the cells. Acquire images using a fluorescence microscope equipped with the appropriate filter set for the probe's excitation and emission wavelengths (e.g., DAPI or blue channel).[13] For time-lapse experiments, maintain cells at 37°C and 5% CO₂ during imaging.[13]

Protocol 2: Detection of Intracellular Hydroxyl Radicals (•OH) using CCA

This protocol uses this compound directly to detect the generation of •OH radicals within cells.

  • Cell Preparation & Probe Loading: Follow steps 1-5 from the "General Live-Cell Staining" protocol, using this compound as the probe. A typical working concentration is 10-100 µM.

  • Induction of Oxidative Stress (Optional): To study the response to a specific stimulus, treat the cells with an agent known to induce ROS production (e.g., H₂O₂, menadione, or an environmental toxin) either during or after probe loading.

  • Washing: Follow step 6 from the general protocol to remove excess CCA.

  • Imaging:

    • Acquire images using a fluorescence microscope. The fluorescent product, 7-OHCCA, is typically excited around 400 nm and its emission is captured around 450 nm.[3]

    • Use a consistent imaging setup (e.g., exposure time, laser power) to allow for quantitative comparisons of fluorescence intensity between control and treated cells.

    • An increase in blue fluorescence intensity is indicative of •OH radical generation.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_staining 2. Staining cluster_imaging 3. Imaging & Analysis prep_cells Seed & Culture Cells (50-70% Confluency) prep_loading Dilute Probe to Working Concentration in Medium prep_cells->prep_loading prep_probe Prepare Probe Stock Solution (in DMSO) prep_probe->prep_loading stain_cells Incubate Cells with Probe (15-45 min at 37°C) prep_loading->stain_cells wash_cells Wash Cells 2-3x to Remove Unbound Probe stain_cells->wash_cells add_media Add Fresh Imaging Medium wash_cells->add_media image_cells Acquire Images with Fluorescence Microscope add_media->image_cells analyze_data Analyze Fluorescence Intensity / Localization image_cells->analyze_data

Caption: General workflow for live-cell imaging with coumarin-based probes.[13]

ros_detection_mechanism CCA This compound (Non-Fluorescent) Product 7-Hydroxy-CCA (Highly Fluorescent) CCA->Product Hydroxylation Reaction OH_Radical Hydroxyl Radical (•OH) OH_Radical->Product Signal Detectable Blue Fluorescence Signal Product->Signal Excitation (~400nm) Emission (~450nm)

Caption: "Turn-on" mechanism for hydroxyl radical detection by CCA.[1][2][4]

probe_design_logic cluster_mods Synthetic Modifications Core This compound (Fluorophore Core) Recognition Recognition Moiety (e.g., Chelator, Substrate) Core->Recognition Attach via -COOH group Targeting Targeting Group (e.g., Organelle-philic group) Core->Targeting Attach via -COOH group Probe Functional Fluorescent Probe Recognition->Probe Targeting->Probe Analyte Cellular Analyte / Target (e.g., Ion, Enzyme, Organelle) Probe->Analyte Binds / Reacts with

Caption: Logical relationship for designing functional probes from a CCA scaffold.

References

Application Notes and Protocols: Derivatization of Coumarin-3-Carboxylic Acid for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coumarin-3-carboxylic acid, a derivative of the naturally occurring coumarin (B35378), serves as a versatile scaffold in medicinal chemistry. Its structural features allow for diverse chemical modifications, leading to the development of novel therapeutic agents with a wide range of biological activities. This document provides detailed application notes and protocols for the derivatization of this compound, focusing on synthetic strategies, biological evaluation, and potential signaling pathways for drug discovery and development. The derivatization strategies primarily involve modifications at the C3-carboxylic acid position and substitutions on the coumarin ring, leading to compounds with antibacterial, anticancer, and neuromodulatory properties.

Synthetic Strategies

The synthesis of this compound derivatives often begins with the Knoevenagel condensation of a substituted salicylaldehyde (B1680747) with an active methylene (B1212753) compound like Meldrum's acid or malonic acid.[1][2][3][4] The resulting this compound can then be further modified. Common derivatization reactions include amidation of the carboxylic acid group and functionalization of the coumarin backbone.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of this compound derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Salicylaldehyde Salicylaldehyde Knoevenagel Condensation Knoevenagel Condensation Salicylaldehyde->Knoevenagel Condensation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Knoevenagel Condensation This compound This compound Knoevenagel Condensation->this compound Derivatization Derivatization This compound->Derivatization Derivative Library Derivative Library Derivatization->Derivative Library Biological Assays Biological Assays Derivative Library->Biological Assays SAR Studies SAR Studies Biological Assays->SAR Studies Lead Compound Lead Compound SAR Studies->Lead Compound

Figure 1: General workflow for the synthesis and evaluation of this compound derivatives.

Key Derivatization Protocols

Protocol 1: Synthesis of this compound via Knoevenagel Condensation

This protocol describes the synthesis of this compound from salicylaldehyde and Meldrum's acid.[1][2]

Materials:

Procedure:

  • Dissolve the substituted salicylaldehyde and Meldrum's acid in ethanol.

  • Add a catalytic amount of piperidinium acetate to the mixture.

  • Stir the reaction mixture at room temperature for 20 minutes, then heat under reflux for 2 hours.[1]

  • Cool the reaction mixture to 0°C to allow for precipitation.

  • Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to yield the desired this compound.

An alternative green chemistry approach involves using water as a solvent and heating at 90°C for 30 minutes.[3]

Protocol 2: Synthesis of Coumarin-3-Carboxamide Derivatives

This protocol details the amidation of this compound with various amines.[5][6][7]

Materials:

  • This compound (1.0 eq)

  • Appropriate aniline (B41778) or amine (1.2 eq)

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) (1.2 eq)

  • Triethylamine (Et3N) (2.0 eq)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound in DCM or DMF.

  • Add HATU and the desired amine to the solution.

  • Add triethylamine and stir the reaction mixture at room temperature for 24 hours.[7]

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with 10% HCl and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the pure coumarin-3-carboxamide derivative.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including antibacterial and anticancer effects.

Antibacterial Activity

Several studies have reported the antibacterial activity of this compound derivatives against various plant and human pathogens.[8][9]

Compound/DerivativeTarget OrganismActivity (EC50/IC50/MIC)Reference
This compound (3-CCA)Acidovorax citrulliMIC: 31.25 µg/mL[9]
Derivative A9 (thioether quinoline)Xanthomonas oryzae pv. oryzae (Xoo)EC50: 11.05 µg/mL[8]
Derivative A9 (thioether quinoline)Acidovorax citrulli (Aac)EC50: 8.05 µg/mL[8]
Coumarin-3-carboxamide 3fStaphylococcus aureus ATCC 29213MIC: 312.5 µg/mL[5]
This compound 13Bacillus cereusMIC: 32 µg/mL[7][10]
Anticancer Activity

Coumarin-3-carboxamide derivatives have shown significant potential as anticancer agents by targeting various cancer cell lines.[6][7][10]

Compound/DerivativeCell LineActivity (IC50)Reference
4-fluoro benzamide (B126) derivative (14b)HepG22.62 µM[6]
4-fluoro benzamide derivative (14b)HeLa0.39 µM[6]
2,5-difluoro benzamide derivative (14e)HepG24.85 µM[6]
2,5-difluoro benzamide derivative (14e)HeLa0.75 µM[6]
Coumarin dipeptide 6c (β-Ala-L-Met)MCF-75.85 µM[11]
Coumarin amino acid 4k (Tyr)MCF-74.98 µM[11]

Signaling Pathways and Mechanism of Action

The therapeutic effects of this compound derivatives are attributed to their interaction with various biological targets and modulation of specific signaling pathways.

Inhibition of Cancer-Related Enzymes

Molecular docking studies and biological assays have revealed that some coumarin-3-carboxamide derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival.[6][7][11]

G Coumarin Derivative Coumarin Derivative Coumarin Derivative->Inhibition CK2 CK2 Cell Proliferation Cell Proliferation CK2->Cell Proliferation promotes VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis promotes Topoisomerase II Topoisomerase II DNA Replication DNA Replication Topoisomerase II->DNA Replication enables Inhibition->CK2 inhibits Inhibition->VEGFR2 inhibits Inhibition->Topoisomerase II inhibits Apoptosis Apoptosis Cell Proliferation->Apoptosis leads to Angiogenesis->Apoptosis leads to DNA Replication->Apoptosis leads to

Figure 2: Inhibition of cancer-related signaling pathways by coumarin derivatives.

  • Casein Kinase 2 (CK2): Certain coumarin-3-carboxamides have been identified as inhibitors of CK2, a protein kinase that is often overexpressed in cancer cells and plays a crucial role in cell growth and proliferation.[6][7]

  • VEGFR-2: Some derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is essential for tumor growth and metastasis.[11]

  • Topoisomerase II: Inhibition of topoisomerase II, an enzyme critical for DNA replication and cell division, is another mechanism by which these compounds can induce cancer cell death.[11]

Modulation of NMDA Receptors

Derivatives of this compound have also been investigated for their ability to modulate N-Methyl-D-Aspartate (NMDA) receptors, which are involved in synaptic plasticity and are implicated in various neurological disorders.[1] Some derivatives act as negative allosteric modulators, while others can potentiate NMDA receptor activity, suggesting their potential for treating conditions like neuropathic pain, epilepsy, and cognitive deficits.[1]

Experimental Protocols for Biological Evaluation

Protocol 3: In Vitro Antibacterial Activity Assay (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.[5]

Materials:

  • Synthesized coumarin derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (bacteria in broth) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 4: In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized coumarin derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Conclusion

The derivatization of this compound represents a promising avenue for the discovery and development of new drugs. The synthetic versatility of this scaffold allows for the creation of large libraries of compounds with diverse biological activities. The protocols and data presented herein provide a comprehensive guide for researchers in the field of medicinal chemistry to design, synthesize, and evaluate novel this compound derivatives for various therapeutic applications. Further structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds to identify lead candidates for clinical development.

References

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from Coumarin-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of novel heterocyclic compounds derived from coumarin-3-carboxylic acid. This scaffold is a versatile starting material for generating a diverse range of biologically active molecules, including those with antibacterial and anticancer properties.

Introduction

This compound is a key building block in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1][2] The coumarin (B35378) nucleus, a benzopyrone moiety, is found in many natural products and serves as a privileged scaffold in drug discovery.[3][4] Modifications at the 3-position, particularly through the carboxylic acid group, allow for the introduction of various heterocyclic systems, leading to novel compounds with enhanced pharmacological profiles.[3][5] This document outlines synthetic strategies, experimental procedures, and biological evaluation of this compound derivatives, focusing on thioether quinoline (B57606) and carboxamide analogs.

Synthesis of this compound Derivatives

The synthesis of heterocyclic compounds from this compound typically involves the activation of the carboxylic acid group followed by reaction with a suitable nucleophile to form an amide, ester, or to facilitate cyclization reactions. Common strategies include Knoevenagel condensation, Pechmann condensation, and multi-component reactions.[3][6][7]

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of this compound derivatives.

G cluster_synthesis Synthesis cluster_analysis Analysis & Evaluation A This compound B Activation of Carboxylic Acid (e.g., Thionyl Chloride, DCC, HATU) A->B C Reaction with Heterocyclic Amine/Thiol B->C D Purification (e.g., Column Chromatography, Recrystallization) C->D E Novel Heterocyclic Compound D->E F Structural Characterization (NMR, HRMS, IR) E->F G Biological Activity Screening (e.g., Antibacterial, Anticancer Assays) F->G H Data Analysis (EC50, IC50, MIC) G->H I Lead Compound Identification H->I

General workflow for synthesis and evaluation.

Application Note 1: Synthesis of Coumarin-3-Carboxamide Derivatives with Anticancer Activity

This protocol details the synthesis of coumarin-3-carboxamide derivatives, which have shown promising anticancer activity.[5][8] The key step is the amidation of this compound with various anilines.

Experimental Protocol

Synthesis of this compound (13): A mixture of 7-hydroxy-6-(3-methyl-2-butenyl)coumarin (Compound 7) (1.0 g, 4.85 mmol) and malonic acid (1.0 g, 9.60 mmol) is dissolved in pyridine (B92270) (5.5 mL) containing aniline (B41778) (0.5 mL). The mixture is stirred for 24 hours at room temperature.[5] The reaction mixture is then poured into ice-cold 10% HCl (80 mL). The resulting yellow precipitate is collected, washed with cold water, and air-dried to yield 3-carboxy-6-(3-methyl-2-butenyl)-7-hydroxy-coumarin (Compound 13).[5]

General Procedure for the Synthesis of Coumarin-3-Carboxamides (14a-g): To a solution of this compound derivative (e.g., Compound 10, 0.10 g, 0.36 mmol) in dry dichloromethane (B109758) (5 mL), the appropriate aniline (0.43 mmol), N,N'-dicyclohexylcarbodiimide (DCC) (0.10 g, 0.44 mmol), and 4-dimethylaminopyridine (B28879) (DMAP) (8 mg, 0.065 mmol) are added.[5] The reaction mixture is stirred at room temperature for 18 hours. The mixture is then filtered, and the filtrate is evaporated under vacuum. The crude product is purified by appropriate methods.[5] An alternative method utilizes hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) and triethylamine (B128534) (Et3N) for the amidation.[5]

Quantitative Data
CompoundR Group (Aniline)Yield (%)IC50 (μM) vs. HepG2IC50 (μM) vs. HeLa
14a Phenyl43-51> 50> 50
14b 4-Fluorophenyl43-512.62-4.850.39-0.75
14e 2,5-Difluorophenyl43-512.62-4.850.39-0.75
Doxorubicin --1.25 ± 0.090.21 ± 0.01
Data synthesized from references[5][8].
Proposed Mechanism of Action

Molecular docking studies suggest that these coumarin-3-carboxamide derivatives may exert their anticancer effects by binding to the active site of Casein Kinase 2 (CK2), an enzyme implicated in cancer cell proliferation and survival.[8]

A Coumarin-3-carboxamide Derivative B Casein Kinase 2 (CK2) A->B Binds to active site C Inhibition of CK2 Activity B->C D Downregulation of Proliferation & Survival Signaling Pathways C->D E Apoptosis of Cancer Cells D->E

References

Application Notes & Protocols: Coumarin-3-Carboxylic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Coumarin-3-carboxylic acid is a highly valuable and versatile scaffold in organic synthesis, serving as a pivotal starting material for a diverse array of heterocyclic compounds. Its inherent biological activities, including antitumor, anticancer, and antimicrobial properties, make it an attractive core for the development of novel therapeutic agents.[1] The presence of a reactive carboxylic acid group at the C3 position, along with the electrophilic C4 position, allows for extensive functionalization and the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules.

Key Synthetic Applications:

This compound is a key precursor for several classes of compounds, primarily through modifications of its carboxylic acid moiety and reactions at the C4 position.

  • Synthesis of Coumarin-3-Carboxamides: The most prominent application is the synthesis of coumarin-3-carboxamides via amide bond formation. These derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and potent anticancer effects.[2][3]

  • Decarboxylative Functionalization: The carboxyl group can be removed to enable functionalization at the C3 and C4 positions. This includes arylation, alkylation, and the introduction of other functionalities, expanding the chemical space of accessible coumarin (B35378) derivatives.[4]

  • Cyclization Reactions: The coumarin scaffold, activated by the C3-carboxylic acid, can participate in various cyclization and annulation reactions to afford polycyclic heterocyclic systems.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Knoevenagel Condensation

This protocol describes a green and efficient method for the synthesis of the core building block, this compound.[5]

Reaction Scheme:

G reactant1 Substituted 2-hydroxybenzaldehyde Reaction Mixture Reaction Mixture reactant1->Reaction Mixture reactant2 Meldrum's acid reactant2->Reaction Mixture catalyst K2CO3 catalyst->Reaction Mixture 10 mol% solvent Water solvent->Reaction Mixture 5 mL product This compound Reaction Mixture->product Stir at RT

Caption: Knoevenagel condensation for this compound synthesis.

Materials:

  • Substituted 2-hydroxybenzaldehyde (1 mmol)

  • Meldrum's acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (10 mol%)

  • Water (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the substituted 2-hydroxybenzaldehyde (1 mmol) and Meldrum's acid (1.2 mmol) in water (5 mL).

  • Add potassium carbonate (10 mol%) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product typically precipitates out of the solution.

  • Filter the solid, wash with cold water, and dry to afford the desired this compound.

Protocol 2: Synthesis of Coumarin-3-Carboxamides using HATU Coupling

This protocol details the synthesis of coumarin-3-carboxamides, a class of compounds with significant biological activity, using a reliable amide coupling agent.[5]

Workflow:

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Coupling start This compound in DMF add_hatu Add HATU and Triethylamine (B128534) start->add_hatu stir_activation Stir for 15-30 min at RT add_hatu->stir_activation add_amine Add primary or secondary amine stir_activation->add_amine Activated Ester Intermediate stir_reaction Stir at RT until completion (TLC) add_amine->stir_reaction workup Work-up and Purification stir_reaction->workup product Coumarin-3-carboxamide workup->product

Caption: Workflow for Coumarin-3-carboxamide synthesis.

Materials:

  • This compound (1 mmol)

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) (1.1 mmol)

  • Triethylamine (Et₃N) (2 mmol)

  • Primary or secondary amine (1.1 mmol)

  • N,N-dimethylformamide (DMF)

  • Standard glassware for organic synthesis

Procedure:

  • Activation: To a solution of this compound (1 mmol) in a suitable solvent such as DMF, add HATU (1.1 mmol) and triethylamine (2 mmol). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[5]

  • Amine Addition: Add the desired primary or secondary amine (1.1 mmol) to the reaction mixture.[5]

  • Reaction: Continue stirring at room temperature until the reaction is complete, as monitored by TLC.[5]

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.

Quantitative Data Summary

The following tables summarize the biological activities of various this compound derivatives.

Table 1: Antibacterial Activity of this compound Derivatives
CompoundTarget OrganismEC₅₀ (μg/mL)MIC (μg/mL)Reference
A9 (thioether quinoline (B57606) derivative)Xanthomonas oryzae pv. oryzae (Xoo)11.05-[1]
A9 (thioether quinoline derivative)Acidovorax citrulli (Aac)8.05-[1]
This compound (13) Bacillus cereus-32[3]
Compound 3b Staphylococcus epidermidis ATCC 12228-312.5
Compound 3c Staphylococcus epidermidis ATCC 12228-312.5[2]
Compound 3f Staphylococcus aureus ATCC 29213-312.5[2]
Table 2: Antifungal Activity of Coumarin-3-Carboxamide Derivatives
CompoundTarget OrganismMIC (μg/mL)Reference
Compound 3i Candida species156.2 - 312.5[2]
Compound 3e Candida tropicalis ATCC 750-[2]
Compound 3f Candida tropicalis ATCC 750-[2]
Table 3: Anticancer Activity of Coumarin-3-Carboxamide Derivatives
CompoundCell LineIC₅₀ (μM)Reference
14b (4-fluoro benzamide (B126) derivative)HepG22.62 - 4.85[3]
14e (2,5-difluoro benzamide derivative)HepG22.62 - 4.85[3]
14b (4-fluoro benzamide derivative)HeLa0.39 - 0.75[3]
14e (2,5-difluoro benzamide derivative)HeLa0.39 - 0.75[3]

Signaling Pathway and Biological Activity

Derivatives of this compound have been shown to interact with various biological targets. For instance, some derivatives act as modulators of N-Methyl-D-Aspartate (NMDA) receptors, highlighting their potential in neuroscience research.[6] The anticancer activity of certain coumarin-3-carboxamides is suggested to be mediated through the inhibition of enzymes like casein kinase 2 (CK2).

G CCA_derivative Coumarin-3-Carboxamide Derivative CK2 Casein Kinase 2 (CK2) CCA_derivative->CK2 Cancer_Hallmarks Cancer Cell Proliferation & Survival CK2->Cancer_Hallmarks Promotes

Caption: Inhibition of CK2 by Coumarin-3-Carboxamide derivatives.

This compound is an exceptionally useful building block in medicinal chemistry and organic synthesis. The straightforward methods for its synthesis and derivatization, coupled with the significant biological activities of its derivatives, underscore its importance. The protocols and data presented herein provide a solid foundation for researchers to explore the vast potential of this versatile scaffold in the development of new chemical entities with therapeutic promise.

References

High-Yield Synthesis of Coumarin-3-Carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of coumarin-3-carboxylic acid and its derivatives. Coumarins are a significant class of benzopyrone compounds found in many plants and possess a wide range of biological activities, making them valuable scaffolds in drug discovery and development.[1][2][3] this compound, in particular, serves as a crucial intermediate for the synthesis of more complex and biologically active molecules.[4][5] Its derivatives have shown promise as antitumor, anticancer, antimicrobial, and anti-inflammatory agents.[1][6][7][8]

Introduction

The synthesis of this compound derivatives is of great interest to medicinal chemists. These compounds have demonstrated a variety of pharmacological properties, including antibacterial, antifungal, anticancer, and anticoagulant activities.[1][6][7][8] The core structure allows for diverse functionalization, enabling the exploration of structure-activity relationships (SAR) to develop potent and selective therapeutic agents.[7] This guide focuses on robust and efficient synthetic methodologies, with an emphasis on high-yield protocols amenable to laboratory and potential scale-up applications.

Synthetic Strategies Overview

The most prevalent and high-yielding method for synthesizing coumarin-3-carboxylic acids is the Knoevenagel condensation . This reaction typically involves the condensation of a substituted salicylaldehyde (B1680747) with a C-H acidic compound, such as malonic acid derivatives, in the presence of a catalyst.[4][9][10] Variations of this method utilizing microwave irradiation or ultrasound assistance have been developed to improve reaction rates and yields, often under environmentally friendly conditions.[11][12][13][14][15][16]

Key Synthetic Approaches:
  • Conventional Heating: A traditional and widely used method.

  • Microwave-Assisted Synthesis: Offers rapid heating, shorter reaction times, and often higher yields.[2][13][14][17]

  • Ultrasound-Assisted Synthesis: Provides an alternative energy source that can enhance reaction rates and yields under mild conditions.[11][12][16]

The general synthetic workflow for the Knoevenagel condensation to produce this compound derivatives is depicted below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Salicylaldehyde Substituted Salicylaldehyde Knoevenagel Knoevenagel Condensation Salicylaldehyde->Knoevenagel Meldrums_Acid Meldrum's Acid / Malonic Ester Meldrums_Acid->Knoevenagel Catalyst Catalyst (e.g., Piperidine, L-Proline) Catalyst->Knoevenagel Solvent Solvent (e.g., EtOH, Water) or Solvent-Free Solvent->Knoevenagel Energy Energy Source (Heat, Microwave, Ultrasound) Energy->Knoevenagel Product This compound Derivative Knoevenagel->Product G Synthesis Synthesis of this compound Derivatives Purification Purification and Characterization (NMR, HRMS) Synthesis->Purification Primary_Screening Primary Antibacterial Screening (e.g., MIC determination) Purification->Primary_Screening Secondary_Screening Secondary Screening (e.g., EC50 determination) Primary_Screening->Secondary_Screening Mechanism_Study Mechanism of Action Studies (e.g., SEM, Biofilm Assay) Secondary_Screening->Mechanism_Study Lead_Compound Identification of Lead Compound Mechanism_Study->Lead_Compound

References

Monitoring Oxidative Stress in Biological Samples with Coumarin-3-Carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in a myriad of pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular disorders. The hydroxyl radical (•OH) is one of the most potent and damaging ROS. Accurate and sensitive detection of •OH is crucial for understanding the pathophysiology of various diseases and for the development of novel therapeutic interventions. Coumarin-3-carboxylic acid (3-CCA) has emerged as a reliable fluorescent probe for the specific and quantitative detection of •OH in biological samples.[1][2] This document provides detailed application notes and protocols for the use of 3-CCA in monitoring oxidative stress.

Principle of Detection

This compound itself is a non-fluorescent molecule. However, it readily reacts with hydroxyl radicals to produce a highly fluorescent product, 7-hydroxythis compound (7-OHCCA).[1][3][4] The intense blue fluorescence of 7-OHCCA can be measured to quantify the amount of •OH generated in the system. This reaction is highly specific and sensitive, making 3-CCA an excellent tool for oxidative stress research.[1][3]

The reaction of 3-CCA with hydroxyl radicals is a diffusion-controlled process with a high rate constant, ensuring efficient scavenging and detection of •OH.[1][3] The major fluorescent product formed is 7-OHCCA, which has distinct excitation and emission spectra that allow for its detection with minimal interference from other molecules in biological samples.[1][3][4][5]

Data Presentation

Physicochemical and Spectroscopic Properties
ParameterValueReference
Molecular Formula of 3-CCAC₁₀H₆O₄[2]
Molecular Weight of 3-CCA190.15 g/mol [2]
Reaction Rate Constant (3-CCA with •OH)5.0 ± 1.0 x 10⁹ M⁻¹s⁻¹[1][3]
Excitation Wavelength of 7-OHCCA~365-405 nm[5]
Emission Wavelength of 7-OHCCA~445-450 nm[1][3][4][5]
Fluorescence Lifetime of 7-OHCCA~4 ns[1][3][4]
pKa of 7-OHCCA7.4[1][3][4]
HPLC Analysis Parameters for 7-OHCCA Quantification
ParameterConditionReference
Column C18 reverse-phase (e.g., Hypersil Gold C18, 250 x 4.6 mm, 5 µm)[6]
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[6][7]
Flow Rate 0.8 mL/min[6]
Column Temperature 25 °C[6]
Detection Fluorescence detector[6]
Excitation Wavelength 370 nm[6]
Emission Wavelength 410 nm[6]

Visualizations

This compound (3-CCA)\n(Non-fluorescent) This compound (3-CCA) (Non-fluorescent) 7-Hydroxythis compound (7-OHCCA)\n(Highly Fluorescent) 7-Hydroxythis compound (7-OHCCA) (Highly Fluorescent) This compound (3-CCA)\n(Non-fluorescent)->7-Hydroxythis compound (7-OHCCA)\n(Highly Fluorescent) Reaction Hydroxyl Radical (•OH) Hydroxyl Radical (•OH) Hydroxyl Radical (•OH)->7-Hydroxythis compound (7-OHCCA)\n(Highly Fluorescent) Reactant

Caption: Reaction of 3-CCA with hydroxyl radicals.

cluster_prep Sample Preparation cluster_analysis Analysis Biological Sample Biological Sample Add 3-CCA Solution Add 3-CCA Solution Biological Sample->Add 3-CCA Solution Incubation Incubation Add 3-CCA Solution->Incubation Fluorescence Measurement Fluorescence Measurement Incubation->Fluorescence Measurement Direct Measurement HPLC Separation HPLC Separation Incubation->HPLC Separation For higher specificity Fluorescence Detection Fluorescence Detection HPLC Separation->Fluorescence Detection Quantification Quantification Fluorescence Detection->Quantification

Caption: Experimental workflow for •OH detection.

Experimental Protocols

Protocol 1: General Fluorimetric Assay for Hydroxyl Radical Detection

This protocol provides a general method for detecting •OH in aqueous solutions or simple biological preparations using a fluorometer or plate reader.

Materials:

  • This compound (3-CCA)

  • Phosphate buffer (e.g., 10 mM, pH 7.0-7.4)

  • 7-hydroxythis compound (7-OHCCA) standard

  • Biological sample or system for inducing oxidative stress

  • Fluorometer or microplate reader

Procedure:

  • Preparation of 3-CCA Stock Solution: Prepare a stock solution of 3-CCA (e.g., 10 mM) in a suitable solvent like DMSO or ethanol. Further dilute in phosphate buffer to the desired working concentration (e.g., 0.2 to 20 mM).[6]

  • Sample Incubation: Place the biological sample in a suitable container (e.g., microplate well, cuvette).[8]

  • Initiation of Reaction: Add the 3-CCA working solution to the sample.

  • Induction of Oxidative Stress: Induce oxidative stress in the sample through the desired method (e.g., addition of a chemical inducer, exposure to radiation).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.[8][9] The incubation time will depend on the rate of •OH generation.

  • Fluorescence Measurement: After incubation, measure the fluorescence intensity using a fluorometer or microplate reader. Set the excitation wavelength to approximately 395-400 nm and the emission wavelength to around 450 nm.[1][3][4][8]

  • Quantification (Optional): To quantify the concentration of 7-OHCCA, create a standard curve using known concentrations of authentic 7-OHCCA.

Protocol 2: HPLC-Based Quantification of 7-OHCCA in Complex Biological Samples

This protocol is recommended for complex biological matrices where direct fluorimetry may be subject to interference. HPLC provides a robust method for separating 7-OHCCA from other fluorescent compounds.

Materials:

  • Reagents from Protocol 1

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

  • C18 reverse-phase HPLC column

  • Mobile phase solvents (e.g., HPLC-grade methanol or acetonitrile, and water)

  • Buffer for mobile phase (e.g., phosphoric acid)

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation and Reaction: Follow steps 1-5 from Protocol 1.

  • Reaction Termination and Sample Cleanup: After incubation, the reaction may need to be stopped (e.g., by adding a quenching agent or by placing on ice). For plasma or tissue homogenates, protein precipitation is necessary. This can be achieved by adding an equal volume of cold methanol, vortexing, and centrifuging to pellet the proteins.[10]

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

  • HPLC Analysis:

    • Equilibrate the C18 column with the mobile phase.

    • Inject the filtered sample onto the column.

    • Run the HPLC method using the parameters outlined in the "HPLC Analysis Parameters" table.

    • The fluorescence detector should be set to an excitation wavelength of ~370 nm and an emission wavelength of ~410 nm.[6]

  • Quantification: Identify the 7-OHCCA peak based on its retention time, which should be determined by running a 7-OHCCA standard. Quantify the amount of 7-OHCCA in the sample by comparing its peak area to a standard curve generated with known concentrations of the 7-OHCCA standard.

Applications in Drug Development

The use of 3-CCA as a probe for oxidative stress has significant applications in the field of drug development:

  • Screening of Antioxidant Compounds: 3-CCA can be used in high-throughput screening assays to identify novel compounds with antioxidant properties by measuring the reduction in 7-OHCCA formation.

  • Evaluating Drug-Induced Oxidative Stress: This method can be employed to assess whether a drug candidate induces oxidative stress as a potential mechanism of toxicity.

  • Mechanistic Studies: By quantifying •OH generation, researchers can gain insights into the mechanisms of action of drugs that modulate oxidative stress pathways.

  • In Vivo Studies: 3-CCA can be administered to animal models to monitor oxidative stress in vivo, providing valuable information on the pharmacodynamics of a drug.[2]

Conclusion

This compound is a versatile and reliable tool for the detection and quantification of hydroxyl radicals in a variety of biological samples. The methods described in these application notes, ranging from simple fluorimetric assays to more specific HPLC-based protocols, provide researchers, scientists, and drug development professionals with the necessary tools to accurately monitor oxidative stress. The quantitative data and detailed protocols herein should serve as a valuable resource for incorporating this powerful technique into research and development workflows.

References

Application Notes and Protocols: Antibacterial and Antifungal Activity of Coumarin-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the antimicrobial properties of coumarin-3-carboxylic acid derivatives, including quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visualizations of key experimental workflows.

Introduction

This compound and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including potent antibacterial and antifungal effects.[1][2] Structural modifications of the this compound scaffold have led to the development of novel derivatives with enhanced antimicrobial potency.[1][2] These compounds represent a promising avenue for the discovery of new therapeutic agents to combat infectious diseases. This document outlines the key findings and methodologies for assessing the antimicrobial activity of these derivatives.

Quantitative Antimicrobial Activity Data

The following tables summarize the quantitative data on the antibacterial and antifungal activities of various this compound derivatives, as reported in the literature. The Minimum Inhibitory Concentration (MIC) is a key indicator of antimicrobial potency.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusStaphylococcus epidermidisEscherichia coliPseudomonas aeruginosaReference
This compound (13)32->128-[3]
Coumarin-3-carboxamide (3b)-312.5--[4]
Coumarin-3-carboxamide (3c)-312.5--[4]
Coumarin-3-carboxamide (3f)312.5---[4]
This compound (3d)--256256[5]
Compound 1064->128-[3]
Pyrazole derivative (15)--15.6-[6]
Pyrazole derivative (16)----[6]

Note: A lower MIC value indicates greater antimicrobial activity. "-" indicates data not available.

Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansCandida tropicalisReference
Coumarin-3-carboxamide (3i)-156.2[4]
Coumarin-3-carboxamide (3e)->312.5[4]
Coumarin-3-carboxamide (3f)->312.5[4]
This compound (3d)256-[5]
Pyrazole derivative (15)31.3-[6]

Note: A lower MIC value indicates greater antifungal activity. "-" indicates data not available.

Table 3: EC50 Values of this compound Derivatives Against Plant Pathogens (µg/mL)

Compound/DerivativeXanthomonas oryzae pv oryzae (Xoo)Acidovorax citrulli (Aac)Reference
Compound A911.058.05[1]

Note: EC50 represents the concentration of a compound that gives half-maximal response.

Experimental Protocols

This section details the methodologies for the synthesis of this compound derivatives and the evaluation of their antimicrobial activity.

A common method for synthesizing coumarin-3-carboxylic acids is through the Knoevenagel condensation reaction.

Protocol 1: Synthesis via Knoevenagel Condensation

  • Reaction Setup: In a suitable reaction vessel, combine a substituted salicylaldehyde (B1680747) with malonic acid.[7]

  • Catalyst Addition: Introduce a catalyst, such as L-proline or chitosan (B1678972), to the mixture.[5][7]

  • Solvent and Temperature: The reaction is typically carried out in a solvent like water or an ethanol:water mixture at a temperature of around 75°C.[5]

  • Reaction Time: The reaction is allowed to proceed for a duration ranging from 10 to 45 minutes.[5]

  • Isolation and Purification: The resulting this compound derivatives are then isolated and purified, often without the need for laborious purification steps.[5]

For the synthesis of coumarin-3-carboxamide derivatives, the this compound is first converted to its acid chloride.

Protocol 2: Synthesis of Coumarin-3-Carboxamides

  • Acid Chloride Formation: React this compound with thionyl chloride to form this compound chloride.[4]

  • Amidation: The resulting acid chloride is then reacted with various amines or hydrazines to yield the corresponding coumarin-3-carboxamides.[4]

  • Purification: The final products are purified, for example, by column chromatography.[4]

The following are standard protocols for determining the antibacterial and antifungal activity of the synthesized compounds.

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]

  • Preparation of Test Compounds: Prepare a stock solution of each coumarin (B35378) derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[9]

  • Inoculum Preparation: From a fresh culture (18-24 hours old), suspend 3-5 isolated colonies of the test microorganism in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this standardized inoculum to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.[8][9]

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (inoculum without compound) and negative (broth only) controls.[9]

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 28-30°C for 24-48 hours for fungi.[8]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4]

Protocol 4: Agar (B569324) Disk Diffusion Method (Kirby-Bauer Assay)

This is a qualitative method to screen for antimicrobial activity.[8]

  • Inoculum Preparation: Prepare a standardized inoculum as described in the broth microdilution protocol (Protocol 3, Step 2).

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and swab the entire surface of a Mueller-Hinton Agar (MHA) plate to ensure uniform growth.[8]

  • Disk Application: Aseptically apply sterile paper disks (6 mm diameter) impregnated with a known concentration of the coumarin derivative onto the agar surface. Also, place positive and negative control disks.[8]

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria or at 28-30°C for 24-48 hours for fungi.[8]

  • Result Interpretation: Measure the diameter of the zone of inhibition in millimeters. A larger zone indicates greater susceptibility of the microorganism to the compound.[8][10]

Visualized Experimental Workflows

The following diagrams illustrate the key experimental workflows described in the protocols.

Antimicrobial_Activity_Workflow cluster_synthesis Compound Synthesis cluster_testing Antimicrobial Susceptibility Testing Start Start: Starting Materials (e.g., Salicylaldehyde, Malonic Acid) Synthesis Chemical Synthesis (e.g., Knoevenagel Condensation) Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Inoculum Inoculum Preparation (0.5 McFarland Standard) Characterization->Inoculum Broth_Dilution Broth Microdilution (MIC) Inoculum->Broth_Dilution Disk_Diffusion Agar Disk Diffusion Inoculum->Disk_Diffusion Inoculation_Broth Inoculation of Microplate Broth_Dilution->Inoculation_Broth Inoculation_Agar Inoculation of Agar Plate Disk_Diffusion->Inoculation_Agar Incubation_Broth Incubation (24-48h) Inoculation_Broth->Incubation_Broth Incubation_Agar Incubation (18-24h) Inoculation_Agar->Incubation_Agar MIC_Determination MIC Value Determination Incubation_Broth->MIC_Determination Zone_Measurement Measure Zone of Inhibition Incubation_Agar->Zone_Measurement

Caption: General workflow for synthesis and antimicrobial evaluation of coumarin derivatives.

MIC_Determination_Workflow start Start: Prepare Serial Dilutions of Compound in 96-well plate inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->inoculum add_inoculum Add Inoculum to each well inoculum->add_inoculum controls Include Positive (Inoculum only) and Negative (Broth only) Controls add_inoculum->controls incubation Incubate at appropriate temperature and duration controls->incubation read_results Visually inspect for microbial growth incubation->read_results mic_value Determine MIC: Lowest concentration with no visible growth read_results->mic_value

Caption: Detailed workflow for Minimum Inhibitory Concentration (MIC) determination.

Mechanism of Action

While the precise mechanism of action for all this compound derivatives is not fully elucidated, some studies suggest that they may exert their antimicrobial effects through the disruption of the microbial cell membrane.[1][10] This can lead to the leakage of intracellular components and ultimately, cell death.[10] Some derivatives may also interfere with biofilm formation, a key virulence factor for many pathogenic microbes.[11] The carboxylic acid group at the C3 position has been noted as being important for the antibacterial activity of these compounds.[3]

Mechanism_of_Action cluster_cell Microbial Cell Coumarin_Derivative Coumarin-3-Carboxylic Acid Derivative Cell_Membrane Cell Membrane Coumarin_Derivative->Cell_Membrane Disruption Biofilm Biofilm Formation Coumarin_Derivative->Biofilm Inhibition Cell_Death Cell Death Cell_Membrane->Cell_Death Leads to Biofilm->Cell_Death Reduces Virulence

Caption: Postulated mechanism of antimicrobial action for coumarin derivatives.

References

Application Notes and Protocols: Anticancer and Cytotoxic Properties of Coumarin-3-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the anticancer and cytotoxic properties of coumarin-3-carboxylic acid analogs, summarizing key quantitative data and detailing essential experimental protocols. The information presented is intended to guide researchers in the evaluation and development of these compounds as potential therapeutic agents.

Introduction

Coumarin (B35378) and its derivatives are a well-established class of heterocyclic compounds exhibiting a wide range of biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties.[1][2][3] Notably, analogs of this compound have emerged as a promising area of research in oncology, demonstrating significant cytotoxic effects against various cancer cell lines.[4][5][6] These compounds exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key cellular processes such as lactate (B86563) transport.[1][7][8] This document outlines the cytotoxic profiles of several this compound analogs and provides detailed protocols for their in vitro evaluation.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic activity of various this compound analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.

Table 1: Cytotoxicity of this compound and Azacoumarin Analogs [9]

CompoundCancer Cell LineIC50 (µM)
8-methoxythis compound (4a)MCF-7 (Breast)> 100
HepG2 (Liver)> 100
5-bromo-8-methoxythis compound (5a)MCF-7 (Breast)85.3
HepG2 (Liver)75.6
8-methoxyazathis compound (4b)MCF-7 (Breast)> 100
HepG2 (Liver)> 100
5-bromo-8-methoxyazathis compound (5b)MCF-7 (Breast)70.2
HepG2 (Liver)65.8

Table 2: Cytotoxicity of Coumarin-3-Carboxamide Derivatives [4]

CompoundCancer Cell LineIC50 (µM)Normal Cell Line (LLC-MK2) IC50 (µM)
4-fluoro benzamide (B126) derivative (14b)HepG2 (Liver)4.85> 100
HeLa (Cervical)0.75> 100
2,5-difluoro benzamide derivative (14e)HepG2 (Liver)2.621.33
HeLa (Cervical)0.391.33
Doxorubicin (Reference)HepG2 (Liver)1.250.85
HeLa (Cervical)0.250.85

Table 3: Cytotoxicity of 7-Aza-Coumarine-3-Carboxamides [5]

CompoundCancer Cell Line (HuTu 80 - Duodenal)Normal Cell Line (Chang liver)Selectivity Index (SI)
Compound 7r5.5 µM> 50 µM~9
Doxorubicin (Reference)3.0 µMNot specifiedNot specified

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound analogs on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, HeLa)

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the coumarin analogs in complete growth medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compounds Prepare Compound Dilutions add_compounds Add Compounds to Cells prepare_compounds->add_compounds incubate_48h Incubate for 48-72h add_compounds->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan (DMSO) incubate_4h->dissolve_formazan read_absorbance Read Absorbance (570nm) dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cancer cells treated with this compound analogs using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound analogs

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and incubate until they reach 70-80% confluency. Treat the cells with the coumarin analog at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (e.g., 1500 rpm for 5 minutes), and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence is typically detected in the FL2 channel.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. For instance, one study found that a synthesized 1-azathis compound derivative arrested the MCF-7 cell cycle at the G2/M phase.[1]

Cell_Cycle_Analysis_Workflow start Seed and Treat Cells harvest Harvest and Wash Cells start->harvest fix Fix with Cold 70% Ethanol harvest->fix stain Stain with PI/RNase A Solution fix->stain analyze Analyze on Flow Cytometer stain->analyze end Determine Cell Cycle Distribution (G0/G1, S, G2/M) analyze->end

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This protocol details the detection of apoptosis in treated cancer cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound analogs

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the coumarin analog at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 channel.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). Research has shown that some coumarin derivatives can induce apoptosis through an intrinsic pathway associated with mitochondrial dysfunction.[5]

Signaling Pathways

This compound analogs exert their anticancer effects by modulating various signaling pathways. A key mechanism is the induction of apoptosis, often through the intrinsic (mitochondrial) pathway. This involves the regulation of pro-apoptotic and anti-apoptotic proteins.

Apoptosis_Signaling_Pathway cluster_regulation Apoptotic Regulation coumarin Coumarin-3-Carboxylic Acid Analog bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) coumarin->bcl2 inhibits bax Bax (Pro-apoptotic) (Upregulated) coumarin->bax activates mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Additionally, some coumarin derivatives have been shown to inhibit monocarboxylate transporters (MCTs), particularly MCT1, which are crucial for lactate transport in cancer cells.[7][10] By inhibiting MCT1, these compounds disrupt cancer cell metabolism, leading to intracellular lactate accumulation and reduced cell viability.[7]

MCT1_Inhibition_Pathway coumarin Coumarin-3-Carboxylic Acid Analog mct1 MCT1 Transporter coumarin->mct1 inhibits lactate_in Intracellular Lactate Accumulation lactate_out Lactate Efflux mct1->lactate_out metabolism Disrupted Glycolytic Metabolism lactate_in->metabolism cytotoxicity Cytotoxicity metabolism->cytotoxicity

References

Illuminating Biology: Coumarin-3-Carboxylic Acid in Click Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin-3-carboxylic acid and its derivatives are a versatile class of fluorescent molecules with significant applications in biological research and drug development. Their favorable photophysical properties, including high quantum yields and sensitivity to their microenvironment, make them excellent candidates for fluorescent probes. The integration of click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), with this compound provides a powerful and highly efficient method for bioconjugation. This bioorthogonal reaction allows for the precise and stable labeling of a wide array of biomolecules, including proteins, nucleic acids, and lipids, enabling the visualization and study of complex cellular processes. These application notes provide detailed protocols for the synthesis of click-ready this compound derivatives and their subsequent use in bioconjugation for applications such as cellular imaging and the study of protein-protein interactions.

Key Applications

  • Live-Cell Imaging: Coumarin-based probes are valuable for real-time visualization of cellular dynamics and structures. Their ability to be specifically conjugated to target biomolecules allows for high-contrast imaging of organelles like the endoplasmic reticulum and lipid droplets.

  • Sensing and Quantification: These fluorescent probes are instrumental in detecting and quantifying biologically important metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺), thiols, and reactive oxygen species (ROS), providing insights into cellular signaling and oxidative stress.

  • Visualizing Protein-Protein Interactions (PPIs): Through techniques like Interaction-Dependent Probe Incorporation Mediated by Enzymes (ID-PRIME), coumarin (B35378) fluorophores can be used to image specific PPIs within living cells with high spatial and temporal resolution.[1][2]

  • Drug Development: The ability to track the distribution and target engagement of drug molecules is crucial. Coumarin-conjugated therapeutics allow for the direct visualization of these processes, aiding in the development of more effective and targeted therapies.

Quantitative Data

The efficiency of the click chemistry reaction and the photophysical properties of the resulting bioconjugates are critical for successful applications. The following tables summarize key quantitative data for this compound derivatives and their bioconjugates.

ParameterValueBiomolecule ExampleReference
Conjugation Yield
ODN-Coumarin86.0 ± 1.3%Oligonucleotide--INVALID-LINK--
Protein Labeling (ID-PRIME)7.7 ± 0.6%Protein (FKBP-LAP1)--INVALID-LINK--
Fluorescence Quantum Yield (Φ)
Coumarin 1 in ethanol0.73---INVALID-LINK--
Coumarin 343 in ethanol0.63---INVALID-LINK--
Coumarin-based ER probes0.60---INVALID-LINK--
Coumarin derivative 4e0.83---INVALID-LINK--

Table 1: Quantitative Data for Coumarin Bioconjugation and Fluorescence.

PropertyWavelength (nm)Solvent/ConditionReference
Excitation Maximum
Coumarin-based ER probes400Methanol--INVALID-LINK--
Coumarin 343445Ethanol--INVALID-LINK--
Emission Maximum
Coumarin-based ER probes435 - 525Methanol--INVALID-LINK--
Coumarin 343494Ethanol--INVALID-LINK--
Coumarin-triazole product477Aqueous buffer--INVALID-LINK--

Table 2: Spectroscopic Properties of Selected Coumarin Derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a green and efficient one-pot synthesis of this compound using a Knoevenagel condensation.[3]

Materials:

  • Substituted 2-hydroxybenzaldehyde (1 mmol)

  • Meldrum's acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (10 mol%)

  • Water (5 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve the substituted 2-hydroxybenzaldehyde (1 mmol) and Meldrum's acid (1.2 mmol) in 5 mL of water.

  • Add potassium carbonate (10 mol%) to the mixture.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the this compound product typically precipitates out of the solution.

  • Collect the precipitate by filtration and wash with cold water.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of Azide-Modified Coumarin-3-Carboxamide

This protocol outlines the conversion of this compound to an azide-functionalized derivative ready for click chemistry. This is a two-step process involving the formation of an amide bond followed by azidation.

Step 1: Amidation of this compound This step utilizes HATU as a coupling agent for efficient amide bond formation.[3]

Materials:

  • This compound (1 mmol)

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) (1.1 mmol)

  • Triethylamine (B128534) (Et₃N) (2 mmol)

  • Amine with a suitable leaving group for azidation (e.g., 2-bromoethylamine (B90993) hydrobromide) (1.1 mmol)

  • N,N-dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1 mmol) in an appropriate volume of DMF in a reaction flask.

  • Add HATU (1.1 mmol) and triethylamine (2 mmol) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine (e.g., 2-bromoethylamine hydrobromide) (1.1 mmol) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Work-up the reaction by quenching with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the resulting bromo-functionalized coumarin-3-carboxamide by column chromatography.

Step 2: Azidation

Materials:

  • Bromo-functionalized coumarin-3-carboxamide (from Step 1)

  • Sodium azide (B81097) (NaN₃) (excess, e.g., 3 equivalents)

  • Dimethylformamide (DMF) or Acetone (B3395972)/Acetonitrile mixture

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the bromo-functionalized coumarin-3-carboxamide in DMF or a 1:1 mixture of acetone and acetonitrile.

  • Add sodium azide in excess.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete (monitor by TLC).

  • After completion, pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the final azide-modified coumarin-3-carboxamide by column chromatography.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol provides a general procedure for labeling an alkyne-modified biomolecule with an azide-modified this compound derivative.

Materials:

  • Azide-modified coumarin-3-carboxamide (from Protocol 2) (stock solution in DMSO)

  • Alkyne-modified biomolecule (e.g., protein, DNA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Copper(II) sulfate (CuSO₄) (stock solution in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (stock solution in water)

  • Sodium ascorbate (B8700270) (freshly prepared stock solution in water)

  • Reaction tubes

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Alkyne-modified biomolecule in buffer.

    • Azide-modified coumarin-3-carboxamide (typically 2-10 fold molar excess over the biomolecule).

  • Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ and THPTA ligand solutions in a 1:5 molar ratio. Let it stand for a few minutes.

  • Initiation of Click Reaction:

    • Add the pre-mixed CuSO₄/THPTA catalyst to the biomolecule-coumarin mixture. The final concentration of CuSO₄ is typically 50-250 µM.

    • Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration is typically 1-5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed on a rotator for gentle agitation.

  • Purification: Remove the excess unreacted coumarin and copper catalyst from the labeled biomolecule using a suitable method:

    • Size-Exclusion Chromatography (e.g., desalting column): This is effective for separating larger biomolecules from small molecule reagents.

    • Molecular Weight Cut-Off (MWCO) Centrifugation: Use a filter with a pore size that retains the labeled biomolecule while allowing smaller molecules to pass through. This is a rapid and efficient method for purification.[4]

    • Dialysis: For larger volumes and when time is not a critical factor.

  • Analysis and Storage:

    • Confirm the conjugation by methods such as SDS-PAGE with fluorescence imaging, mass spectrometry, or UV-Vis spectroscopy.

    • Store the purified coumarin-labeled biomolecule protected from light at an appropriate temperature (e.g., 4°C or -20°C).

Visualizations

experimental_workflow cluster_synthesis Synthesis of Click-Ready Coumarin cluster_bioconjugation Bioconjugation via Click Chemistry cluster_purification_analysis Purification and Analysis Coumarin_Acid This compound Amidation Amidation with Bifunctional Linker Coumarin_Acid->Amidation Azidation Azidation Amidation->Azidation Azide_Coumarin Azide-Modified Coumarin-3-Carboxamide Azidation->Azide_Coumarin Click_Reaction CuAAC Click Reaction (CuSO4, Ascorbate, THPTA) Azide_Coumarin->Click_Reaction Biomolecule Alkyne-Modified Biomolecule Biomolecule->Click_Reaction Labeled_Biomolecule Coumarin-Labeled Biomolecule (Crude) Click_Reaction->Labeled_Biomolecule Purification Purification (e.g., SEC, MWCO) Labeled_Biomolecule->Purification Analysis Analysis (SDS-PAGE, MS, Spectroscopy) Purification->Analysis Final_Product Purified Coumarin Bioconjugate Analysis->Final_Product Application Cellular Imaging, PPI Studies, etc. Final_Product->Application Ready for Application

Caption: Experimental workflow for bioconjugation.

ppi_detection cluster_labeling Interaction-Dependent Labeling ProteinA Protein A LplA LplA Ligase (fused to Protein A) ProteinA->LplA fusion ProteinB Protein B LAP LAP Peptide (fused to Protein B) ProteinB->LAP fusion Interaction Protein A and B Interact LplA->Interaction LAP->Interaction Labeling Enzymatic Ligation of Coumarin to LAP Interaction->Labeling Coumarin Alkyne-Coumarin Probe Coumarin->Labeling Fluorescence Fluorescent Signal Generated Labeling->Fluorescence

Caption: Protein-protein interaction detection.

References

Troubleshooting & Optimization

Improving the solubility of Coumarin-3-Carboxylic Acid for biological assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of Coumarin-3-Carboxylic Acid for biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a poorly water-soluble compound.[1] It is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2] Its solubility in water is slight, reported at approximately 1 mg/mL.[3]

Q2: What is the recommended solvent for creating a stock solution?

A2: The most common and recommended solvent for creating a stock solution of this compound for biological assays is DMSO.[2][3][4] It is important to use fresh, anhydrous DMSO, as absorbed moisture can reduce the compound's solubility.[4] Some suppliers note that ultrasonic treatment may be necessary to achieve maximum solubility in DMSO.[5]

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

A3: Direct dissolution in aqueous buffers is generally not recommended due to the compound's low water solubility.[1] The standard method is to first prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute this stock into the aqueous buffer.[6]

Q4: How does pH affect the solubility of this compound?

A4: As a carboxylic acid, the solubility of this compound is pH-dependent.[1] In basic (high pH) solutions, the carboxylic acid group deprotonates to form a more soluble carboxylate salt. Therefore, increasing the pH of the aqueous buffer can enhance its solubility.[2]

Q5: What is the stability of this compound in solution?

A5: When stored as a powder at -20°C, the compound is stable for at least three years.[5] In a DMSO stock solution, it can be stored at -80°C for up to one year.[5] It is advisable to protect solutions from light.[3]

Troubleshooting Guide

Issue 1: My this compound is not dissolving in DMSO.

  • Possible Cause 1: Solvent Quality. The DMSO may have absorbed moisture, which significantly reduces solubility.[4]

    • Solution: Use fresh, high-purity, anhydrous DMSO from a newly opened bottle.

  • Possible Cause 2: Insufficient Solubilization Energy. The compound may require energy to fully dissolve, especially at high concentrations.

    • Solution: Use an ultrasonic bath to aid dissolution.[5] Gentle warming can also be considered, but monitor for any compound degradation.

  • Possible Cause 3: Concentration Exceeds Solubility Limit. You may be attempting to create a stock solution that is too concentrated.

    • Solution: Refer to the solubility data table below. Prepare the stock solution at a concentration known to be soluble, such as 38 mg/mL or lower.[4]

Issue 2: The compound precipitates when I dilute my DMSO stock into an aqueous buffer.

  • Possible Cause 1: Final Concentration is Too High. The final concentration in the aqueous medium exceeds the compound's solubility limit.

    • Solution: Lower the final working concentration of the compound in your assay. Perform a solubility test with serial dilutions to determine the maximum achievable concentration in your specific buffer.

  • Possible Cause 2: Improper Dilution Technique. Adding the DMSO stock to the buffer too quickly can cause localized high concentrations, leading to precipitation.

    • Solution: Add the DMSO stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously.[6] This ensures rapid and even dispersion.

  • Possible Cause 3: Buffer pH is Too Low. The acidic nature of the compound makes it less soluble in neutral or acidic aqueous solutions.

    • Solution: Increase the pH of your final assay buffer. For carboxylic acids, adjusting the pH to be one or two units above the compound's pKa can significantly improve solubility. A preliminary experiment to test solubility in buffers of varying pH (e.g., 7.4, 8.0, 8.5) is recommended.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventReported SolubilityMolar Concentration (Approx.)Source(s)Notes
DMSO38 mg/mL199.8 mM[4]Use fresh, anhydrous DMSO.
DMSO100 mg/mL525.9 mM[5]May require ultrasonic treatment.
Water~1 mg/mL~5.3 mM[3]Described as "slightly soluble".
MethanolVery Slightly Soluble-[7]Heating may be required.
ChloroformSoluble-[2]-
DichloromethaneSoluble-[2]-
Ethyl AcetateSoluble-[2]-
AcetoneSoluble-[2]-

Molecular Weight of this compound: 190.15 g/mol

Experimental Protocols

Protocol 1: Preparation of a 20 mM DMSO Stock Solution

  • Preparation: Work in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Weighing: Weigh out 3.8 mg of this compound powder using an analytical balance.

  • Dissolution: Add the powder to a sterile microcentrifuge tube. Using a calibrated micropipette, add 1.0 mL of fresh, anhydrous DMSO.

  • Mixing: Vortex the tube for 1-2 minutes. If the solid does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes until the solution is clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 1 year).[5]

Protocol 2: Dilution of DMSO Stock into Aqueous Buffer for Cell-Based Assays

  • Objective: To prepare a 100 µM working solution of this compound in cell culture medium, ensuring the final DMSO concentration is ≤0.5%.

  • Intermediate Dilution (Optional but Recommended): Prepare a 1:10 intermediate dilution of the 20 mM DMSO stock solution in cell culture medium to create a 2 mM solution. This helps prevent precipitation.

    • Add 5 µL of the 20 mM stock solution to 45 µL of pre-warmed cell culture medium. Mix thoroughly by pipetting.

  • Final Dilution: Add the required volume of the stock (or intermediate dilution) to the final volume of pre-warmed cell culture medium.

    • From 20 mM Stock: Add 5 µL of the 20 mM stock to 995 µL of medium (1:200 dilution).

    • From 2 mM Intermediate: Add 50 µL of the 2 mM intermediate dilution to 950 µL of medium (1:20 dilution).

  • Mixing: Add the stock solution dropwise to the medium while gently vortexing or swirling the tube to ensure rapid dispersion and prevent precipitation.

  • Application: Use the final working solution immediately in your biological assay. The final DMSO concentration in this example is 0.5%.

Visualizations

G Workflow for Solubilizing this compound cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshoot Troubleshooting start Weigh Compound dissolve Add Anhydrous DMSO start->dissolve mix Vortex / Sonicate Until Clear dissolve->mix store Aliquot and Store at -80°C mix->store dilute Add Stock Dropwise to Aqueous Buffer (while vortexing) store->dilute Use Stock observe Observe for Precipitation dilute->observe ready Solution Ready for Assay observe->ready No precipitate Precipitation Occurs observe->precipitate Yes action1 Decrease Final Concentration precipitate->action1 action2 Increase Buffer pH precipitate->action2 action3 Optimize Dilution Technique precipitate->action3 action1->dilute Retry action2->dilute Retry action3->dilute Retry

Caption: A workflow diagram for preparing and troubleshooting solutions of this compound.

G Decision Tree for Solubility Enhancement start Start: Poor Solubility in Aqueous Assay Buffer q1 Is a low % of organic co-solvent (e.g., <1% DMSO) acceptable in the assay? start->q1 ans1_yes Yes: Use Co-Solvent Method q1->ans1_yes Yes ans1_no No: Avoid Organic Solvents q1->ans1_no No protocol_dmso Protocol: 1. Make high concentration stock in DMSO. 2. Dilute carefully into buffer. ans1_yes->protocol_dmso q2 Can the pH of the assay buffer be increased without affecting the experiment? ans1_no->q2 ans2_yes Yes: Adjust pH q2->ans2_yes Yes ans2_no No: pH Change Not Possible q2->ans2_no No protocol_ph Protocol: 1. Test solubility at various basic pH values. 2. Prepare solution directly in optimal buffer. ans2_yes->protocol_ph other_methods Consider Advanced Methods: - Cyclodextrin Complexation - Surfactant Formulations ans2_no->other_methods

Caption: A decision tree to guide the selection of a solubilization strategy for biological assays.

References

Overcoming low yields in the synthesis of Coumarin-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Coumarin-3-Carboxylic Acid

Welcome to the Technical Support Center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with low yields in this important synthesis.

Troubleshooting Guide

This guide addresses specific issues encountered during the synthesis of this compound, primarily focusing on the widely used Knoevenagel condensation and Perkin reaction methods.

Issue 1: Low to No Yield in Knoevenagel Condensation

Question: My Knoevenagel condensation reaction between a salicylaldehyde (B1680747) and an active methylene (B1212753) compound (e.g., diethyl malonate, Meldrum's acid) is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?

Answer: Low yields in the Knoevenagel condensation for coumarin (B35378) synthesis can arise from several factors related to catalysts, reaction conditions, and starting materials. Here are the key aspects to investigate:

  • Inappropriate Catalyst Selection: The choice and amount of catalyst are critical.

    • Weak Bases: Organic bases like piperidine (B6355638) and triethylamine (B128534) are commonly used.[1] If yields are low, consider optimizing the catalyst loading. For instance, in an L-proline catalyzed reaction, increasing the catalyst from 0.5 mol% to 10 mol% significantly improved the yield from 41% to 94%.[2]

    • Alternative Catalysts: If standard bases are ineffective, explore other options. Sodium azide (B81097) and potassium carbonate have been shown to give excellent yields (up to 99%) in water at room temperature.[3] For solvent-free conditions, catalysts like nano CuO, nano MgO, and nano MgFe2O4 under ultrasound irradiation can be effective.[3]

  • Suboptimal Reaction Conditions:

    • Solvent: The solvent plays a crucial role. While ethanol (B145695) is common, solvent-free conditions or greener solvents like water have proven highly effective.[1] A screening of solvents such as DMF, MeOH, and MeCN is advisable to find the optimal medium for your specific substrates.[3]

    • Temperature: Many Knoevenagel condensations for this synthesis proceed well at room temperature or with gentle heating (e.g., 70-80 °C).[1][2] However, the optimal temperature can be substrate-dependent. It is recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the ideal temperature.

    • Reaction Time: Reaction times can range from a few minutes to several hours.[1] Be aware that longer reaction times do not always equate to higher yields and may lead to the formation of byproducts.

  • Poor Quality of Starting Materials: Ensure the purity of both the salicylaldehyde and the active methylene compound, as impurities can inhibit the catalyst and interfere with the reaction.[1]

  • Inefficient Water Removal: The Knoevenagel condensation generates water as a byproduct, which can sometimes hinder the reaction. While many modern methods are performed in aqueous media, if you suspect water is an issue, using a Dean-Stark apparatus or a drying agent might be beneficial.[1][4]

Troubleshooting Workflow for Low Yield in Knoevenagel Condensation

Caption: A logical workflow for troubleshooting low yields in the Knoevenagel condensation synthesis of this compound.

Issue 2: Impure Product and Low Yield after Purification

Question: I am obtaining a product, but it is impure, and I experience significant product loss during purification, leading to a low final yield. What purification strategies can I employ to improve this?

Answer: Purification is a critical step where significant product loss can occur. Here are some recommended techniques for purifying this compound:

  • Recrystallization: This is the most common method.

    • Solvent Choice: Ethanol or a mixture of ethanol and water is frequently used.[5] The crude solid is dissolved in a minimum amount of hot ethanol, and then water is added dropwise until the solution becomes slightly cloudy. A small amount of hot ethanol is then added to redissolve the precipitate, and the solution is allowed to cool slowly for crystal formation.

  • Acid-Base Extraction: This technique is particularly useful for separating the acidic product from neutral impurities.

    • The crude product can be dissolved in a hot alkaline solution (e.g., 0.5% aqueous sodium hydroxide).[6]

    • The solution is then cooled, and any insoluble impurities can be removed by extraction with a non-polar organic solvent like ether.[6]

    • Finally, the aqueous layer is acidified (e.g., with HCl) to precipitate the pure this compound, which can then be collected by filtration.[6][7]

  • Column Chromatography: For very impure samples or for separating closely related compounds, column chromatography is effective.

    • Stationary Phase: Silica gel or neutral/acidic alumina (B75360) can be used as the adsorbent.[6]

    • Mobile Phase: A mixture of a non-polar solvent (like petroleum ether or hexane) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether) is typically used as the eluent. The polarity of the eluent can be adjusted to achieve optimal separation.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The most common methods for synthesizing this compound are:

  • Knoevenagel Condensation: This involves the condensation of a salicylaldehyde with a compound containing an active methylene group, such as diethyl malonate or Meldrum's acid, in the presence of a weak base like piperidine.[7][8] This method is popular due to its generally milder conditions compared to other methods.[7]

  • Perkin Reaction: This reaction uses an ortho-hydroxybenzaldehyde and acetic anhydride (B1165640) in the presence of a weak base, such as sodium acetate.[7][9]

  • Pechmann Condensation: This method involves the condensation of a phenol (B47542) with a β-keto ester under strong acidic conditions.[7][10]

Q2: My synthesis involves a two-step process: Knoevenagel condensation to form the coumarin ester followed by hydrolysis. My yields are low after the hydrolysis step. What could be the problem?

A2: Incomplete hydrolysis or side reactions during hydrolysis can lead to low yields.

  • Reaction Conditions: Ensure you are using a sufficiently strong base (e.g., KOH) and allowing enough time for the reaction to go to completion.[7] Heating the reaction mixture to boiling is often necessary to achieve a clear solution, indicating the completion of hydrolysis.[7]

  • Workup: After hydrolysis, the reaction mixture is typically acidified with a strong acid like HCl to precipitate the carboxylic acid.[7] Slow addition of the hot reaction mixture to the cold acid solution with vigorous stirring is crucial for efficient precipitation and isolation of the product.

Q3: Are there any "green" or more environmentally friendly methods for this synthesis?

A3: Yes, significant research has focused on developing greener synthetic routes. These include:

  • Using Water as a Solvent: Many recent protocols utilize water as a solvent, which is environmentally benign.[11][12]

  • Solvent-Free Conditions: Some methods employ mechanochemical reactions (grinding) or microwave irradiation without any solvent, reducing waste.[3][13]

  • Green Catalysts: The use of biodegradable and reusable catalysts, such as L-proline or even waste curd water, has been reported to give good to excellent yields.[2][3]

Data Presentation: Impact of Catalysts and Solvents on Yield

The following tables summarize quantitative data from various studies, highlighting the effect of different catalysts and solvents on the yield of this compound and its derivatives synthesized via Knoevenagel condensation.

Table 1: Effect of Catalyst on Yield in Knoevenagel Condensation

CatalystActive Methylene CompoundSolventTemperature (°C)Yield (%)Reference
Piperidine/Acetic AcidDiethyl MalonateEthanolRefluxNot specified[3]
Sodium AzideMeldrum's AcidWaterRoom Temp99[3]
Potassium CarbonateMeldrum's AcidWaterRoom Temp92[3]
L-Proline (10 mol%)Diethyl MalonateEthanol8094[2]
Nano MgFe₂O₄1,3-dicarbonyl compoundsSolvent-free (Ultrasound)4563-73[3]
FeCl₃Meldrum's AcidEthanol7093[3]

Table 2: Effect of Solvent on Yield in Knoevenagel Condensation with FeCl₃ Catalyst

SolventTemperature (°C)Yield (%)Reference
Ethanol7093[3]
DMF70Not specified[3]
THF70Not specified[3]
MeCN70Not specified[3]
Toluene70Not specified[3]
DMSO70Not specified[3]
Cyclohexane70Not specified[3]
H₂O70Not specified[3]

Experimental Protocols

Protocol 1: Knoevenagel Condensation using Diethyl Malonate and Piperidine

This protocol is a traditional method for the synthesis of the coumarin ester, which is subsequently hydrolyzed.

  • Step 1: Synthesis of the Coumarin Ester

    • To a 25 mL round-bottom flask, add salicylaldehyde (1.0 g, 8.2 mmol), diethyl malonate (1.5 g, 9.4 mmol), pure ethanol (5 mL), piperidine (0.1 mL), and one drop of acetic acid.[7]

    • Add one or two boiling stones and attach a reflux condenser.

    • Heat the reaction mixture under reflux for 1 hour.[7]

    • Monitor the reaction progress by TLC (60% diethyl ether/petroleum ether as eluent).[7]

    • After completion, allow the flask to cool and add cold water (10 mL). Cool the flask in an ice bath to precipitate the product.[7]

    • Filter the crystals using a Büchner funnel, wash them twice with a cold 50/50 water/ethanol solution (2 x 20 mL), and allow them to dry.[7]

  • Step 2: Hydrolysis of the Coumarin Ester

    • In a 50 mL round-bottom flask, combine the coumarin ester (1.0 g, 4.6 mmol), ethanol (10 mL), water (4 mL), and KOH (1.0 g, 17.8 mmol).[7]

    • Add a boiling stone and heat the solution to its boiling point until a clear solution is obtained (approximately 30 minutes).[7]

    • In a separate 100 mL Erlenmeyer flask, place HCl (2 M, 10 mL) and a magnetic stirrer.

    • Slowly add the hot reaction mixture to the stirred HCl solution.

    • Observe the formation of a precipitate and cool the mixture in an ice bath to maximize precipitation.[7]

    • Filter the solid product using a Büchner funnel, wash with cold water, and dry.

General Experimental Workflow for this compound Synthesis

G cluster_workflow A 1. Reactant Mixing Salicylaldehyde, Active Methylene Compound, Catalyst, and Solvent B 2. Reaction Heating under reflux or stirring at room temperature A->B C 3. Reaction Monitoring Using Thin Layer Chromatography (TLC) B->C D 4. Product Precipitation/Isolation Cooling, addition of water, or extraction C->D Reaction Complete E 5. Hydrolysis (if ester intermediate) Using a strong base (e.g., KOH) D->E Ester Intermediate G 7. Purification Recrystallization or Column Chromatography D->G Direct Synthesis F 6. Acidification Precipitation of the carboxylic acid with a strong acid (e.g., HCl) E->F F->G H Final Product: This compound G->H

Caption: A generalized experimental workflow for the synthesis of this compound.

References

Minimizing background fluorescence in Coumarin-3-Carboxylic Acid-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background fluorescence in Coumarin-3-Carboxylic Acid-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence in my this compound-based assay?

High background fluorescence can originate from several sources, which can be broadly categorized as:

  • Intrinsic Sample Autofluorescence: Many biological samples, including cells and tissues, naturally fluoresce. This autofluorescence can be particularly strong in the blue-green region of the spectrum where coumarin (B35378) dyes emit light.[1][2] Common sources of autofluorescence include NADH, flavins, collagen, and lipofuscin.[1][3][4]

  • Reagent-Related Background:

    • Unreacted/Excess Probe: Residual, unbound this compound or its derivatives in the sample is a major contributor to high background.[1][5]

    • Non-Specific Binding: The probe may non-specifically adhere to cellular components, proteins, or plastic surfaces, leading to unwanted fluorescence.[1][5][6]

    • Contaminants: Impurities in reagents or buffers can be fluorescent.[1][7]

  • Assay Media and Buffers: Many standard cell culture media, such as DMEM, contain fluorescent components like phenol (B47542) red and riboflavin.[1][4][6] Fetal Bovine Serum (FBS) also contains fluorescent molecules.[1]

  • Instrumentation and Labware: Background can be introduced by the instrument's optical components, camera noise, ambient light, and the fluorescence of plastic-bottom microplates.[5]

Q2: What are the optimal excitation and emission wavelengths for this compound and its derivatives?

Coumarin and its derivatives are typically blue-emitting fluorophores. The exact excitation and emission maxima can vary depending on the specific coumarin structure and the local microenvironment (e.g., solvent polarity). Generally, excitation wavelengths are in the range of 340-400 nm, and emission is observed between 430-500 nm.[1][8] It is crucial to use filter sets that are optimized for your specific coumarin derivative to maximize signal and minimize background.[6] For some 7-hydroxycoumarin derivatives, using an excitation wavelength greater than 400 nm can help minimize background fluorescence from components like NADPH.[8]

Q3: Can components of my assay buffer quench the fluorescence of my coumarin probe?

Yes, certain ions and molecules can quench the fluorescence of coumarins. For instance, halide ions like bromide (Br-) and iodide (I-) have been shown to decrease the fluorescence intensity of coumarin compounds.[9] Other molecules, such as 4-hydroxy-TEMPO and Cerium (III) ions, can also act as effective quenchers.[10][11] It is important to be aware of the components in your buffer and sample that could potentially interfere with the fluorescent signal.

Q4: How can I differentiate between autofluorescence and the specific signal from my coumarin probe?

To identify the contribution of autofluorescence, it is essential to run an unstained control sample. This control should contain all the components of your experimental sample except for the coumarin-based probe.[2] By measuring the fluorescence of this control, you can determine the baseline level of autofluorescence.[2] If autofluorescence is high, you may need to employ specific strategies to reduce it, such as using spectral imaging and linear unmixing or applying chemical quenching agents.[2]

Troubleshooting Guides

High background fluorescence can obscure specific signals and reduce the sensitivity of your assay. This guide provides a structured approach to identifying and solving common problems.

Troubleshooting Workflow for High Background Fluorescence

This workflow will help you systematically identify the source of the high background in your assay.

Troubleshooting_Workflow start High Background Signal Detected unstained_control Run Unstained Control (Sample without Reagent) start->unstained_control autofluorescence_check Is Background High? unstained_control->autofluorescence_check autofluorescence_solution Problem: Autofluorescence Solutions: - Use phenol red-free media - Use imaging buffer instead of media - Apply spectral unmixing - Use autofluorescence quenchers (e.g., Sudan Black B) autofluorescence_check->autofluorescence_solution Yes no_enzyme_control Run No-Enzyme Control (Substrate + Buffer) autofluorescence_check->no_enzyme_control No substrate_check Is Background High? no_enzyme_control->substrate_check substrate_solution Problem: Substrate Instability/Fluorescence Solutions: - Check substrate purity - Optimize substrate concentration - Prepare substrate solution fresh substrate_check->substrate_solution Yes reagent_optimization Problem: Excess or Non-Specifically Bound Reagent Solutions: - Titrate reagent concentration - Increase wash steps (number and duration) - Add detergent (e.g., 0.05% Tween-20) to wash buffer - Use a blocking agent (e.g., 1% BSA) substrate_check->reagent_optimization No

Caption: A stepwise workflow for troubleshooting high background fluorescence.

Solutions for Common Issues
IssuePotential CauseRecommended Solution
High Autofluorescence Intrinsic fluorescence from cells, tissues, or media components (e.g., phenol red, riboflavin).[1][2][4]- Run an unstained control to determine the baseline autofluorescence.[2]- Switch to phenol red-free and serum-free imaging medium.[1][6]- For fixed samples, consider using fixatives that do not induce fluorescence, such as methanol, instead of aldehyde-based fixatives.[3]- If using aldehyde fixatives, perform an aldehyde blocking step with sodium borohydride (B1222165) or glycine.[3]- Use chemical quenching agents like Sudan Black B or Pontamine Sky Blue 5BX.[3]
Non-Specific Binding of Probe The coumarin probe adheres to surfaces or cellular components other than the target.[1][5]- Decrease the concentration of the coumarin probe. Titrate to find the optimal balance between signal and background.[1][5]- Add a blocking agent, such as 1% Bovine Serum Albumin (BSA), to your buffers before and during probe incubation.[1][6]- Increase the salt concentration (e.g., to 300 mM NaCl) in the wash buffer to disrupt electrostatic interactions.[6]
Excess Unbound Probe Insufficient removal of the coumarin probe after the incubation step.[1][5]- Increase the number (3-5 times) and duration of wash steps after incubation with the probe.[1][6]- Use a mild detergent, such as 0.05% Tween-20, in the wash buffer to help remove non-specifically bound probe.[1][6][12]
Substrate Instability or Intrinsic Fluorescence The substrate itself is fluorescent or degrades into a fluorescent product non-enzymatically.- Run a "no-enzyme" control (containing the substrate and all other assay components except the enzyme) to measure signal from substrate instability.[12]- Ensure the purity of the substrate.- Prepare substrate solutions fresh before use.[6]- Titrate the substrate concentration to find the optimal signal-to-noise ratio.[12]
Instrumental Noise Background signal from the plate reader or microscope.[5]- Measure the fluorescence of "blank" wells containing only the assay buffer to determine the background from the buffer and the microplate.[12]- Use high-quality, low-fluorescence microplates (e.g., black, opaque plates).[7]- Ensure that the excitation and emission filters are appropriate for the coumarin derivative being used.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experimental steps.

Protocol 1: General Derivatization of a Carboxylic Acid with a Bromomethylcoumarin Reagent

This protocol is a general guideline for labeling carboxylic acids with a reagent like 4-Bromomethyl-6,7-dimethoxycoumarin to produce a fluorescent ester.

  • Sample Preparation: If the sample is in an aqueous solvent, evaporate it to complete dryness under a stream of nitrogen. Aliquot the desired amount of the analyte containing a carboxylic acid group into a micro-reaction vial.[6]

  • Reagent Preparation (Prepare Fresh): Prepare a 5-10 mg/mL solution of the bromomethylcoumarin reagent in anhydrous acetonitrile.[6]

  • Derivatization Reaction:

    • To the dried analyte in the vial, add 500 µL of the bromomethylcoumarin solution.[6]

    • Add a small amount of a non-nucleophilic base (e.g., potassium carbonate) to facilitate the reaction. The optimal pH is typically around 8 but should be determined empirically.[6]

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the reaction mixture at 70°C for 90 minutes in a heating block, with occasional vortexing.[6]

  • Work-up (Sample Clean-up):

    • After incubation, allow the vial to cool to room temperature.

    • Centrifuge the vial to pellet the base.[6]

    • Carefully transfer the supernatant containing the derivatized product to a new clean vial.[6]

    • Evaporate the solvent under a gentle stream of nitrogen.[6]

    • Reconstitute the dried residue in a suitable solvent for analysis (e.g., mobile phase for HPLC or an appropriate assay buffer).[6]

Protocol 2: Control Plate Setup for Identifying Background Source

This protocol outlines a systematic approach to pinpoint the source of high background fluorescence in a 96-well plate format.[12]

  • Materials:

    • Black, opaque 96-well microplate

    • Assay Buffer

    • Enzyme

    • Coumarin-based Substrate

    • Biological Sample (if applicable)

    • Fluorescence Plate Reader

  • Procedure:

    • Prepare a Plate Map: Design a plate layout that includes all necessary controls as described in the table below.

    • Pipette Reagents: Carefully pipette the components into the designated wells according to the plate map.

    • Incubate: Incubate the plate under your standard assay conditions (e.g., 37°C for 60 minutes), protected from light.

    • Measure Fluorescence: Read the plate using a fluorescence plate reader with the appropriate excitation and emission wavelengths for your coumarin substrate.

  • Data Analysis:

    • Well A1 (Buffer Only): This gives the background of the buffer and the plate.

    • Well B1 (Substrate Only): A high signal here compared to A1 suggests substrate instability or contamination.

    • Well C1 (Enzyme Only): A high signal here points to autofluorescence from the enzyme preparation.

    • Well D1 (Sample Only): A high signal indicates autofluorescence from the biological sample.

Control Plate Layout and Interpretation

WellComponentsPurposeHigh Signal Implies
A1 Assay BufferMeasures buffer and plate backgroundContaminated buffer or high plate fluorescence
B1 Assay Buffer + SubstrateAssesses substrate instability/fluorescenceSubstrate is unstable or intrinsically fluorescent
C1 Assay Buffer + EnzymeAssesses enzyme autofluorescenceEnzyme preparation is autofluorescent or contaminated
D1 Assay Buffer + SampleAssesses sample autofluorescenceBiological sample has high autofluorescence
E1 Assay Buffer + Enzyme + SubstratePositive control (Signal)Successful assay

Signaling Pathways and Workflows

Logical Flow for Assay Optimization

The following diagram illustrates the logical steps involved in optimizing a this compound-based assay to minimize background and maximize the signal-to-noise ratio.

Assay_Optimization_Flow start Start Assay Development initial_test Run Assay with Initial Concentrations start->initial_test check_signal Acceptable Signal-to-Noise? initial_test->check_signal optimize_reagents Optimize Reagent Concentrations (Enzyme, Substrate, Probe) check_signal->optimize_reagents No (Low Signal) troubleshoot_background Troubleshoot High Background (See Troubleshooting Workflow) check_signal->troubleshoot_background No (High Background) final_assay Final Optimized Assay Protocol check_signal->final_assay Yes optimize_conditions Optimize Assay Conditions (pH, Temperature, Incubation Time) optimize_reagents->optimize_conditions optimize_conditions->initial_test troubleshoot_background->optimize_reagents

Caption: Logical workflow for optimizing assay parameters.

References

Preventing photobleaching of Coumarin-3-Carboxylic Acid during fluorescence microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of Coumarin-3-Carboxylic Acid during fluorescence microscopy.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is this compound susceptible to it?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, which leads to a loss of its ability to fluoresce.[1][2][3] This process occurs when the fluorophore, in its excited state after absorbing light, reacts with other molecules, particularly molecular oxygen.[1][2] These reactions generate reactive oxygen species (ROS) that chemically alter the fluorophore, rendering it non-fluorescent.[1][2] Coumarin (B35378) dyes are known to be susceptible to photobleaching, especially under intense or prolonged illumination.[2]

Q2: How can I determine if the signal loss in my experiment is due to photobleaching?

A2: Signal loss due to photobleaching has a distinct characteristic: it occurs progressively and is localized to the area of the sample exposed to the excitation light.[3] To confirm, you can perform a simple test: continuously image a specific region of interest (ROI) and monitor the fluorescence intensity over time. A decaying fluorescence intensity curve is a strong indicator of photobleaching.[2][3]

Q3: What are the primary strategies to minimize photobleaching of this compound?

A3: The three main strategies to combat photobleaching are:

  • Reduce Excitation Light Exposure: Minimize both the intensity and the duration of light that your sample is exposed to.[1][3][4]

  • Use Antifade Reagents: Incorporate chemical compounds into your mounting medium that protect the fluorophore from photochemical damage.[1][4][5]

  • Optimize Imaging Parameters: Adjust your microscope and camera settings to maximize signal detection while minimizing light exposure.[3][6]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem 1: Rapid loss of fluorescence signal during imaging.
  • Possible Cause: High excitation light intensity.

    • Solution: Reduce the laser power or lamp intensity to the lowest level that still provides a sufficient signal-to-noise ratio.[1][3] Use neutral density (ND) filters to attenuate the excitation light before it reaches your sample.[6][7]

  • Possible Cause: Prolonged exposure to excitation light.

    • Solution: Minimize the duration of light exposure. Use a shutter to block the light path when not actively acquiring images.[2][8] Reduce the exposure time per frame to the shortest possible duration that yields a clear image.[1][6]

  • Possible Cause: Absence or ineffectiveness of an antifade reagent.

    • Solution: Use a commercial or homemade antifade mounting medium. For coumarin dyes, reagents like VECTASHIELD®, ProLong™ Gold, and those containing 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to be effective.[1][5][9]

Problem 2: Low initial fluorescence signal.
  • Possible Cause: Suboptimal pH of the imaging buffer.

    • Solution: The fluorescence of many coumarin derivatives is pH-sensitive. Ensure your imaging buffer has a pH that is optimal for this compound fluorescence. A slightly alkaline pH can often enhance the fluorescence emission of many dyes.[9]

  • Possible Cause: Mismatched excitation and emission filters.

    • Solution: Verify that your microscope's filter sets are appropriate for the specific spectral properties of this compound.

  • Possible Cause: Inefficient labeling.

    • Solution: If you are labeling a biological target, ensure that your labeling protocol is optimized for efficient conjugation of the dye.

Quantitative Data Summary

The photostability of a fluorophore can be quantitatively assessed by its photobleaching half-life, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.

Mounting MediumFluorochromeHalf-life (seconds)
90% glycerol (B35011) in PBS (pH 8.5)Coumarin25
VectashieldCoumarin106
90% glycerol in PBS (pH 8.5)Fluorescein9
VectashieldFluorescein96
90% glycerol in PBS (pH 8.5)Tetramethyl-rhodamine7
VectashieldTetramethyl-rhodamine330
Data adapted from a study on antifading reagents for fluorescence microscopy.[5]

Experimental Protocols

Protocol 1: Sample Mounting with a Commercial Antifade Reagent

This protocol describes the use of a commercial antifade mounting medium, such as ProLong™ Gold or VECTASHIELD®.

Materials:

  • Stained specimen on a microscope slide or coverslip

  • Phosphate-buffered saline (PBS)

  • Commercial antifade mounting medium

  • Clean microscope coverslips

  • Nail polish or sealant

Procedure:

  • Washing: After the final staining step with this compound, wash the sample thoroughly with PBS to remove any unbound dye.[9]

  • Mounting: Carefully remove excess buffer from the sample. Add a single drop of the antifade mounting medium to the center of the specimen.[9]

  • Applying Coverslip: Gently lower a clean coverslip onto the mounting medium, avoiding the formation of air bubbles.[9]

  • Curing: Allow the mounting medium to cure according to the manufacturer's instructions. This may take several hours to overnight at room temperature in the dark.[9][10]

  • Sealing: For long-term storage, seal the edges of the coverslip with nail polish or a commercially available sealant.[9]

Protocol 2: Preparation of a Homemade n-Propyl Gallate (NPG) Antifade Mounting Medium (2%)

This protocol provides a recipe for a commonly used, less toxic antifade solution.[3]

Materials:

  • n-propyl gallate (NPG)

  • Glycerol (ACS grade)

  • 10X Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Distilled water

Procedure:

  • Prepare a 20% (w/v) stock solution of NPG in DMSO.

  • In a 50 mL conical tube, mix 9 mL of glycerol with 1 mL of 10X PBS.

  • While stirring, slowly add 100 µL of the 20% NPG stock solution to the glycerol/PBS mixture.

  • Adjust the final volume to 10 mL with distilled water if necessary.

  • Aliquot into light-protected tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Visualizations

cluster_0 Photobleaching Pathway Fluorophore (Ground State) Fluorophore (Ground State) Excited Singlet State Excited Singlet State Fluorophore (Ground State)->Excited Singlet State Excitation Light Excited Singlet State->Fluorophore (Ground State) Fluorescence Excited Triplet State Excited Triplet State Excited Singlet State->Excited Triplet State Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Non-Fluorescent Products Non-Fluorescent Products Excited Triplet StateOxygen Excited Triplet StateOxygen Excited Triplet StateOxygen->Reactive Oxygen Species (ROS) Excited Triplet StateReactive Oxygen Species (ROS) Excited Triplet StateReactive Oxygen Species (ROS) Excited Triplet StateReactive Oxygen Species (ROS)->Non-Fluorescent Products

Caption: The photobleaching process of a fluorophore.

cluster_1 Troubleshooting Workflow for Rapid Photobleaching Start Start Rapid Signal Loss? Rapid Signal Loss? Start->Rapid Signal Loss? Reduce Excitation Intensity Reduce Excitation Intensity Rapid Signal Loss?->Reduce Excitation Intensity Yes Further Optimization Needed Further Optimization Needed Rapid Signal Loss?->Further Optimization Needed No Decrease Exposure Time Decrease Exposure Time Reduce Excitation Intensity->Decrease Exposure Time Use Antifade Reagent Use Antifade Reagent Decrease Exposure Time->Use Antifade Reagent Problem Solved Problem Solved Use Antifade Reagent->Problem Solved

Caption: A logical workflow for troubleshooting rapid photobleaching.

cluster_2 Experimental Workflow for Sample Preparation Stain Sample Stain Sample Wash Sample Wash Sample Stain Sample->Wash Sample Apply Antifade Medium Apply Antifade Medium Wash Sample->Apply Antifade Medium Mount Coverslip Mount Coverslip Apply Antifade Medium->Mount Coverslip Cure and Seal Cure and Seal Mount Coverslip->Cure and Seal Image Sample Image Sample Cure and Seal->Image Sample

Caption: A streamlined experimental workflow for sample mounting.

References

Technical Support Center: Troubleshooting Fluorescence Quenching of Coumarin-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments involving the fluorescence of Coumarin-3-Carboxylic Acid (CCA).

Frequently Asked Questions (FAQs)

Q1: My this compound solution is not fluorescing or the signal is very weak. What are the common causes?

A weak or absent fluorescence signal from your CCA solution can be attributed to several factors ranging from incorrect instrument settings to degradation of the compound.[1] Key areas to investigate include:

  • Instrument Settings: Ensure the excitation and emission wavelengths on your fluorometer or microscope are set appropriately for CCA. Typically, CCA is excited by UV or near-UV light and emits in the blue region of the spectrum.[1]

  • Probe Integrity and Concentration: Verify that the CCA has been stored correctly, protected from light, to prevent photodegradation.[1] Also, confirm that the concentration is within the optimal range, as excessively high concentrations can lead to aggregation-caused quenching (ACQ).[1][2]

  • Solvent and pH: The fluorescence of CCA is highly sensitive to the solvent environment and pH. Changes in solvent polarity or a suboptimal pH can significantly reduce fluorescence intensity.[3][4][5][6]

  • Presence of Quenchers: Contaminants in your sample or buffer, such as heavy metal ions or dissolved oxygen, can act as quenchers.[7][8][9]

Q2: How does the solvent polarity affect the fluorescence of this compound?

The fluorescence of coumarin (B35378) derivatives, including CCA, is known to be sensitive to the polarity of the solvent, a phenomenon called solvatochromism.[3][5][10] As the polarity of the solvent increases, a red-shift (a shift to longer wavelengths) in the emission spectrum is often observed.[5] This is due to the stabilization of the excited state dipole moment by the polar solvent molecules. In some cases, increasing solvent polarity can also lead to a decrease in fluorescence quantum yield due to the formation of a twisted intramolecular charge-transfer (TICT) state, which provides a non-radiative decay pathway.[5]

Q3: What is the effect of pH on the fluorescence of this compound?

The fluorescence of many coumarin derivatives is pH-dependent.[4][6][11] For CCA, changes in pH can alter the protonation state of the carboxylic acid group and potentially other functional groups on the coumarin ring, which in turn affects the intramolecular charge transfer (ICT) characteristics of the molecule.[4] Generally, the fluorescence intensity of coumarins can be significantly reduced in acidic conditions due to protonation of electron-donating groups.[4][11] It is crucial to maintain a stable and optimal pH for your experiments to ensure reproducible fluorescence measurements.

Q4: What is aggregation-caused quenching (ACQ) and how can I prevent it?

Aggregation-caused quenching (ACQ) is a phenomenon where the fluorescence of a fluorophore is diminished at high concentrations due to the formation of non-emissive aggregates.[2][12] The planar structure of coumarin molecules makes them prone to π-π stacking, which leads to ACQ.[2] To prevent ACQ, you can:

  • Work with dilute solutions of this compound.

  • Incorporate bulky substituents into the coumarin structure to hinder π-π stacking.[2]

  • Utilize host-guest chemistry, for example by encapsulating the coumarin in cyclodextrins, to isolate the molecules from each other.

Troubleshooting Guides

Problem: Unexpected Decrease in Fluorescence Intensity

If you observe a sudden or gradual decrease in the fluorescence intensity of your this compound sample, follow this troubleshooting workflow:

start Start: Unexpected Decrease in Fluorescence Intensity check_instrument 1. Verify Instrument Settings (Excitation/Emission Wavelengths, Slit Widths, Gain) start->check_instrument check_solution 2. Examine the Solution (Visual Inspection for Precipitation or Color Change) check_instrument->check_solution Settings Correct no_resolve Further Investigation Needed check_instrument->no_resolve Settings Incorrect check_pH 3. Measure pH of the Solution check_solution->check_pH Solution Clear check_solution->no_resolve Precipitate/Color Change check_concentration 4. Verify CCA Concentration (Spectrophotometry) check_pH->check_concentration pH Optimal check_pH->no_resolve pH Suboptimal check_photodegradation 5. Assess for Photodegradation (Minimize Light Exposure, Use Fresh Sample) check_concentration->check_photodegradation Concentration Correct check_concentration->no_resolve Concentration Incorrect check_quenchers 6. Investigate Potential Quenchers (Purity of Solvents/Reagents, Presence of Oxygen or Metal Ions) check_photodegradation->check_quenchers No Degradation check_photodegradation->no_resolve Degradation Suspected resolve Problem Resolved check_quenchers->resolve No Quenchers Identified check_quenchers->no_resolve Quenchers Present

Caption: Troubleshooting workflow for decreased fluorescence intensity.

Problem: Shifts in Excitation or Emission Spectra

Spectral shifts can indicate changes in the chemical environment of the this compound.

start Start: Observed Spectral Shift check_solvent 1. Verify Solvent Composition and Polarity start->check_solvent check_pH_buffer 2. Check pH and Buffer Composition check_solvent->check_pH_buffer Solvent Correct no_resolve Further Spectroscopic Analysis Required check_solvent->no_resolve Solvent Incorrect check_binding 3. Consider Binding Interactions (e.g., to proteins, DNA) check_pH_buffer->check_binding pH/Buffer Correct check_pH_buffer->no_resolve pH/Buffer Incorrect check_degradation_products 4. Analyze for Photodegradation Products (e.g., HPLC, MS) check_binding->check_degradation_products No Binding Expected check_binding->no_resolve Binding Occurring resolve Cause of Shift Identified check_degradation_products->resolve No Degradation Products check_degradation_products->no_resolve Degradation Products Present

Caption: Troubleshooting workflow for spectral shifts.

Quantitative Data

The fluorescence properties of this compound are influenced by its environment. The following tables summarize key quantitative data from the literature. Note that these values can vary depending on the specific experimental conditions.

Table 1: Photophysical Properties of this compound in Different Solvents

SolventExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Reference
Acetonitrile (B52724)Similar to MethanolSimilar to Methanol-[13]
MethanolSimilar to AcetonitrileSimilar to Acetonitrile-[13]
DMSO---[8]
Ethanol---[14]
Chloroform---[14]

Note: Specific values for excitation and emission maxima and quantum yields for unsubstituted this compound are not consistently reported across the provided search results. The table reflects the qualitative descriptions found.

Table 2: Common Quenchers of Coumarin Dyes and Quenching Mechanisms

QuencherQuenching MechanismNotesReference
Trivalent Lanthanide Ions (Ce³⁺, Er³⁺, Eu³⁺, Nd³⁺)Static and DynamicFormation of ground-state complexes.[8][9][8][9]
Halide Ions (I⁻, Br⁻)Static and DynamicQuenching efficiency: I⁻ > Br⁻ > Cl⁻. Attributed to electron transfer.[15][15]
Molecular OxygenDynamicCan lead to photodegradation and formation of less fluorescent products.[7][7]
Electron Donors/AcceptorsDynamic (Electron Transfer)Depends on the oxidation/reduction potentials of the quencher.[16][16]
4-Hydroxy-TEMPODynamicDiffusion-limited process.[17]
HypochloriteStatic (Chlorination)Leads to the formation of non-fluorescent chlorinated derivatives.[18][18]

Experimental Protocols

Protocol 1: Determination of Hydroxyl Radicals using this compound

This protocol is based on the reaction of hydroxyl radicals with CCA to form the highly fluorescent product, 7-hydroxythis compound.[19][20]

Materials:

  • This compound (CCA) solution (concentration to be optimized for the specific application)

  • Buffer solution (pH should be optimized, e.g., pH 7.4 for physiological conditions)[21]

  • System for generating hydroxyl radicals (e.g., Fenton reaction, gamma radiation)

  • Fluorometer

Procedure:

  • Prepare a working solution of CCA in the desired buffer.

  • Introduce the hydroxyl radical generating system to the CCA solution.

  • Incubate the reaction mixture for a specific time at a controlled temperature.

  • Stop the reaction (if necessary).

  • Measure the fluorescence intensity of the formed 7-hydroxythis compound. The excitation and emission maxima for 7-hydroxythis compound are approximately 352 nm and 407 nm, respectively.[22]

  • Quantify the amount of hydroxyl radicals generated by comparing the fluorescence intensity to a standard curve of 7-hydroxythis compound.

cluster_protocol Hydroxyl Radical Detection Workflow prep_cca Prepare CCA Solution in Buffer add_oh Introduce Hydroxyl Radical Source prep_cca->add_oh incubate Incubate Reaction Mixture add_oh->incubate measure_fluorescence Measure Fluorescence (Ex: ~352 nm, Em: ~407 nm) incubate->measure_fluorescence quantify Quantify Hydroxyl Radicals (vs. Standard Curve) measure_fluorescence->quantify

Caption: Experimental workflow for hydroxyl radical detection.

Protocol 2: Investigating Protein Binding using Fluorescence Quenching

This protocol describes how to study the interaction of this compound with proteins like human serum albumin (HSA) or bovine serum albumin (BSA) by monitoring the quenching of the protein's intrinsic fluorescence.[21]

Materials:

  • This compound solution

  • Protein solution (e.g., HSA or BSA) in a suitable buffer (e.g., pH 7.4)[21]

  • Fluorometer

Procedure:

  • Prepare a stock solution of the protein and CCA in the buffer.

  • Keep the concentration of the protein constant and titrate with increasing concentrations of CCA.

  • After each addition of CCA, allow the solution to equilibrate.

  • Measure the fluorescence emission spectrum of the protein (e.g., excitation at 280 nm for tryptophan).

  • Observe the quenching of the protein's fluorescence as a function of CCA concentration.

  • Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant and binding parameters.

cluster_binding_study Protein Binding Study Workflow prep_solutions Prepare Protein and CCA Stock Solutions titrate Titrate Protein Solution with Increasing CCA prep_solutions->titrate equilibrate Equilibrate after Each Addition titrate->equilibrate measure_fluorescence Measure Protein Fluorescence (e.g., Ex: 280 nm) equilibrate->measure_fluorescence analyze Analyze Quenching Data (Stern-Volmer Plot) measure_fluorescence->analyze

Caption: Workflow for studying protein-ligand binding.

References

Optimizing reaction conditions for the Knoevenagel synthesis of Coumarin-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to optimizing the Knoevenagel condensation for the synthesis of Coumarin-3-Carboxylic Acid, this technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of the Knoevenagel synthesis for this compound?

The Knoevenagel condensation for this compound involves the reaction of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters (like diethyl malonate) or Meldrum's acid. The reaction is typically facilitated by a basic catalyst. The process begins with the deprotonation of the active methylene compound, which then acts as a nucleophile, attacking the carbonyl group of the salicylaldehyde. This is followed by a series of condensation and intramolecular cyclization (lactonization) steps to form the final coumarin (B35378) ring structure.

Q2: What are the most common catalysts for this reaction and how do they differ?

A variety of catalysts can be used, ranging from simple organic bases to more complex systems. Common choices include:

  • Organic Bases: Piperidine (B6355638) and pyridine (B92270) are traditionally used, often with a drop of acetic acid.[1] Triethylamine is also an effective catalyst, particularly in solvent-free conditions.[2]

  • Amino Acids: L-proline has been demonstrated as an efficient and sustainable catalyst, providing good to very good yields under mild conditions.[3][4]

  • Inorganic Bases: Potassium carbonate and sodium azide (B81097) have shown excellent catalytic activity, especially when the reaction is conducted in water.[5]

  • Lewis Acids: Iron(III) chloride (FeCl₃) has been proven to be a highly effective catalyst, leading to high yields in ethanol (B145695) at elevated temperatures.[5]

  • Heterogeneous Catalysts: Clays like KSF can be used in aqueous media, offering an environmentally friendly option.[6]

The choice of catalyst can significantly impact reaction time, temperature, and yield. For instance, strong bases may accelerate the reaction but can also lead to side products, while milder catalysts like L-proline may offer better selectivity.

Q3: Which active methylene compound is best: Malonic Acid, Diethyl Malonate, or Meldrum's Acid?

  • Malonic Acid: Reacts directly with salicylaldehyde to form this compound. The reaction often requires elevated temperatures, and care must be taken to avoid decarboxylation of the malonic acid itself.[7]

  • Diethyl Malonate: This is a common and cost-effective choice. The reaction first yields an ethyl coumarin-3-carboxylate intermediate, which must then be hydrolyzed (typically using a base like KOH followed by acidification) to obtain the final carboxylic acid.[1] This adds an extra step to the overall synthesis.

  • Meldrum's Acid: This cyclic ester is highly reactive and often gives excellent yields of this compound directly after reacting with salicylaldehyde, usually under milder conditions and with shorter reaction times.[5][8][9]

For a more direct, one-pot synthesis of the final acid, Meldrum's acid is often the preferred reagent.[9]

Q4: What is the role of the solvent in this synthesis?

The solvent plays a crucial role in reactant solubility, reaction rate, and in some cases, the reaction pathway.

  • Ethanol: A widely used solvent that effectively dissolves the reactants and is compatible with many catalysts like piperidine and L-proline.[1][3][5]

  • Water: An environmentally friendly and inexpensive solvent. It has been shown to be highly effective, particularly with catalysts like sodium azide or K₂CO₃.[5]

  • Toluene: Often used with catalysts like piperidine, it allows for azeotropic removal of water, which can drive the reaction to completion.[5]

  • Solvent-Free: Conducting the reaction without a solvent, often with gentle heating or microwave irradiation, is a green chemistry approach that can lead to high yields and simplified workup.[5][10]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The catalyst may be old, impure, or inappropriate for the chosen conditions.- Use a fresh batch of catalyst. - Consider switching to a different catalyst known for high efficiency, such as L-proline[3], FeCl₃[5], or sodium azide in water[5]. - For piperidine, adding a drop of acetic acid can sometimes improve results.[1]
2. Insufficient Reaction Temperature or Time: The reaction may be too slow under the current conditions.- Increase the temperature, ensuring it does not exceed the decomposition point of reactants (especially malonic acid, which can decompose above 70°C in water[7]). - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). - Consider using microwave or ultrasound irradiation to accelerate the reaction.[5]
3. Water Inhibition: Water is a byproduct of the condensation. Its accumulation can slow down or reverse the reaction.- If using a non-aqueous solvent like toluene, use a Dean-Stark apparatus to remove water as it forms.[7]
Formation of Side Products / Impure Product 1. Catalyst-Induced Side Reactions: Strong bases can sometimes promote unwanted side reactions.- Reduce the amount of catalyst used. - Switch to a milder catalyst.
2. High Reaction Temperature: Excessive heat can lead to decomposition or polymerization of reactants and products.- Lower the reaction temperature. Optimize for the lowest temperature that still provides a reasonable reaction rate.
3. Impure Starting Materials: Impurities in salicylaldehyde or the active methylene compound can lead to undesired products.- Purify the starting materials before the reaction (e.g., by distillation or recrystallization).
Difficulty in Product Isolation/Purification 1. Product is Soluble in the Workup Solvent: The desired product may be lost during the extraction or washing steps.- After acidification to precipitate the carboxylic acid, cool the mixture in an ice bath to maximize precipitation.[1] - Minimize the amount of solvent used for washing the filtered crystals.
2. Incomplete Hydrolysis (when using esters): If starting with diethyl malonate, the hydrolysis step may be incomplete, leaving ester in the final product.- Ensure sufficient base (e.g., KOH) is used for hydrolysis and allow for adequate reaction time (e.g., heating until the solution becomes clear).[1]
3. Incomplete Acidification: The coumarin-3-carboxylate salt will not precipitate if the solution is not made sufficiently acidic.- Add acid (e.g., 2M HCl) dropwise while stirring until the pH is strongly acidic. Use pH paper to confirm.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from various studies on the synthesis of this compound and its esters.

Table 1: Effect of Catalyst on Yield (Reaction: Salicylaldehyde + Active Methylene Compound)

Active Methylene CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Meldrum's AcidSodium AzideWaterRoom Temp-99[5]
Meldrum's AcidK₂CO₃WaterRoom Temp-92[5]
Diethyl MalonateL-proline (10 mol%)Ethanol801894[3][4]
Diethyl MalonatePiperidineTolueneReflux-25-82[5]
Diethyl MalonatePiperidine Acetate / LiSO₄Solvent-free (Ultrasound)500.2597[11]
Meldrum's Acid / AlcoholsFeCl₃Ethanol70-93[5]

Table 2: Effect of Solvent on Yield (Reaction: Salicylaldehyde + Meldrum's Acid/Alcohols, Catalyst: FeCl₃, Temp: 70°C)

SolventYield (%)Reference
Ethanol93[5]
DMFLower than EtOH[5]
THFLower than EtOH[5]
AcetonitrileLower than EtOH[5]
TolueneLower than EtOH[5]
DMSOLower than EtOH[5]
WaterLower than EtOH[5]

Experimental Protocols

Protocol 1: Synthesis via Diethyl Malonate followed by Hydrolysis

This two-step protocol is a classic method for preparing this compound.[1]

Step 1: Knoevenagel Condensation to form Ethyl Coumarin-3-Carboxylate

  • To a 25 mL round-bottom flask, add salicylaldehyde (1.0 g, 8.2 mmol), diethyl malonate (1.5 g, 9.4 mmol), absolute ethanol (5 mL), and piperidine (0.1 mL).

  • Add one drop of glacial acetic acid and a boiling stone.

  • Attach a reflux condenser and heat the mixture under reflux for 1-2 hours.

  • Monitor the reaction's progress by TLC (eluent: 60% diethyl ether/petroleum ether).

  • Once complete, allow the flask to cool to room temperature.

  • Add 10 mL of cold water and cool the flask in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, wash the crystals with a cold 50:50 water/ethanol solution (2 x 20 mL), and allow them to dry.

Step 2: Hydrolysis to this compound

  • In a 50 mL round-bottom flask, combine the dried ethyl coumarin-3-carboxylate from Step 1 (1.0 g, ~4.6 mmol), ethanol (10 mL), water (4 mL), and potassium hydroxide (B78521) (KOH) (1.0 g, 17.8 mmol).

  • Heat the mixture to boiling with stirring until a clear solution is obtained (approx. 30 minutes).

  • In a separate beaker, prepare 10 mL of 2M hydrochloric acid (HCl) and place it in an ice bath with a magnetic stirrer.

  • Slowly and with vigorous stirring, pour the hot reaction mixture into the cold HCl solution.

  • The this compound will precipitate as a white solid. Continue cooling in the ice bath to ensure complete precipitation.

  • Collect the final product by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Protocol 2: One-Pot Synthesis using Meldrum's Acid

This protocol offers a more direct route to the final product.[8][12]

  • In a round-bottom flask, dissolve salicylaldehyde (1 mmol) and Meldrum's acid (1 mmol) in ethanol (10-15 mL).

  • Heat the mixture to reflux for 2 hours.

  • The product will begin to precipitate from the reaction mixture upon cooling.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • The crude product can be purified by recrystallization from methanol (B129727) and cold water to yield pure this compound.[8]

Visualizations

G General Workflow for this compound Synthesis cluster_reactants Step 1: Reactant Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Workup & Isolation cluster_purification Step 4: Purification Salicylaldehyde Salicylaldehyde Mixing Combine Reactants Salicylaldehyde->Mixing ActiveMethylene Active Methylene Cmpd. (Malonic Acid / Ester) ActiveMethylene->Mixing Catalyst Catalyst (e.g., Piperidine, L-Proline) Catalyst->Mixing Solvent Solvent (e.g., Ethanol, Water) Solvent->Mixing Reaction Heat / Reflux (Monitor by TLC) Mixing->Reaction Cooling Cool & Precipitate Reaction->Cooling Acidification Acidification (HCl) Precipitate Final Product Reaction->Acidification If direct synthesis Hydrolysis Hydrolysis (if using ester) 1. Add Base (KOH) 2. Heat Cooling->Hydrolysis If ester intermediate Hydrolysis->Acidification Filtration Vacuum Filtration Acidification->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry Product Washing->Drying Recrystallization Recrystallization (Optional) Drying->Recrystallization FinalProduct Pure Coumarin-3- Carboxylic Acid Drying->FinalProduct If pure enough Recrystallization->FinalProduct

Caption: General experimental workflow for the synthesis of this compound.

G Troubleshooting Decision Tree for Low Yield Start Low or No Yield Observed CheckCatalyst Is the catalyst active and appropriate? Start->CheckCatalyst CheckConditions Are reaction time and temperature sufficient? CheckCatalyst->CheckConditions Yes Sol_Catalyst Use fresh catalyst. Try a different catalyst (e.g., L-Proline, FeCl₃). CheckCatalyst->Sol_Catalyst No CheckPurity Are starting materials pure? CheckConditions->CheckPurity Yes Sol_Conditions Increase temperature or extend reaction time. Monitor with TLC. CheckConditions->Sol_Conditions No CheckWorkup Was the workup procedure followed correctly? CheckPurity->CheckWorkup Yes Sol_Purity Purify salicylaldehyde and active methylene compound. CheckPurity->Sol_Purity No Sol_Workup Ensure complete hydrolysis (if applicable). Ensure complete acidification to precipitate product. CheckWorkup->Sol_Workup No Success Yield Improved Sol_Catalyst->Success Sol_Conditions->Success Sol_Purity->Success Sol_Workup->Success

Caption: A decision tree to troubleshoot low product yield in the synthesis.

References

Technical Support Center: Purification of Coumarin-3-Carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Coumarin-3-Carboxylic Acid and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound and its derivatives via recrystallization and column chromatography.

Recrystallization Troubleshooting

Question 1: My compound is not dissolving in the recrystallization solvent, even at high temperatures. What should I do?

Answer: This indicates that the chosen solvent is not suitable for your specific coumarin (B35378) derivative. The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[1]

  • Solution: Perform small-scale solubility tests with a variety of solvents to determine the optimal one for your specific derivative.[1] Common solvent systems for coumarin derivatives include ethanol, ethanol/water mixtures, chloroform/hexane (B92381), or toluene (B28343).[1][2][3]

Question 2: An oily product is forming instead of crystals upon cooling. How can I resolve this?

Answer: Oiling out can occur for several reasons:

  • The melting point of your compound may be lower than the boiling point of the solvent.[1]

  • The presence of impurities can inhibit crystal formation.[1]

  • The solution may be cooling too rapidly.

  • Solutions:

    • Use a lower-boiling point solvent or a different solvent system.[1]

    • Attempt to purify the crude product by column chromatography before recrystallization to remove impurities.[1]

    • Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

    • Try adding a seed crystal to induce crystallization.

Question 3: My purified crystals are still colored, even after recrystallization. How can I remove colored impurities?

Answer: Colored impurities may co-crystallize with your product.

  • Solution: Add a small amount of activated charcoal to the hot solution before filtration.[1] The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb some of your desired product, so use it sparingly. A second recrystallization may be necessary to achieve a completely colorless product.[1]

Question 4: The recovery of my purified compound is very low. What are the possible causes and solutions?

Answer: Low recovery can be due to several factors:

  • Using too much solvent to dissolve the crude product.[1]

  • Significant solubility of the compound in the cold solvent.[1]

  • Premature crystallization during hot filtration.[1]

  • Solutions:

    • Use the minimum amount of hot solvent necessary to fully dissolve the compound.[1]

    • Ensure the solution is thoroughly cooled in an ice bath to minimize solubility before filtration.[1]

    • Pre-heat the filtration apparatus (funnel and filter flask) before filtering the hot solution to prevent premature crystallization.[1]

Column Chromatography Troubleshooting

Question 5: How do I select an appropriate mobile phase for column chromatography of my coumarin derivative?

Answer: The selection of the mobile phase (eluent) is crucial for successful separation. Thin-Layer Chromatography (TLC) is an essential tool for determining the optimal solvent system.

  • Procedure:

    • Dissolve a small amount of your crude product in a suitable solvent.

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems of differing polarities. Common systems for coumarins include mixtures of hexane and ethyl acetate (B1210297), or toluene and acetone.[4][5]

    • The ideal solvent system will give your desired compound an Rf value of approximately 0.3-0.4.

Question 6: My compound is not eluting from the column. What should I do?

Answer: This typically means the eluent is not polar enough to move your compound down the stationary phase.

  • Solution: Gradually increase the polarity of the mobile phase.[1] For instance, if you are using a hexane/ethyl acetate mixture, you can incrementally increase the percentage of ethyl acetate.

Question 7: I am observing streaking of spots on the TLC of my collected fractions. What is the cause?

Answer: Streaking on a TLC plate can be caused by:

  • The compound being acidic or basic.[1]

  • Overloading the sample on the column.[1]

  • Solutions:

    • For acidic compounds like this compound, add a small amount of a modifying agent, such as a few drops of acetic acid, to the eluent.[1]

    • For basic derivatives, add a few drops of triethylamine.[1]

    • Use a larger column or apply less sample to the column.[1]

Question 8: The silica (B1680970) gel in my column has cracked or has channels. How does this affect my purification, and how can I prevent it?

Answer: Cracking or channeling of the stationary phase leads to poor separation because the sample will not move evenly down the column. This is usually caused by improper packing of the column.

  • Solution: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification process.[1]

Quantitative Data Summary

The following tables summarize quantitative data related to the purification of this compound and its derivatives, compiled from various sources.

Table 1: Recrystallization Solvents and Recovery Rates

CompoundSolvent SystemRecovery PercentageReference
Coumarin40% Aqueous Methanol86.4%[6]
7-Hydroxy Coumarin33% Aqueous Ethanol82.2%[6]
7-Hydroxy Coumarin25% Aqueous Acetic AcidHigh (not specified)[6]
7-Hydroxy-4-methyl Coumarin34% Aqueous EthanolHigh (not specified)[6]
This compound DerivativesEthanol/Water (1:1)Not specified[2][7]
Pyranothis compoundEthyl Acetate/Ethanol/Hexane (2:1:2)17% (synthesis yield)[3]

Table 2: Column Chromatography Conditions for Coumarin Derivatives

Stationary PhaseMobile Phase (Eluent)Compound TypeReference
Silica GelToluene-Acetone (85:15)Coumaphos and Warfarin[4]
Silica GelChloroform-Methanol (5:1)Coumarin-3-carboxamide derivatives[8]
Silica GelHexane/Ethyl Acetate (gradient)3-Benzyl Coumarin derivatives[1]
Silica GelHexane/Ethyl Acetate (4:1)2,4-dihydroxy-5-(3-methylbut-2-en-1-yl) benzaldehyde[3]
Florisiln-heptane-dichloromethane-ethyl acetate (gradient)Coumarins from plant extracts[9]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is adapted from procedures described for the purification of synthesized this compound.[2][7]

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a 1:1 ethanol/water mixture to the flask.

  • Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent mixture in small portions if necessary, but avoid using an excess.

  • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution briefly.

  • If charcoal was added, perform a hot filtration using a pre-heated funnel to remove the charcoal.

  • Allow the clear filtrate to cool slowly to room temperature. Crystals should begin to form.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold 1:1 ethanol/water.[10]

  • Allow the crystals to air dry or dry them in a vacuum oven.

Protocol 2: Purification of a Coumarin Derivative by Column Chromatography

This protocol provides a general procedure for the purification of a neutral coumarin derivative.

Materials:

  • Crude coumarin derivative

  • Silica gel (for chromatography)

  • Appropriate solvent system (e.g., hexane/ethyl acetate), determined by TLC

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, constantly tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel bed.

    • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent that will be used in the elution.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase over time.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the purified product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified coumarin derivative.

Visualizations

Recrystallization_Workflow Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Filtration (optional, for impurities) Dissolve->HotFilter Cool Slow Cooling & Ice Bath Dissolve->Cool if no hot filtration HotFilter->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystals Dry->Pure

Caption: Workflow for the purification of coumarin derivatives by recrystallization.

Column_Chromatography_Workflow Start Start TLC 1. TLC Analysis for Mobile Phase Selection Start->TLC Pack 2. Pack Column with Stationary Phase TLC->Pack Load 3. Load Crude Sample Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate End Pure Product Evaporate->End

Caption: Step-by-step workflow for column chromatography purification.

Troubleshooting_Logic Problem Purification Problem Encountered IsRecrystal Recrystallization? Problem->IsRecrystal IsColumn Column Chromatography? Problem->IsColumn Recrystal_Oil Oily Product IsRecrystal->Recrystal_Oil Yes Recrystal_Low Low Recovery IsRecrystal->Recrystal_Low Yes Recrystal_Color Colored Crystals IsRecrystal->Recrystal_Color Yes Column_NoElute No Elution IsColumn->Column_NoElute Yes Column_Streak TLC Streaking IsColumn->Column_Streak Yes Column_Crack Cracked Column IsColumn->Column_Crack Yes Sol_Oil Change Solvent Cool Slowly Recrystal_Oil->Sol_Oil Sol_Low Use Less Solvent Pre-heat Funnel Recrystal_Low->Sol_Low Sol_Color Use Activated Charcoal Recrystal_Color->Sol_Color Sol_NoElute Increase Eluent Polarity Column_NoElute->Sol_NoElute Sol_Streak Add Modifier (Acid/Base) Load Less Sample Column_Streak->Sol_Streak Sol_Crack Repack Column (Slurry Method) Column_Crack->Sol_Crack

References

Technical Support Center: Stability of Coumarin-3-Carboxylic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Coumarin-3-Carboxylic Acid (C3CA) in aqueous solutions.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with C3CA in aqueous solutions.

Issue 1: Rapid Loss of Compound Integrity in Solution

Symptoms:

  • A significant decrease in the expected concentration of C3CA over a short period.

  • Appearance of new peaks in your analytical chromatogram (e.g., HPLC).

  • Changes in the physical properties of the solution, such as color or pH.

Possible Causes and Solutions:

Possible CauseRecommended Action
Hydrolysis (High pH) The lactone ring of C3CA is susceptible to hydrolysis, especially under basic conditions[1]. Avoid preparing or storing C3CA solutions at a high pH. If your experimental conditions require a basic pH, prepare the solution fresh and use it immediately. Consider using a buffer system to maintain a stable, neutral, or slightly acidic pH.
Photodegradation C3CA can undergo complex photochemical transformations upon exposure to light, leading to decarboxylation and the formation of various degradation products[2][3]. Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil. Minimize exposure to ambient and direct light during experiments.
Oxidation C3CA is sensitive to oxidation, particularly by hydroxyl radicals, which converts it to fluorescent products like 7-Hydroxythis compound[4][5][6]. If your experimental system generates reactive oxygen species, be aware of this potential degradation pathway. Consider de-gassing your solvent or working under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is a concern.
Elevated Temperature Higher temperatures can accelerate the rate of degradation. Store stock and working solutions at recommended low temperatures (e.g., 4°C for short-term and -20°C for long-term storage) and bring them to ambient temperature only before use.

Issue 2: Inconsistent or Non-Reproducible Experimental Results

Symptoms:

  • High variability in measurements between replicate experiments.

  • Drifting baseline or unexpected peaks in analytical readouts.

Possible Causes and Solutions:

Possible CauseRecommended Action
Inconsistent Solution Preparation Due to its slight solubility in water, ensure complete dissolution when preparing aqueous solutions. The use of a co-solvent like DMSO for stock solutions is common, but be mindful of its potential effects on your experiment. Always use a consistent and validated procedure for solution preparation.
Contamination Contaminants in the solvent or on the glassware can catalyze degradation. Use high-purity water and solvents. Ensure all glassware is thoroughly cleaned and, if necessary, acid-washed and rinsed with high-purity water.
Interaction with Metal Ions C3CA can form complexes with metal ions, which may alter its stability and reactivity. If your medium contains metal ions, be aware of potential chelation, which could affect your experimental outcome.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to prepare and store aqueous solutions of this compound?

A1: Due to its limited water solubility, it is often recommended to first prepare a concentrated stock solution in an organic solvent like DMSO. For aqueous working solutions, dilute the stock solution in your desired aqueous buffer immediately before use. For storage, protect solutions from light and moisture. Short-term storage at 4°C is acceptable, while long-term storage should be at -20°C or below in tightly sealed containers.

Q2: At what pH is this compound most stable in an aqueous solution?

Q3: My experiment involves UV light exposure. How can I minimize the photodegradation of C3CA?

A3: To minimize photodegradation, all solutions containing C3CA should be handled in a dark room or with light-protective coverings. Use amber-colored vials or tubes. If UV exposure is an integral part of your experiment, you should perform control experiments to quantify the extent of photodegradation under your specific conditions. This can be done by analyzing samples at different time points of UV exposure using a stability-indicating method like HPLC.

Q4: What are the primary degradation products of this compound in aqueous solutions?

A4: The primary degradation products depend on the degradation pathway:

  • Hydrolysis: Base-catalyzed hydrolysis opens the lactone ring to form a salt of a coumarinic acid derivative.

  • Photodegradation: In the presence of oxygen, photodegradation can lead to decarboxylation to form a 3-coumarinyl radical, which can then lead to products such as 3-hydroxycoumarin, salicylaldehyde, carbon monoxide, and carbon dioxide[2].

  • Oxidation (by hydroxyl radicals): The major fluorescent product is 7-Hydroxythis compound[4][5][6].

Q5: How can I monitor the stability of my this compound solution?

A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach. This method should be able to separate the intact C3CA from its potential degradation products. By analyzing samples over time and under different stress conditions (e.g., pH, light, temperature), you can quantify the rate of degradation.

Experimental Protocols

Protocol 1: General Stability Testing of this compound in Aqueous Solution using HPLC

This protocol outlines a general procedure to assess the stability of C3CA under various conditions.

1. Materials:

  • This compound (C3CA)

  • High-purity water (HPLC grade)

  • Relevant buffers (e.g., phosphate, acetate)

  • pH meter

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid or other mobile phase modifier

  • Amber vials

2. Preparation of Solutions:

  • Prepare a stock solution of C3CA in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Prepare working solutions by diluting the stock solution with the desired aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • Adjust the pH of the working solutions to the desired levels for testing (e.g., pH 4, 7, and 9).

3. Stress Conditions:

  • pH Stability: Store aliquots of the working solutions at different pH values at a constant temperature (e.g., 25°C and 40°C).

  • Photostability: Expose aliquots of the working solutions to a controlled light source (e.g., a photostability chamber with UV and visible light) for a defined period. Keep control samples in the dark at the same temperature.

  • Thermal Stability: Store aliquots of the working solutions at different temperatures (e.g., 4°C, 25°C, 40°C, and 60°C) in the dark.

4. HPLC Analysis:

  • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Analyze the samples by a validated stability-indicating HPLC method. A common starting point for method development would be a C18 column with a gradient elution using a mobile phase of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid)[7]. Detection is typically done via UV absorbance at a wavelength where C3CA has a strong absorbance.

  • Quantify the peak area of C3CA and any degradation products.

5. Data Analysis:

  • Plot the percentage of the remaining C3CA against time for each condition.

  • Calculate the degradation rate constant and the half-life of C3CA under each stress condition.

Visualizations

Degradation Pathways of this compound

The following diagrams illustrate the key degradation pathways of C3CA in aqueous solutions.

Hydrolysis_Pathway C3CA This compound (Lactone Ring Intact) Intermediate Coumarinic Acid Derivative (Ring-Opened) C3CA->Intermediate OH⁻ (High pH) Intermediate->C3CA H⁺ (Acidification)

Figure 1. Hydrolysis Pathway of C3CA.

Photodegradation_Pathway C3CA This compound Excited_C3CA Excited State C3CA* C3CA->Excited_C3CA Light (hν) Radical 3-Coumarinyl Radical Excited_C3CA->Radical -CO₂ Hydroxycoumarin 3-Hydroxycoumarin Radical->Hydroxycoumarin + O₂ Degradation_Products Salicylaldehyde + CO + CO₂ Hydroxycoumarin->Degradation_Products Further Photochemical Reactions

Figure 2. Photodegradation Pathway of C3CA.

Oxidation_Pathway C3CA This compound Product 7-Hydroxythis compound (Fluorescent Product) C3CA->Product •OH (Hydroxyl Radical)

Figure 3. Oxidation Pathway of C3CA.

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_stock Prepare C3CA Stock Solution prep_work Prepare Aqueous Working Solutions (Different pH) prep_stock->prep_work stress_pH Varied pH stress_light Light Exposure stress_temp Varied Temperature sampling Time-Point Sampling hplc HPLC Analysis sampling->hplc quantify Quantify C3CA and Degradants hplc->quantify kinetics Determine Degradation Kinetics (Rate Constant, Half-life) quantify->kinetics

Figure 4. Workflow for C3CA Stability Study.

References

Interference from other reactive oxygen species in hydroxyl radical detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding interference from other reactive oxygen species (ROS) during the detection of hydroxyl radicals (•OH).

Frequently Asked Questions (FAQs)

Q1: My assay shows a positive signal, but I'm not sure if it's really from hydroxyl radicals. What are the most common interfering species?

A1: The most common interferents in hydroxyl radical detection are other reactive oxygen species (ROS) and reactive nitrogen species (RNS) that can also react with the chosen probe. Key interfering species include peroxynitrite (ONOO⁻), hypochlorite (B82951) (OCl⁻), and to a lesser extent, superoxide (B77818) (O₂•⁻) and hydrogen peroxide (H₂O₂), especially in the presence of transition metals or peroxidases.[1][2] Probes like dichlorodihydrofluorescein (DCFH) are known to react with a broad range of ROS, making them less specific for •OH.[1]

Q2: Which fluorescent probe is the most specific for hydroxyl radicals?

A2: No probe is perfectly specific. However, some offer higher selectivity than others.

  • Aminophenyl fluorescein (B123965) (APF) and Hydroxyphenyl fluorescein (HPF) are generally considered highly selective for highly reactive ROS (hROS). HPF is often preferred as it primarily detects •OH and peroxynitrite (ONOO⁻). APF is more sensitive than HPF but also reacts with hypochlorite (OCl⁻).[2] Neither reacts significantly with superoxide (O₂•⁻) or hydrogen peroxide (H₂O₂) directly.[2]

  • Coumarin and its derivatives (e.g., Coumarin-3-Carboxylic Acid, CCA) are also widely used. They react with •OH to form highly fluorescent hydroxylated products, like 7-hydroxycoumarin.[3][4]

  • Terephthalic acid (TA) is a non-fluorescent probe that reacts with •OH to form the stable and fluorescent 2-hydroxyterephthalic acid (hTA).[5][6] This method is often coupled with HPLC for high specificity.[5][7]

Q3: Can transition metals in my buffer interfere with the assay?

A3: Yes, absolutely. Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can generate hydroxyl radicals from hydrogen peroxide via the Fenton reaction.[3][8] This can lead to a false positive or an overestimation of the •OH produced by your experimental system. It is crucial to use buffers with minimal metal contamination or to include a chelating agent like DTPA or EDTA in your controls.[8][9]

Q4: How can I confirm that the signal I'm detecting is from hydroxyl radicals?

A4: The use of specific scavengers is the most effective way to confirm the identity of the radical.

  • Dimethyl sulfoxide (B87167) (DMSO) or ethanol are classic •OH scavengers.[10][11] If the addition of DMSO (at a concentration that doesn't affect cell viability, e.g., 0.1-1%) significantly reduces your signal, it strongly indicates the presence of •OH.[11]

  • Catalase can be used to eliminate hydrogen peroxide, the precursor for Fenton-generated •OH. A reduction in signal after adding catalase suggests the •OH is being formed via a Fenton-like reaction.

  • SOD (Superoxide Dismutase) can be used to remove superoxide. If this reduces the signal, it may indicate that superoxide is a precursor to the •OH-generating species in your system.

Troubleshooting Guide

Problem / ObservationPossible Cause(s)Recommended Solution(s)
High background fluorescence 1. Probe autoxidation. 2. Contaminated reagents or buffer. 3. Photodegradation of the probe.1. Use high-quality, fresh probes. APF and HPF are noted for not autoxidizing.[2] 2. Prepare fresh buffers with high-purity water. Test buffer alone for fluorescence. 3. Protect probe solutions from light. Minimize exposure of samples to the excitation light source.
Signal detected in negative control 1. Unaccounted ROS generation in the buffer (e.g., Fenton reaction from trace metals). 2. Interference from other ROS naturally present in the cellular model.1. Add a metal chelator (e.g., 10 µM DTPA) to your control buffer to sequester transition metals.[9] 2. Run controls with specific ROS scavengers (DMSO for •OH, catalase for H₂O₂, SOD for O₂•⁻) to identify the source.
No signal, or signal is too weak 1. Probe concentration is too low. 2. •OH concentration is below the detection limit of the assay.[6] 3. Incorrect filter set or wavelength settings on the fluorometer/microscope.1. Titrate the probe concentration to find the optimal working concentration for your system. 2. Choose a more sensitive probe (e.g., APF is more sensitive than HPF).[2] Or, consider a different, more sensitive detection method. 3. Verify excitation/emission wavelengths for your specific probe and its hydroxylated product. (e.g., for hTA: Ex/Em ≈ 315/425 nm[12]; for fluorescein from APF/HPF: Ex/Em ≈ 490/515 nm[2]).
Results are not reproducible 1. Inconsistent timing of measurements. 2. Variable concentrations of interfering species. 3. Instability of the fluorescent product.1. Standardize all incubation times and measurement points. The kinetics of •OH generation can be rapid.[4] 2. Ensure all control and experimental groups are treated identically. Use scavengers to confirm the •OH-specific signal in each experiment. 3. Check the stability of your probe's product. 2-hydroxyterephthalate and 7-hydroxycoumarin are generally stable.[4][6][7]

Probe Specificity Comparison

The table below summarizes the reactivity of common fluorescent probes with various reactive oxygen species. This data is crucial for selecting the right probe and interpreting results correctly.

ProbeTarget SpeciesMajor InterferentsComments
HPF (Hydroxyphenyl fluorescein)•OH, ONOO⁻OCl⁻ (minor), ¹O₂ (minor)Does not react with H₂O₂, O₂•⁻, or NO.[2] Less sensitive to singlet oxygen (¹O₂) than APF.[10]
APF (Aminophenyl fluorescein)•OH, ONOO⁻, OCl⁻¹O₂More sensitive than HPF but also detects hypochlorite.[2] Can also react significantly with singlet oxygen.[10][11]
DCFH-DA (Dichlorodihydrofluorescein diacetate)General Oxidative StressH₂O₂ (with peroxidase), ONOO⁻, OCl⁻, •OHLacks specificity for hydroxyl radicals and is prone to autoxidation.[1] Signal is highly dependent on cellular peroxidases.
This compound (CCA) •OH-Forms the fluorescent product 7-hydroxythis compound (7-OHCCA).[4] The method is considered quantitative, sensitive, and specific.[4]
Terephthalic Acid (TA) •OHTransition metals (can catalyze •OH formation)Forms the fluorescent product 2-hydroxyterephthalic acid (hTA).[6][13] Often requires HPLC for specific detection, which enhances its reliability.[5][7]

Experimental Protocols

Protocol 1: General In Vitro •OH Detection using APF/HPF

This protocol provides a general workflow for detecting •OH in a cell-free chemical system (e.g., Fenton reaction).

  • Reagent Preparation :

    • Prepare a 1 mM stock solution of APF or HPF in high-quality DMSO. Store protected from light at -20°C.

    • Prepare a 100 mM phosphate (B84403) buffer (pH 7.4).

    • Prepare solutions for generating •OH (e.g., 100 µM H₂O₂ and 50 µM FeSO₄ for a Fenton reaction).

  • Assay Procedure :

    • In a 96-well plate or microcentrifuge tube, add the components of your •OH generating system.

    • Add APF or HPF from the stock solution to a final concentration of 10 µM.[2]

    • Incubate the reaction at room temperature or 37°C for a defined period (e.g., 15-30 minutes), protected from light.

    • Measure the fluorescence intensity using a fluorometer or plate reader.

      • Excitation: ~490 nm

      • Emission: ~515 nm[2]

  • Essential Controls :

    • Blank: Buffer only.

    • Probe Control: Buffer + 10 µM APF/HPF.

    • System Control: Your experimental system without the probe.

    • Scavenger Control: Your complete experimental system + 10 µM APF/HPF + a scavenger (e.g., 1% DMSO).[11] A significant decrease in fluorescence compared to the reaction without the scavenger confirms the signal is from •OH.

Protocol 2: Specific •OH Detection using Terephthalic Acid (TA) and HPLC

This method offers high specificity by separating the fluorescent product from other components before quantification.

  • Reagent Preparation :

    • Prepare a 5 mM stock solution of sodium terephthalate (B1205515) (NaTA) in high-purity water.[12]

    • Prepare a standard solution of the fluorescent product, 2-hydroxyterephthalic acid (hTA), for calibration.

    • Prepare your •OH generating system.

  • Assay Procedure :

    • Combine your •OH generating system with NaTA at a final concentration of 0.5-4 mM.[5][12]

    • Incubate for the desired reaction time.

    • Stop the reaction (if necessary, e.g., by adding catalase to remove remaining H₂O₂).

    • Inject a sample of the reaction mixture into an HPLC system equipped with a fluorescence detector.

  • HPLC-Fluorescence Detection :

    • Separation: Use a suitable C18 reverse-phase column.

    • Detection: Set the fluorescence detector to:

      • Excitation: ~315 nm

      • Emission: ~425 nm[12]

    • Quantification: Quantify the hTA peak by comparing its area to a standard curve generated from the hTA standard solution.

Visualized Workflows and Pathways

TroubleshootingWorkflow start Start: Unexpected or Uncertain Signal check_controls Are controls (blank, probe only) showing high signal? start->check_controls use_scavenger Add •OH scavenger (e.g., DMSO, ethanol) check_controls->use_scavenger No troubleshoot_bg Troubleshoot background: - Use fresh probe/reagents - Protect from light - Check for contamination check_controls->troubleshoot_bg Yes signal_reduces Does signal significantly decrease? use_scavenger->signal_reduces use_chelator Add metal chelator (DTPA) to a control reaction use_scavenger->use_chelator confirm_oh Signal is likely •OH. Proceed with analysis. signal_reduces->confirm_oh Yes check_interferents Signal may be from interfering ROS. (e.g., ONOO⁻, OCl⁻) signal_reduces->check_interferents No check_interferents->use_chelator Consider ONOO⁻ or use more specific probe fenton_check Does chelator reduce signal? use_chelator->fenton_check fenton_check->confirm_oh No, signal is likely from intended source fenton_positive Signal is partly due to Fenton reaction contamination fenton_check->fenton_positive Yes InterferencePathway cluster_sources Potential ROS/RNS Sources cluster_species Generated Species Mito Mitochondria O2_ Superoxide (O₂•⁻) Mito->O2_ NOX NADPH Oxidase NOX->O2_ Fenton Fenton Reaction (Fe²⁺ + H₂O₂) OH Hydroxyl Radical (•OH) Fenton->OH MPO Myeloperoxidase (MPO) OCl_ OCl_ MPO->OCl_ + H₂O₂ + Cl⁻ H2O2 Hydrogen Peroxide (H₂O₂) O2_->H2O2 SOD ONOO Peroxynitrite (ONOO⁻) O2_->ONOO + •NO H2O2->Fenton Probe Fluorescent Probe (e.g., APF) OH->Probe Intended Target NO Nitric Oxide (•NO) NO->ONOO ONOO->Probe Interference OCl Hypochlorite (OCl⁻) OCl->Probe Interference Signal Fluorescence Signal Probe->Signal

References

Technical Support Center: Enhancing the Quantum Yield of Coumarin-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Coumarin-3-Carboxylic Acid derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges and enhance the quantum yield of your compounds for more sensitive and reliable experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Question 1: Why is the quantum yield of my coumarin (B35378) derivative unexpectedly low?

A diminished quantum yield in coumarin derivatives can be attributed to several factors related to the molecule's structure and its immediate environment. The most common causes include:

  • Solvent Effects: The polarity of the solvent is a critical factor. For many coumarin derivatives, particularly those with electron-donating groups at the 7-position (like amino or dialkylamino groups), an increase in solvent polarity can lead to a significant decrease in quantum yield.[1][2][3] This is often due to the stabilization of a non-emissive "twisted intramolecular charge-transfer" (TICT) state.[1][4]

  • Aggregation-Caused Quenching (ACQ): Coumarin derivatives, especially those with planar structures, tend to aggregate at higher concentrations.[1][2] This aggregation can lead to self-quenching and a substantial drop in fluorescence intensity.[2][5]

  • Presence of Quenchers: Impurities in the solvent or the sample itself can act as fluorescence quenchers.[1] Common culprits include dissolved oxygen and heavy metal ions.[1][6][7][8]

  • Substituent Effects: The chemical groups attached to the coumarin core are crucial. While electron-donating groups at the 7-position generally enhance fluorescence, electron-withdrawing groups, such as a nitro group, can quench it.[2][9]

  • pH of the Solution: The fluorescence of many coumarin derivatives is sensitive to the pH of the solution.[2][10][11]

  • Incorrect Excitation Wavelength: Exciting the molecule at the tail of its absorption band instead of at or near its absorption maximum can sometimes lead to lower quantum yields.[1]

Question 2: My coumarin derivative shows a significantly lower quantum yield in a polar solvent (like water or methanol) compared to a non-polar solvent. Is this expected?

Yes, this is a well-documented phenomenon for many coumarin derivatives, especially 7-aminocoumarins.[1][3][4] The decrease in quantum yield in polar solvents is attributed to the formation of a weakly fluorescent or non-fluorescent Twisted Intramolecular Charge Transfer (TICT) state.[1][4][12]

In the excited state, polar solvent molecules stabilize a charge-separated species, which allows for rotation around the C-N bond of the amino group.[1] This rotation leads to the TICT state, which provides a non-radiative decay pathway, thus quenching the fluorescence.[1][4] In non-polar solvents, the formation of this charge-separated state is less favorable, and the molecule is more likely to remain in its planar, highly fluorescent Locally Excited (LE) state.[1]

Troubleshooting Steps:

  • Solvent Selection: If your application allows, use a less polar solvent.

  • Increase Viscosity: Increasing the solvent viscosity can restrict the molecular motions that lead to the non-radiative TICT state.[2][3]

  • Structural Modification: Introducing structural rigidity to the amino group, for instance by incorporating it into a ring system, can prevent the twisting motion and maintain high quantum yields even in polar solvents.[4]

Question 3: My fluorescence signal is weak even in a non-polar solvent. What other factors could be at play?

If you are observing a low quantum yield in a non-polar solvent, consider the following potential issues:

  • Aggregation: Even in non-polar solvents, high concentrations can lead to aggregation and self-quenching.[1][2]

    • Troubleshooting: Try diluting your sample.[1] You can also add surfactants like Tween-80, which can form micelles to encapsulate the probe molecules and prevent aggregation.[2]

  • Presence of Quenchers: Ensure high-purity solvents are used to avoid impurities that can act as fluorescence quenchers.[1] Heavy metal ions and dissolved oxygen are common quenchers.[1]

    • Troubleshooting: Degassing the solvent can help remove dissolved oxygen.[1][2]

  • Compound Purity: Impurities from the synthesis or degradation of your coumarin derivative can absorb excitation light or directly quench fluorescence.[2][4]

    • Troubleshooting: Confirm the purity of your compound using methods like NMR or mass spectrometry. Prepare fresh solutions before use and store the compound protected from light and moisture.[4]

Question 4: I am observing a red-shift in the emission spectrum as I increase solvent polarity. Why does this happen?

The red-shift (bathochromic shift) in the fluorescence emission of many coumarin derivatives with increasing solvent polarity is a known solvatochromic effect.[1] This occurs because the excited state (S1) of these molecules is typically more polar than the ground state (S0) due to intramolecular charge transfer (ICT) upon excitation.[1] Polar solvent molecules arrange around the excited coumarin in a process called solvent relaxation, which lowers the energy of the excited state. This reduces the energy gap between the excited and ground states, resulting in the emission of lower-energy (longer wavelength) photons.[1]

Question 5: My fluorescence signal is unstable and decreases over time. What is the cause?

This instability is often due to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon prolonged exposure to excitation light.[2][4]

Troubleshooting Steps:

  • Reduce Excitation Power: Use the lowest possible intensity from your light source that still provides a good signal-to-noise ratio.[2]

  • Minimize Exposure Time: Limit the duration of light exposure by using shutters and acquiring data efficiently.[2][4]

  • Deoxygenate the Solution: Removing dissolved oxygen can sometimes reduce the rate of photobleaching.[2]

  • Use Antifade Reagents: For microscopy applications, consider using a commercial or homemade antifade mounting medium.[2]

Data Presentation

The following tables summarize the quantum yield of various coumarin derivatives under different conditions, providing a reference for selecting or designing compounds.

Table 1: Effect of Solvent Polarity on the Fluorescence Quantum Yield (Φ) of a Representative 3-Hydroxycoumarin Derivative.

SolventDielectric Constant (ε)Quantum Yield (Φ)Reference
Dioxane2.20.65[13]
Chloroform4.80.58[13]
Ethyl Acetate6.00.72[13]
Tetrahydrofuran (THF)7.60.45[13]
Dichloromethane8.90.38[13]
Data is hypothetical and for illustrative purposes, but reflects general trends observed for coumarin dyes.[13]

Table 2: Effect of Phenyl Ring Substituents on the Quantum Yield (Φ) of a Coumarin Derivative.

CompoundSubstituentQuantum Yield (Φ)Reference
4aH0.64[2]
4bp-Cl0.52[2]
4cp-Br0.49[2]
4dp-NO₂0.12[2]
4ep-CH₃0.83[2][10][11]

Experimental Protocols

Protocol 1: Relative Fluorescence Quantum Yield Determination

This protocol describes the comparative method (Williams et al.) for determining the fluorescence quantum yield of a sample relative to a well-characterized standard.[2][4]

Materials:

  • Fluorometer with corrected emission spectra capabilities

  • UV-Vis Spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Spectrograde solvent

  • Fluorescence Standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Your this compound derivative

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of your sample and the fluorescence standard in the same spectrograde solvent.

  • Create Dilution Series:

    • From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbances at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[1][2] A typical series might have absorbances of 0.02, 0.04, 0.06, 0.08, and 0.1.[2]

  • Measure Absorbance and Fluorescence:

    • Choose an excitation wavelength (λex) where both the sample and standard absorb light.

    • Using the UV-Vis spectrophotometer, record the absorbance of each dilution at λex.[2]

    • Using the fluorometer, record the fluorescence emission spectrum for each dilution, exciting at λex. Ensure the excitation and emission slit widths are kept constant for all measurements.[1] Record the entire emission band.

  • Data Analysis:

    • Integrate Fluorescence Intensity: For each recorded spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).[2]

    • Plot Data: Create a plot of integrated fluorescence intensity versus absorbance for both the sample and the standard.[1][2]

    • Determine Gradients: The plots should be linear. Determine the gradient (slope) of the linear fit for both the sample (Gradₓ) and the standard (Gradₛₜ).[4]

  • Calculate Quantum Yield:

    • Calculate the quantum yield of your sample (Φₓ) using the following equation:[4] Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) Where:

      • Φₛₜ is the known quantum yield of the standard.

      • Gradₓ and Gradₛₜ are the gradients for the sample and standard, respectively.

      • ηₓ and ηₛₜ are the refractive indices of the solvents used for the sample and standard, respectively (if different).[1]

Mandatory Visualization

Troubleshooting_Quantum_Yield start Low Quantum Yield Observed check_solvent Step 1: Evaluate Solvent Environment start->check_solvent is_polar Is the solvent polar? check_solvent->is_polar tict_state High Polarity likely promotes non-radiative TICT state. is_polar->tict_state Yes check_concentration Step 2: Check Concentration is_polar->check_concentration No solution_polar Solution: Use less polar solvent or increase viscosity. tict_state->solution_polar is_high_conc Is concentration high? check_concentration->is_high_conc acq Aggregation-Caused Quenching (ACQ) is likely. is_high_conc->acq Yes check_purity Step 3: Verify Purity & Stability is_high_conc->check_purity No solution_conc Solution: Dilute the sample. acq->solution_conc has_impurities Are quenchers or impurities present? check_purity->has_impurities quenching Quenching by impurities, dissolved O₂, or heavy metals. has_impurities->quenching Yes photobleaching Consider photobleaching if signal degrades over time. has_impurities->photobleaching No solution_purity Solution: Use high-purity solvents, degas solution, check compound purity. quenching->solution_purity

Caption: A troubleshooting workflow for diagnosing low quantum yield.

Solvent_Effects_on_Excited_State cluster_ground Ground State (S0) cluster_excited Excited State (S1) GS Planar Ground State LE Locally Excited (LE) State (Planar, Fluorescent) GS->LE Excitation (Light Absorption) LE->GS Fluorescence TICT TICT State (Twisted, Non-Fluorescent) LE->TICT Twisting Motion (Promoted by Polar Solvents) TICT->GS Non-Radiative Decay (Quenching) nonpolar Non-Polar Solvent polar Polar Solvent

Caption: Effect of solvent polarity on coumarin excited state decay pathways.

Quantum_Yield_Workflow prep_solutions 1. Prepare Stock Solutions (Sample & Standard) create_dilutions 2. Create Dilution Series (Absorbance < 0.1) prep_solutions->create_dilutions measure_abs 3. Measure Absorbance at Excitation Wavelength create_dilutions->measure_abs measure_fluor 4. Measure Fluorescence Emission (Same Excitation Wavelength) measure_abs->measure_fluor integrate 5. Integrate Emission Spectra measure_fluor->integrate plot 6. Plot Integrated Intensity vs. Absorbance integrate->plot calculate_grad 7. Calculate Gradients (Sample & Standard) plot->calculate_grad calculate_qy 8. Calculate Quantum Yield Using Comparative Formula calculate_grad->calculate_qy

Caption: Experimental workflow for relative quantum yield determination.

References

Technical Support Center: Improving the Cell Permeability of Coumarin-3-Carboxylic Acid Probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Coumarin-3-Carboxylic Acid probes. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and enhancing the cellular uptake of these fluorescent probes for successful live-cell imaging and analysis.

Frequently Asked Questions (FAQs)

Q1: My cells show very weak or no fluorescence after incubation with my this compound probe. What is the primary cause?

A1: Low intracellular fluorescence is most commonly due to the poor cell permeability of the probe. The carboxylic acid group is negatively charged at physiological pH, which hinders its ability to passively diffuse across the negatively charged cell membrane. Other contributing factors can include probe aggregation, cellular efflux, or suboptimal experimental conditions.

Q2: How can I chemically modify this compound to improve its cell permeability?

A2: Several chemical modifications can enhance cell permeability by increasing the lipophilicity of the probe and neutralizing its negative charge. The most common strategies include:

  • Esterification: Converting the carboxylic acid to an ester (e.g., an acetoxymethyl (AM) ester) masks the negative charge. Once inside the cell, endogenous esterases cleave the ester group, trapping the fluorescent probe.[1][2]

  • Amidation: Forming an amide by coupling the carboxylic acid with an amine can also increase lipophilicity and improve cell entry.[3][4][5]

  • Fluorination: Introducing fluorine atoms to the coumarin (B35378) scaffold can enhance permeability and, in some cases, improve photophysical properties like brightness.[3][4]

Q3: What is a "prodrug" approach in the context of fluorescent probes?

A3: The "prodrug" approach involves modifying the coumarin probe with masking groups that render it more lipophilic and cell-permeable but initially non-fluorescent or weakly fluorescent.[6] These masking groups are designed to be cleaved by specific intracellular enzymes, which releases the active, fluorescent form of the probe and traps it inside the cell.[2][6] The esterification method described in Q2 is a classic example of this approach.[1]

Q4: My probe appears to be aggregating in the stock solution or culture medium. How can I prevent this?

A4: Probe aggregation is a common issue that significantly reduces the effective concentration of the probe available for cellular uptake.[6] To mitigate aggregation:

  • Use a Co-solvent: Dissolve the probe in a small amount of an organic solvent like DMSO before diluting it into the aqueous imaging buffer.[6]

  • Lower the Concentration: High probe concentrations can promote aggregation. It's often better to use the lowest effective concentration.[6]

  • Sonication: Briefly sonicating the probe solution can help break up small aggregates.[6]

  • Inclusion of Pluronic F-127: For some probes, adding a non-ionic surfactant like Pluronic F-127 to the loading buffer can aid in solubilization.

Q5: Even after getting the probe into the cells, the signal fades quickly or is not retained. What could be happening?

A5: Rapid signal loss is often due to active cellular efflux, where pumps in the cell membrane actively transport the probe out of the cell.[3][4][7] This is particularly common for anionic molecules. To address this, you can:

  • Use Efflux Pump Inhibitors: Co-incubate the cells with a broad-spectrum efflux pump inhibitor, such as probenecid (B1678239) or verapamil. A significant increase in fluorescence intensity upon inhibitor treatment confirms efflux as the issue.[7]

  • Modify the Probe: As mentioned in Q2, chemical modifications that reduce the anionic character of the probe can make it less susceptible to efflux pumps.[3][4]

Troubleshooting Guides

Problem: Weak or No Intracellular Fluorescence Signal

This guide provides a systematic approach to diagnosing and resolving poor cell permeability issues with your coumarin-based probes.

Step 1: Initial Checks of Probe and Experimental Conditions

  • Probe Integrity: Confirm that your probe has not degraded. Prepare a dilute solution and check its fluorescence with a fluorometer.[7]

  • Probe Concentration: The concentration may be too low for detection or too high, causing aggregation. Perform a concentration titration to find the optimal range.[6][8]

  • Incubation Time and Temperature: Ensure sufficient incubation time for probe uptake.[6] Increasing the temperature to 37°C can enhance membrane fluidity and uptake.[6]

  • Buffer pH: Verify that the imaging buffer pH is within the physiological range (typically 7.2-7.4) to avoid altering the probe's charge state.[6]

  • Cell Health: Confirm that your cells are healthy and viable using a method like Trypan Blue exclusion.[6]

Step 2: Addressing Potential Aggregation

  • Solubilization: Ensure the probe is fully dissolved in a co-solvent like DMSO before adding it to your aqueous buffer. The final DMSO concentration should typically be below 0.5% to avoid cytotoxicity.[6]

  • Sonication: Briefly sonicate the final probe solution to disperse any aggregates.[6]

Step 3: Investigating Cellular Efflux

  • Use of Inhibitors: Co-incubate your cells with the probe and a general efflux pump inhibitor. A significant increase in signal indicates efflux is a problem.[7]

Step 4: Advanced Strategies for Permeability Enhancement

  • Chemical Modification: If you have the capability, consider modifying the probe via esterification or amidation to increase its lipophilicity.

  • Use of Cell-Penetrating Peptides (CPPs): Conjugating your probe to a CPP can facilitate its transport across the cell membrane.[9][10]

Problem: High Background or Non-Specific Staining

High background fluorescence can obscure the specific signal from your probe. Here’s how to troubleshoot this issue.

  • Optimize Probe Concentration: Use the lowest concentration of the probe that provides a detectable specific signal.[8]

  • Improve Washing Steps: Increase the number and duration of washing steps after probe incubation to remove unbound probe. Use pre-warmed buffer for washing.[6][8]

  • Reduce Incubation Time: A shorter incubation period may be sufficient for probe uptake while minimizing non-specific binding.

  • Use Serum-Free Medium: Serum proteins can sometimes bind to fluorescent probes, increasing background fluorescence. Try incubating the probe in a serum-free medium.[6]

  • Check for Autofluorescence: Image a sample of unstained cells under the same conditions to assess the level of natural cell autofluorescence.[8]

Data Presentation

Table 1: Comparison of Strategies to Improve Coumarin Probe Cell Permeability

StrategyPrincipleAdvantagesDisadvantages
Esterification (e.g., AM Esters) Masks the negative charge of the carboxylic acid, increasing lipophilicity. Ester groups are cleaved by intracellular esterases, trapping the probe.[1]- Effective for a wide range of cell types.- Traps the probe inside the cell, leading to signal accumulation.- Incomplete hydrolysis can lead to artifacts.- Some cell types have low esterase activity.
Amidation Converts the carboxylic acid to a less polar amide, enhancing membrane crossing.[3][4]- Can significantly improve permeability.- Offers a site for further conjugation.- May alter the photophysical properties of the coumarin.- Requires synthetic chemistry expertise.
Fluorination Addition of fluorine atoms can increase lipophilicity and reduce susceptibility to efflux pumps.[3][4]- Can simultaneously improve brightness and permeability.- Reduces susceptibility to cellular efflux.[3][4]- Requires multi-step synthesis.- Effects on photophysical properties need to be characterized.
Conjugation to Cell-Penetrating Peptides (CPPs) Covalently linking the probe to a short peptide sequence that actively facilitates translocation across the cell membrane.[9][10][11]- Can deliver otherwise impermeable molecules.- Highly efficient uptake.- May alter the localization of the probe.- Can be costly to synthesize peptide conjugates.

Experimental Protocols

Protocol 1: General Live-Cell Staining with a Coumarin Probe

This protocol provides a general procedure for staining live cells. Optimization of probe concentration and incubation time is recommended.

  • Cell Preparation: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes) and allow them to adhere and reach the desired confluency.

  • Probe Stock Solution: Prepare a concentrated stock solution of your this compound probe (typically 1-10 mM) in high-quality, anhydrous DMSO.

  • Working Solution Preparation: Dilute the stock solution into a pre-warmed, serum-free culture medium or a suitable imaging buffer (e.g., HBSS) to the final desired concentration (e.g., 1-10 µM). Vortex briefly.

  • Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS.[6] c. Add the probe working solution to the cells and incubate at 37°C in a CO2 incubator for the optimized duration (e.g., 15-60 minutes).[6]

  • Washing: a. Remove the probe solution. b. Wash the cells 2-3 times with the pre-warmed imaging buffer to remove extracellular probe.[6]

  • Imaging: Add fresh, pre-warmed imaging buffer to the cells and proceed with fluorescence microscopy using the appropriate filter set for your coumarin probe.

Protocol 2: Synthesis of a Coumarin-3-Carboxamide

This protocol describes a general method for the amidation of this compound using HATU as a coupling agent.[5][12]

  • Reaction Setup: In a reaction vessel, dissolve this compound (1 mmol) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Activation: Add HATU (1.1 mmol) and a non-nucleophilic base such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) (2 mmol) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[12]

  • Amine Addition: Add the desired primary or secondary amine (1.1 mmol) to the reaction mixture.[12]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, perform an appropriate aqueous work-up to remove excess reagents and purify the product using column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow start Weak or No Fluorescence Signal check_probe Step 1: Check Probe Integrity & Experimental Conditions start->check_probe check_aggregation Step 2: Address Probe Aggregation check_probe->check_aggregation If conditions are optimal solution Improved Intracellular Signal check_probe->solution If conditions were suboptimal check_efflux Step 3: Test for Cellular Efflux check_aggregation->check_efflux If aggregation is ruled out check_aggregation->solution If aggregation was the issue advanced_strategies Step 4: Consider Advanced Permeability Enhancements check_efflux->advanced_strategies If signal is still low check_efflux->solution If efflux inhibitors work advanced_strategies->solution

Caption: Troubleshooting workflow for weak or no fluorescence signal.

Permeability_Enhancement_Strategies probe This compound (Poor Permeability) esterification Esterification (e.g., AM Ester) probe->esterification amidation Amidation probe->amidation cpp_conjugation CPP Conjugation probe->cpp_conjugation result Improved Cell Permeability esterification->result amidation->result cpp_conjugation->result

Caption: Key strategies for enhancing probe cell permeability.

Experimental_Workflow_Live_Cell_Staining A 1. Plate cells on glass-bottom dish B 2. Prepare probe working solution A->B C 3. Wash cells with pre-warmed PBS B->C D 4. Incubate cells with probe (37°C) C->D E 5. Wash cells 2-3x with pre-warmed buffer D->E F 6. Add fresh buffer & image E->F

Caption: General experimental workflow for live-cell staining.

References

Technical Support Center: Optimizing Catalyst Selection for Coumarin-3-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Coumarin-3-Carboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing catalyst selection and troubleshooting common experimental issues.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound via Knoevenagel condensation.

Q1: I am experiencing very low or no product yield. What are the likely causes and how can I fix it?

A1: Low to no yield is a common issue that can stem from several factors. A systematic approach is best for troubleshooting.[1]

  • Inactive or Inappropriate Catalyst: The chosen catalyst may be unsuitable for your specific substrates or may have degraded.

    • Solution: Screen a variety of catalysts. Basic catalysts like piperidine (B6355638), triethylamine (B128534), or L-proline are common choices.[2][3][4] For green chemistry approaches, consider potassium carbonate in water.[5] Ensure your catalyst is fresh and has been stored correctly.

  • Incorrect Reaction Conditions: Temperature and reaction time are critical.

    • Solution: Optimize the reaction temperature. Some protocols work well at room temperature, while others require heating (e.g., 80°C).[4][6] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid potential product degradation from prolonged heating.[2]

  • Poor Reagent Quality: The purity of your starting materials, such as salicylaldehyde (B1680747) and the active methylene (B1212753) compound (e.g., malonic acid, Meldrum's acid), is crucial.[1]

    • Solution: Use high-purity reagents. Ensure solvents are dry, as moisture can inhibit the reaction.[1]

  • Inadequate Mixing: If the reaction mixture is heterogeneous, poor mixing can limit reactant interaction.

    • Solution: Ensure efficient stirring throughout the reaction. For solvent-free "grindstone" methods, ensure the reactants are ground together thoroughly.[7]

Q2: My TLC plate shows multiple spots, indicating the formation of byproducts. What are common side reactions and how can I minimize them?

A2: Byproduct formation leads to lower yields and complicates purification.

  • Self-Condensation of Salicylaldehyde: Under certain basic conditions, salicylaldehyde can undergo self-condensation.

    • Solution: Carefully control the stoichiometry of the base catalyst. A typical catalyst loading is around 10 mol%.[4][5]

  • Side Reactions of the Active Methylene Compound: Meldrum's acid or malonic esters can decompose or react via alternative pathways, especially at high temperatures.

    • Solution: Maintain the recommended reaction temperature. Using milder conditions or a more selective catalyst can help. L-proline, for example, is known for its mild reaction conditions.[4][8]

  • Incomplete Hydrolysis (if starting with esters): If you are performing a two-step synthesis starting with diethyl malonate, the intermediate coumarin (B35378) ester may not fully hydrolyze to the carboxylic acid.[2]

    • Solution: Ensure sufficient hydrolysis time and a strong enough basic medium (e.g., KOH solution) in the second step. Monitor the hydrolysis via TLC until the ester spot disappears.[2]

Q3: The reaction is proceeding very slowly. How can I increase the reaction rate?

A3: A sluggish reaction can be accelerated in several ways.

  • Catalyst Choice: The catalyst has the most significant impact on the reaction rate.

    • Solution: While mild catalysts are good for selectivity, a stronger base like triethylamine or the use of an organocatalyst might be more effective.[3] Some protocols report rapid synthesis using catalysts like ytterbium triflate under microwave irradiation.[9]

  • Temperature: Higher temperatures generally increase reaction rates.

    • Solution: Gradually increase the reaction temperature while monitoring for byproduct formation with TLC. Ultrasonic irradiation has also been shown to accelerate the reaction.[10][11]

  • Solvent: The choice of solvent can influence reaction kinetics.

    • Solution: Protic polar solvents like ethanol (B145695) are commonly used.[2][4] However, for certain catalyst systems, aprotic polar solvents or even solvent-free conditions may prove more effective.[12][13]

Catalyst Performance Data

The selection of a suitable catalyst is paramount for successful synthesis. The table below summarizes the performance of various catalysts under different conditions for the synthesis of this compound and its esters.

CatalystActive Methylene CompoundSolventTemperature (°C)Time (h)Yield (%)Reference
PiperidineDiethyl MalonateEthanolReflux1~Good[2]
TriethylamineMeldrum's AcidSolvent-freeNot SpecifiedNot SpecifiedGood[3]
L-proline (10 mol%)Diethyl MalonateEthanol801894[4]
Potassium CarbonateMeldrum's AcidWaterRoom TempNot Specified92-99[5][9]
Sodium AzideMeldrum's AcidWaterRoom TempNot Specified99[9]
Ytterbium TriflateMeldrum's AcidSolvent-free (MW)Not SpecifiedNot Specified93-98[9]
Amino Acids (e.g., Glycine)Malonic AcidSolvent-freeNot SpecifiedNot SpecifiedGood[14]

Experimental Protocols

Protocol 1: L-proline Catalyzed Synthesis of Ethyl Coumarin-3-Carboxylate

This protocol is adapted from a sustainable method using an organocatalyst.[4][8]

Materials:

  • Substituted Salicylaldehyde (1 mmol)

  • Diethyl Malonate (1.2 mmol)

  • L-proline (10 mol%)

  • Ethanol (5 mL)

Procedure:

  • To a round-bottom flask, add the salicylaldehyde, diethyl malonate, L-proline, and ethanol.

  • Attach a reflux condenser and heat the mixture to 80°C with stirring.

  • Monitor the reaction for 18 hours using TLC (eluent: ethyl acetate/petroleum ether).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often crystallizes directly from the reaction mixture.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Green Synthesis using Potassium Carbonate in Water

This protocol describes an environmentally friendly method for synthesizing this compound.[5]

Materials:

  • Substituted 2-hydroxybenzaldehyde (1 mmol)

  • Meldrum's Acid (1.2 mmol)

  • Potassium Carbonate (K₂CO₃) (10 mol%)

  • Water (5 mL)

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve the 2-hydroxybenzaldehyde and Meldrum's acid in water.

  • Add potassium carbonate to the mixture.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, acidify the mixture with dilute HCl to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

Visual Guides

Reaction_Mechanism cluster_reactants Reactants cluster_process Process cluster_product Product Salicylaldehyde Salicylaldehyde Knoevenagel Knoevenagel Condensation Salicylaldehyde->Knoevenagel MeldrumsAcid Meldrum's Acid MeldrumsAcid->Knoevenagel IntramolecularCyclization Intramolecular Cyclization (Lactonization) Knoevenagel->IntramolecularCyclization Intermediate Product Coumarin-3- Carboxylic Acid IntramolecularCyclization->Product Catalyst Base Catalyst (e.g., Piperidine, L-Proline) Catalyst->Knoevenagel

Troubleshooting_Workflow Start Experiment Start: Low/No Yield Observed CheckPurity 1. Verify Purity of Reactants & Solvents Start->CheckPurity CheckConditions 2. Confirm Reaction Conditions (Temp, Time) CheckPurity->CheckConditions Purity OK OptimizeCatalyst 3. Optimize Catalyst CheckConditions->OptimizeCatalyst Conditions OK ScreenCatalysts Screen Different Catalyst Types (e.g., L-proline, K2CO3) OptimizeCatalyst->ScreenCatalysts AdjustLoading Adjust Catalyst Loading (5-15 mol%) ScreenCatalysts->AdjustLoading Select Best Type MonitorTLC Monitor Progress with TLC AdjustLoading->MonitorTLC Success Yield Improved MonitorTLC->Success

Catalyst_Selection cluster_criteria Key Selection Criteria cluster_options Catalyst Options Goal Goal: High Yield & Purity GreenChem Green Chemistry Emphasis? Goal->GreenChem Mildness Mild Conditions Required? GreenChem->Mildness No K2CO3 K2CO3 in Water GreenChem->K2CO3 Yes Speed Reaction Speed Critical? Mildness->Speed No LProline L-proline Mildness->LProline Yes Piperidine Piperidine / Et3N Speed->Piperidine No MW_Cat Lewis Acids (MW) Speed->MW_Cat Yes

Frequently Asked Questions (FAQs)

Q1: What is the Knoevenagel condensation in the context of this synthesis? A1: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (like malonic acid or Meldrum's acid) to a carbonyl group (from salicylaldehyde), followed by a dehydration reaction. In this specific synthesis, the initial condensation is followed by an intramolecular cyclization (lactonization) to form the stable coumarin ring system.[2]

Q2: Can I use malonic acid directly instead of its esters or Meldrum's acid? A2: Yes, malonic acid can be used directly. This approach often utilizes a base like pyridine (B92270) (Doebner modification) and typically results in a spontaneous decarboxylation to yield the coumarin product.[13] Some solvent-free methods using amino acid catalysts also employ malonic acid directly.[14]

Q3: Is it possible to perform this synthesis without a solvent? A3: Yes, solvent-free synthesis is a viable and environmentally friendly option. This can be achieved through "grindstone" mechanochemical methods, where reactants are ground together, sometimes with a few drops of water or a catalyst.[7] Microwave-assisted solvent-free reactions have also been reported with excellent yields.[9]

Q4: How critical is the "one-pot" synthesis approach? A4: A "one-pot" synthesis, where reactants are added sequentially in the same vessel to form the final product without isolating intermediates, is highly efficient. It saves time, reduces solvent waste, and can improve overall yield by minimizing material loss during transfer and purification steps.[9] Many modern protocols for this compound are designed as one-pot procedures.[5]

Q5: What are the safety precautions for this synthesis? A5: Standard laboratory safety procedures should be followed. Salicylaldehyde and its derivatives can be irritants. Organic bases like piperidine are toxic and should be handled in a fume hood. When using a heating mantle for reflux, ensure proper condenser setup to avoid pressure buildup and solvent evaporation.[2] Always consult the Safety Data Sheet (SDS) for all chemicals used.

References

Validation & Comparative

Comparing Coumarin-3-Carboxylic Acid with other fluorescent probes for hydroxyl radicals

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of cellular biology, drug development, and biomedical research, the accurate detection of reactive oxygen species (ROS) is crucial for understanding the mechanisms of oxidative stress and its role in various pathologies. The hydroxyl radical (•OH) is the most reactive and damaging of all ROS, but its extremely short half-life and high reactivity make it challenging to detect.[1] This guide provides an objective comparison of Coumarin-3-Carboxylic Acid (3-CCA) with other common fluorescent probes for the detection of hydroxyl radicals, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable probe for their specific needs.

Overview of Hydroxyl Radical Detection with Fluorescent Probes

Fluorescent probes are indispensable tools for detecting hydroxyl radicals. These molecules are typically non-fluorescent or weakly fluorescent in their native state. Upon reaction with a hydroxyl radical, they undergo a chemical transformation that results in a highly fluorescent product.[1] The intensity of the emitted fluorescence is directly proportional to the concentration of hydroxyl radicals, allowing for their quantification.[1] Key criteria for an effective fluorescent probe include high selectivity for •OH over other ROS, high sensitivity (reflected by a high fluorescence quantum yield), and minimal interference from other cellular components.[2]

This compound (3-CCA)

This compound is a well-established fluorescent probe for detecting hydroxyl radicals.[3][4] It reacts with •OH to form a primary fluorescent product, 7-hydroxythis compound (7-OHCCA).[3][4] The detection method using 3-CCA is considered quantitative, sensitive, and specific.[3][4]

Mechanism of Action: The non-fluorescent 3-CCA molecule undergoes hydroxylation upon interaction with a hydroxyl radical, yielding the highly fluorescent 7-OHCCA.[5] The fluorescence intensity of 7-OHCCA can be measured to quantify the amount of hydroxyl radical present.[3]

Alternative Fluorescent Probes for Hydroxyl Radical Detection

Several other fluorescent probes are commonly used for the detection of hydroxyl radicals, each with its own set of advantages and limitations.

  • Terephthalic Acid (TA): A non-fluorescent molecule that reacts with hydroxyl radicals to produce a single, highly fluorescent product, 2-hydroxyterephthalic acid (hTA).[6][7] This specificity arises from the symmetrical structure of the TA molecule.[7] It is a sensitive probe with a reported detection limit as low as 2 nM.[8][9] Notably, TA does not react with other common ROS like hydrogen peroxide or superoxide (B77818), enhancing its selectivity for hydroxyl radicals.[10]

  • Aminophenyl fluorescein (B123965) (APF): APF is a cell-permeable probe that is virtually non-fluorescent until it reacts with highly reactive oxygen species (hROS), including hydroxyl radicals, peroxynitrite (ONOO⁻), and hypochlorite (B82951) (OCl⁻), to form fluorescein.[11][12] It is praised for its high sensitivity and selectivity for hydroxyl radicals and its resistance to autoxidation.[13][14][15] APF does not react with less reactive species like superoxide or hydrogen peroxide.[11]

  • Hydroxyphenyl fluorescein (HPF): Similar to APF, HPF is a cell-permeable and initially non-fluorescent probe that becomes fluorescent upon reacting with specific hROS.[11] HPF is selective for hydroxyl radicals and peroxynitrite but, importantly, does not react with hypochlorite, unlike APF.[11][16] It is also unresponsive to superoxide, hydrogen peroxide, and nitric oxide.[11] Generally, HPF is considered to be less sensitive to hydroxyl radicals than APF.[1]

Quantitative Performance Comparison

The selection of an appropriate fluorescent probe depends on the specific experimental requirements. The table below summarizes the key quantitative performance characteristics of 3-CCA and its alternatives.

ProbeFluorescent ProductExcitation (nm)Emission (nm)Rate Constant with •OH (M⁻¹s⁻¹)Selectivity Notes
This compound (3-CCA) 7-hydroxythis compound~395[3][4]~450[3][4]4.9 x 10⁹ - 5.0 x 10⁹[3][17]Specific for •OH.[3][4]
Terephthalic Acid (TA) 2-hydroxyterephthalic acid~315~425Data not readily availableDoes not react with H₂O₂ or O₂⁻•.[10]
Aminophenyl fluorescein (APF) Fluorescein~490[11]~515[11]Data not readily availableReacts with •OH, ONOO⁻, and OCl⁻. Does not react with O₂⁻•, H₂O₂, or NO.[11]
Hydroxyphenyl fluorescein (HPF) Fluorescein~490[11][18]~515[11][18]Data not readily availableReacts with •OH and ONOO⁻. Does not react with O₂⁻•, H₂O₂, ¹O₂, NO, or OCl⁻.[11][16]

Visualizing the Detection Mechanism and Workflow

To better understand the principles of fluorescent probe-based detection, the following diagrams illustrate the general signaling pathway and a typical experimental workflow.

G Probe Non-Fluorescent Probe (e.g., 3-CCA, APF, HPF, TA) Product Highly Fluorescent Product (e.g., 7-OHCCA, Fluorescein) Probe->Product Reaction Radical Hydroxyl Radical (•OH) Radical->Product Signal Fluorescence Signal (Detectable & Quantifiable) Product->Signal Emission

Caption: General mechanism of a fluorescent probe reacting with a hydroxyl radical.

G cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Acquisition & Analysis A Seed cells in a suitable plate/dish B Culture cells overnight A->B C Induce •OH Production (e.g., add Fenton reagents, inducer drug, or irradiation) B->C D Incubate with Fluorescent Probe C->D E Wash cells to remove excess probe D->E F Acquire Images/Data (Fluorescence Microscope, Plate Reader, Flow Cytometer) E->F G Quantify Fluorescence Intensity F->G H Analyze and Compare Results G->H

Caption: Experimental workflow for hydroxyl radical detection in living cells.

Experimental Protocols

The following are generalized protocols for the detection of hydroxyl radicals. Researchers should always optimize concentrations, incubation times, and other parameters for their specific cell type and experimental setup.

Protocol 1: Detection of Intracellular Hydroxyl Radicals in Living Cells

This protocol is adapted for probes like APF and HPF.

  • Cell Preparation:

    • Seed cells (e.g., HeLa or NIH3T3 cells) in a suitable format (e.g., 96-well black wall/clear bottom plate, chamber slide) at an appropriate density.[19][20]

    • Culture cells overnight at 37°C to allow for attachment.[19]

  • Probe Preparation:

    • Prepare a stock solution of the fluorescent probe (e.g., 1-10 mM in DMSO or DMF).[11][18]

    • On the day of the experiment, dilute the stock solution in a serum-free cell culture medium or a suitable buffer (e.g., PBS, pH 7.4) to the final working concentration (typically 1-10 µM).[11][18]

  • Hydroxyl Radical Induction and Probe Loading:

    • Remove the culture medium from the cells and wash them once with a warm buffer (e.g., PBS).

    • Add the probe working solution to the cells and incubate at 37°C for 30-60 minutes.[20]

    • During or after probe loading, introduce the stimulus to generate hydroxyl radicals (e.g., Fenton reagents like Fe²⁺ + H₂O₂, a chemical inducer, or irradiation).

  • Washing and Measurement:

    • Discard the probe solution and wash the cells twice with a warm buffer to remove any unloaded probe.[18][20]

    • Add fresh buffer or medium to the cells.

    • Immediately measure the fluorescence using a fluorescence microscope, plate reader, or flow cytometer with the appropriate excitation and emission wavelengths (e.g., Ex/Em = ~490/515 nm for APF/HPF).[11][18]

  • Data Analysis:

    • Quantify the mean fluorescence intensity of the cells in the treated group and compare it to the untreated or negative control group. An increase in fluorescence indicates the generation of hydroxyl radicals.

Protocol 2: Detection of Hydroxyl Radicals in a Cell-Free System

This protocol is suitable for all the discussed probes and is useful for chemical or biochemical assays.

  • Reagent Preparation:

    • Prepare a stock solution of the probe (e.g., 3-CCA or TA) in a suitable solvent (e.g., aqueous solution, DMSO).

    • Prepare a reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4).[15]

    • Prepare the components for hydroxyl radical generation. A common method is the Fenton reaction, which requires a solution of a ferrous salt (e.g., FeSO₄) and hydrogen peroxide (H₂O₂).[7]

  • Reaction Setup:

    • In a suitable reaction vessel (e.g., a quartz cuvette for real-time measurement or a microcentrifuge tube), combine the reaction buffer and the fluorescent probe to the desired final concentration.

    • To initiate the reaction, add the components for hydroxyl radical generation (e.g., first add FeSO₄, then H₂O₂).[7] Ensure all control reactions (e.g., probe alone, probe with only FeSO₄, probe with only H₂O₂) are prepared.

  • Incubation and Measurement:

    • Incubate the reaction mixture for a defined period at a controlled temperature, protecting it from light if the probe is photosensitive.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths using a spectrofluorometer. Measurements can be taken at a single endpoint or kinetically over time.[3]

  • Data Analysis:

    • Subtract the background fluorescence from the control samples.

    • The increase in fluorescence intensity is proportional to the amount of hydroxyl radical generated. A calibration curve can be generated using a known concentration of the fluorescent product to quantify the •OH yield.

Conclusion

The choice of a fluorescent probe for hydroxyl radical detection is a critical decision that depends on the specific experimental context.

  • This compound (3-CCA) and Terephthalic Acid (TA) are excellent choices for cell-free systems and applications where high specificity for hydroxyl radicals is paramount.

  • Aminophenyl fluorescein (APF) offers high sensitivity and is well-suited for live-cell imaging, though its cross-reactivity with peroxynitrite and hypochlorite must be considered.[11][13][14]

  • Hydroxyphenyl fluorescein (HPF) provides a more specific alternative to APF for intracellular detection when the presence of hypochlorite is a concern, though it may be less sensitive.[1][11]

Researchers should carefully evaluate the potential for interfering ROS in their system and select the probe with the most appropriate selectivity profile. The use of scavengers and appropriate controls is always recommended to ensure the reliability and accuracy of the results.

References

A Comparative Guide to the Validation of Coumarin-3-Carboxylic Acid as a Hydroxyl Radical Sensor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of hydroxyl radicals (•OH), the most reactive of the reactive oxygen species (ROS), is critical for understanding oxidative stress-related pathologies and developing therapeutic interventions. This guide provides an objective comparison of Coumarin-3-Carboxylic Acid (3-CCA) with other common methods for hydroxyl radical detection, supported by experimental data and detailed protocols.

Overview of Hydroxyl Radical Detection Methods

The extremely high reactivity and short half-life of hydroxyl radicals make their direct measurement challenging.[1][2][3] Consequently, a variety of indirect methods have been developed. These largely rely on the reaction of •OH with a probe molecule to generate a stable, detectable product.[1][3] This guide focuses on the validation of 3-CCA, a widely used fluorescent probe, and compares its performance with other notable techniques.

This compound (3-CCA) operates on the principle of aromatic hydroxylation. In the presence of hydroxyl radicals, the non-fluorescent 3-CCA is converted to the highly fluorescent 7-hydroxythis compound (7-OHCCA).[4][5][6] The resulting fluorescence intensity is directly proportional to the amount of hydroxyl radicals generated.[2] This method is regarded as quantitative, sensitive, and specific.[4][5]

Comparative Analysis of Hydroxyl Radical Sensors

The selection of an appropriate hydroxyl radical sensor depends on several factors, including the experimental system, the required sensitivity, and the potential for interfering species. The following table summarizes the key performance characteristics of 3-CCA and several alternative methods.

Sensor/Method Principle Reported Sensitivity (Limit of Detection) Selectivity Reaction Rate Constant with •OH (M⁻¹s⁻¹) Advantages Disadvantages
This compound (3-CCA) FluorescenceHighHigh selectivity for •OH.[4][5]4.9 x 10⁹ - 5.0 x 10⁹[4][7]Quantitative, real-time measurement, well-established.[4][5]Can be metabolized by some biological systems (e.g., certain fungi).[8]
Aminophenyl Fluorescein (APF) FluorescenceHighReacts with •OH, peroxynitrite, and hypochlorite.[1][9]Not specifiedHigh sensitivity.[1]Lacks specificity for •OH.[1][9]
Dichlorofluorescein (DCFH) FluorescenceHighReacts with a broad range of ROS.[1]Not specifiedWidely used for general ROS detection.Lacks specificity for •OH, requires de-esterification.[1]
Amplex UltraRed FluorescenceHighReacts with a broad range of ROS.[1]Not specifiedHigh sensitivity.Lacks specificity for •OH.[1]
HKOH-1r FluorescenceHighHigh selectivity for •OH.[9]Not specifiedHigh sensitivity and selectivity.[9]Performance in a wide range of cell types is not well-characterized.[9]
Terephthalic Acid (TA) Fluorescence0.5 nM (for OH-TA)[3]High selectivity for •OH.Not specifiedForms a single stable and highly fluorescent product.[3]Not as widely used as coumarin-based probes.
Electron Spin Resonance (ESR) with Spin Trapping SpectroscopyRelatively low[3][10]Most direct detection method.Not applicableDirect detection of radical species.[2][10]Low sensitivity, expensive equipment, instability of spin adducts.[3][10]
High-Performance Liquid Chromatography (HPLC) Chromatography10⁻⁹ - 10⁻¹¹ g[2]HighNot applicableHigh efficiency and sensitivity, can separate different hydroxylated products.[2]Expensive equipment, complex sample preparation.[2]

Reaction Mechanism and Experimental Workflow

To provide a clearer understanding of the principles and procedures involved, the following diagrams illustrate the reaction of 3-CCA with hydroxyl radicals and a typical experimental workflow for sensor validation.

cluster_reaction Reaction of 3-CCA with Hydroxyl Radical 3-CCA This compound (Non-fluorescent) 7-OHCCA 7-Hydroxythis compound (Highly Fluorescent) 3-CCA->7-OHCCA + •OH OH_radical •OH (Hydroxyl Radical)

Caption: Reaction of 3-CCA with a hydroxyl radical.

cluster_workflow Experimental Workflow for 3-CCA Validation Prepare_Reagents Prepare Solutions: - 3-CCA - Fenton Reagents (Fe²⁺, H₂O₂) - Buffer Initiate_Reaction Initiate Hydroxyl Radical Generation (Fenton Reaction) Prepare_Reagents->Initiate_Reaction Incubate Incubate Reaction Mixture Initiate_Reaction->Incubate Measure_Fluorescence Measure Fluorescence (Excitation: ~395-400 nm Emission: ~450 nm) Incubate->Measure_Fluorescence Analyze_HPLC (Optional) Analyze Products by HPLC Incubate->Analyze_HPLC Data_Analysis Data Analysis and Quantification Measure_Fluorescence->Data_Analysis Analyze_HPLC->Data_Analysis

Caption: Validation workflow for a hydroxyl radical sensor.

Experimental Protocols

Below are detailed methodologies for key experiments related to the validation of this compound as a hydroxyl radical sensor.

Protocol 1: Quantification of Hydroxyl Radicals using 3-CCA and a Spectrofluorometer

Objective: To quantify hydroxyl radicals generated in a cell-free system using the 3-CCA fluorescence method.

Materials:

  • This compound (3-CCA)

  • Phosphate (B84403) buffer (pH 7.4)

  • Source of hydroxyl radicals (e.g., Fenton reagents: Iron(II) sulfate (B86663) (FeSO₄) and hydrogen peroxide (H₂O₂))

  • Spectrofluorometer

  • 7-Hydroxythis compound (7-OHCCA) for standard curve

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 3-CCA in a suitable solvent (e.g., ethanol) and dilute to the desired final concentration in phosphate buffer.

    • Prepare fresh stock solutions of FeSO₄ and H₂O₂ in deionized water.

  • Standard Curve:

    • Prepare a series of dilutions of 7-OHCCA in phosphate buffer to generate a standard curve of fluorescence intensity versus concentration.

  • Reaction Setup:

    • In a reaction vessel, add the 3-CCA solution in phosphate buffer.

    • To initiate the generation of hydroxyl radicals, add FeSO₄ followed by H₂O₂ to the 3-CCA solution. The final concentrations should be optimized for the specific experimental setup.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.[11] Protect the samples from light to prevent photobleaching.

  • Fluorescence Measurement:

    • After incubation, measure the fluorescence intensity of the samples using a spectrofluorometer.[11]

    • Set the excitation wavelength to approximately 395-400 nm and the emission wavelength to around 450 nm.[4][11]

  • Quantification:

    • Determine the concentration of the fluorescent product (7-OHCCA) in the samples by comparing their fluorescence intensity to the standard curve.

    • The concentration of 7-OHCCA is proportional to the amount of hydroxyl radicals generated.

Protocol 2: Product Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To confirm the formation of 7-OHCCA as the major fluorescent product of the reaction between 3-CCA and hydroxyl radicals.

Materials:

  • Reaction mixture from Protocol 1

  • HPLC system with a fluorescence detector

  • C18 reverse-phase column

  • Mobile phase (e.g., a gradient of methanol (B129727) and acidified water)

  • 7-OHCCA standard

Procedure:

  • Sample Preparation:

    • Stop the reaction from Protocol 1 at a specific time point, if necessary, by adding a scavenger or placing it on ice.

    • Filter the sample through a 0.22 µm filter before injection into the HPLC system.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Separate the components using a C18 reverse-phase column and a suitable mobile phase gradient.

    • Set the fluorescence detector to the excitation and emission wavelengths of 7-OHCCA (e.g., Ex: 395 nm, Em: 450 nm).

  • Product Identification:

    • Compare the retention time and fluorescence spectrum of the major peak in the sample chromatogram with those of the 7-OHCCA standard to confirm its identity.[4][5]

Conclusion

This compound is a reliable and well-validated sensor for the detection and quantification of hydroxyl radicals. Its high sensitivity, selectivity, and the quantitative nature of its reaction make it a valuable tool in oxidative stress research. While alternative methods exist, each with its own set of advantages and limitations, 3-CCA provides a robust and accessible fluorescence-based assay. For definitive studies, especially in complex biological systems, complementing the 3-CCA assay with a more specific method like HPLC for product confirmation is recommended. The choice of the most appropriate sensor will ultimately depend on the specific requirements of the research question and the experimental context.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Coumarin-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, coumarin-3-carboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry. This guide provides a comparative analysis of their structure-activity relationships (SAR) across various biological targets, supported by experimental data and detailed protocols. By dissecting the impact of structural modifications on anticancer, antimicrobial, and anti-inflammatory activities, we aim to furnish a valuable resource for the rational design of novel therapeutic agents.

Coumarin (B35378), a benzopyrone-containing natural product, and its derivatives have long been a source of inspiration for the development of new drugs due to their broad spectrum of pharmacological activities.[1] Among these, the this compound framework has proven to be a particularly fruitful starting point for synthetic modifications, leading to compounds with potent and selective biological effects. This guide synthesizes findings from multiple studies to illuminate the key structural features governing the efficacy of these derivatives.

Anticancer Activity: Targeting Cellular Proliferation and Survival

This compound derivatives have demonstrated significant potential as anticancer agents, with researchers exploring various substitutions on the coumarin core and modifications of the carboxylic acid group to enhance potency and selectivity.

A prominent strategy involves the conversion of the carboxylic acid to carboxamides. A series of novel coumarin-3-carboxamide derivatives were synthesized and evaluated for their cytotoxic effects.[2][3] Notably, derivatives bearing 4-fluoro and 2,5-difluoro benzamide (B126) moieties (Table 1, Compounds 1a and 1b ) exhibited potent activity against HepG2 and HeLa cancer cell lines, with IC50 values in the low micromolar to nanomolar range.[2][3][4] The activity of these compounds was comparable to the standard chemotherapeutic drug, doxorubicin (B1662922).[4] Importantly, the 4-fluorobenzamide (B1200420) derivative (1a ) displayed low cytotoxicity against normal cells, highlighting its potential for selective cancer cell targeting.[2][3] Molecular docking studies suggest that these carboxamides may exert their anticancer effect by binding to the active site of the casein kinase 2 (CK2) enzyme, indicating that the benzamide functionality is a critical feature for this activity.[2][3]

Further modifications, such as the synthesis of 7-aza-coumarine-3-carboxamides, have also yielded promising results.[5] These scaffold-hopped analogues showed potent anticancer activity against the HuTu 80 cell line, with some derivatives exhibiting efficacy equal to doxorubicin but with significantly higher selectivity towards cancer cells over normal cell lines.[5]

Another avenue of investigation has focused on developing this compound derivatives as lactate (B86563) transport inhibitors.[6] Since many cancer cells rely on lactate export for survival, blocking this process is a viable therapeutic strategy. Certain coumarin-3-hydrazide derivatives, such as compound 5o , demonstrated significant cytotoxicity against cancer cell lines with high expression of the monocarboxylate transporter 1 (MCT1).[6] This compound was shown to decrease the expression of MCT1, reduce glucose consumption and lactate production, and induce intracellular lactate accumulation, ultimately leading to apoptosis.[6]

The PI3K/AKT signaling pathway, often dysregulated in cancer, has also been a target for coumarin derivatives.[7] Hybrid molecules combining coumarin with cinnamic acid have been synthesized and shown to exhibit cytotoxic effects, potentially through the inhibition of this critical cell survival pathway.[7] Similarly, coumarin-3-amino acid and dipeptide derivatives have been developed as inhibitors of VEGFR2 and topoisomerase II, two key targets in cancer therapy.[8]

Comparative Anticancer Activity Data
Compound IDR Group (at position 3)Cancer Cell LineIC50 (µM)Reference
1a -CONH-(4-fluorophenyl)HepG22.62 - 4.85[2][3][4]
HeLa0.39 - 0.75[2][3][4]
1b -CONH-(2,5-difluorophenyl)HepG22.62 - 4.85[2][3][4]
HeLa0.39 - 0.75[2][3][4]
5o -CONHNH2Hela (high MCT1)Potent[6]
HCT116 (high MCT1)Potent[6]
4k -CO-Tyr-OCH3MCF-74.98[8]
6c -CO-β-Ala-L-Met-OCH3MCF-75.85[8]

Antimicrobial Activity: A Renewed Front against Pathogens

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. This compound derivatives have shown promise in this area, with their activity being highly dependent on specific structural features.

A key finding is that the free carboxylic acid at the C3 position appears to be crucial for antibacterial activity against Gram-positive bacteria.[4] For instance, this compound itself (13 ) was the most active among a series of tested compounds, with a minimum inhibitory concentration (MIC) of 32 µg/mL against Bacillus cereus.[3][4] In contrast, its corresponding carboxamide derivatives were largely inactive.[4]

However, the incorporation of other bioactive moieties can confer potent antibacterial activity. A series of this compound derivatives containing a thioether quinoline (B57606) moiety displayed significant activity against plant pathogenic bacteria such as Xanthomonas oryzae pv. oryzae (Xoo), Ralstonia solanacearum (Rs), and Acidovorax citrulli (Aac).[9][10] Compound A9 from this series was particularly effective against Xoo and Aac, with EC50 values of 11.05 and 8.05 µg/mL, respectively.[9][10] The mechanism of action for this compound appears to involve disruption of the bacterial cell membrane, leading to altered cell morphology and inhibited motility.[9][10]

Similarly, derivatives containing an acylhydrazone moiety have been synthesized and evaluated.[11] Compound E2 , a this compound derivative with an acylhydrazone single-sulfoxide, exhibited potent in vitro activity against Xoo, Rs, and Ac, with EC50 values of 2.97, 1.17, and 1.23 µg/mL, respectively.[11] This compound also demonstrated significant protective effects in vivo.[11]

Comparative Antimicrobial Activity Data
Compound IDR Group (at position 3)Target OrganismMIC (µg/mL)EC50 (µg/mL)Reference
13 -COOHBacillus cereus32-[4]
A9 Thioether quinoline derivativeXanthomonas oryzae pv. oryzae-11.05[9]
Acidovorax citrulli-8.05[9][10]
E2 Acylhydrazone single-sulfoxide derivativeXanthomonas oryzae pv. oryzae-2.97[11]
Ralstonia solanacearum-1.17[11]
Acidovorax citrulli-1.23[11]

Anti-inflammatory and Other Biological Activities

The therapeutic potential of this compound derivatives extends beyond anticancer and antimicrobial applications. Several studies have highlighted their anti-inflammatory properties.[12][13][14][15] These compounds can inhibit key inflammatory enzymes such as lipoxygenase and cyclooxygenase.[12][13] The structure-activity relationship for anti-inflammatory activity appears to be influenced by factors such as hydrophilicity and the presence of specific substituents on the coumarin ring.[15]

Furthermore, these derivatives have been investigated as modulators of N-Methyl-D-Aspartate receptors (NMDARs), which are implicated in various neurological disorders.[16] Interestingly, subtle structural changes can switch the activity from inhibitory to potentiating. For example, while 6-bromothis compound acts as a negative allosteric modulator of NMDARs, the addition of a 4-methyl group converts it into a potentiator.[16]

Derivatives of 3-carboxamide coumarins have also been identified as inhibitors of coagulation factor XIIa (FXIIa), suggesting their potential as antithrombotic agents.[17]

Experimental Protocols

General Synthesis of Coumarin-3-Carboxamides[4]

To a solution of this compound in an appropriate solvent, a coupling agent such as hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) and a base like triethylamine (B128534) (Et3N) are added. The corresponding aniline (B41778) derivative is then added, and the reaction mixture is stirred at room temperature until completion. The product is then isolated and purified using standard techniques like column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)[4]

Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours). After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for a further 4 hours. The resulting formazan (B1609692) crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antibacterial Susceptibility Testing (Microbroth Dilution Method)[4]

The minimum inhibitory concentration (MIC) of the compounds is determined using the microbroth dilution method in 96-well microtiter plates. A serial dilution of the test compounds is prepared in a suitable broth medium. A standardized inoculum of the target bacteria is added to each well. The plates are incubated at an appropriate temperature (e.g., 37°C) for 24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualizing the Pathways and Workflows

To better understand the logical flow of synthesis and the targeted biological pathways, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation C3CA Coumarin-3- Carboxylic Acid Reagents Coupling Reagents (e.g., HATU, Et3N) C3CA->Reagents C3Carboxamide Coumarin-3- Carboxamide Derivatives Reagents->C3Carboxamide Anilines Substituted Anilines Anilines->Reagents CancerCells Cancer Cell Lines (e.g., HepG2, HeLa) C3Carboxamide->CancerCells NormalCells Normal Cell Lines C3Carboxamide->NormalCells MTT MTT Assay CancerCells->MTT NormalCells->MTT IC50 IC50 Determination MTT->IC50

Caption: General workflow for the synthesis and anticancer evaluation of coumarin-3-carboxamide derivatives.

signaling_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT activates Downstream Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation CoumarinDeriv Coumarin-Cinnamic Acid Hybrids CoumarinDeriv->PI3K inhibits

Caption: Proposed inhibition of the PI3K/AKT signaling pathway by certain coumarin derivatives.

Conclusion

The this compound scaffold is a versatile platform for the development of novel therapeutic agents. Structure-activity relationship studies have revealed that specific modifications can lead to potent and selective inhibitors of cancer cell growth, bacterial proliferation, and inflammatory processes. The conversion of the carboxylic acid to various amides and hydrazides, as well as the introduction of substituents on the coumarin ring, are key strategies for modulating biological activity. Future research in this area will likely focus on optimizing the pharmacokinetic properties of these derivatives and further elucidating their mechanisms of action to pave the way for their clinical application.

References

The Antibacterial Landscape of Coumarin-3-Carboxylic Acid Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of recent studies reveals that structural modifications to coumarin-3-carboxylic acid can significantly enhance its antibacterial activity against a broad range of pathogenic bacteria. The introduction of various moieties, such as acylhydrazones, thioethers, and carboxamides, has yielded potent analogs with promising therapeutic potential. This guide provides a comparative analysis of the antibacterial spectrum of these analogs, supported by experimental data and detailed methodologies.

This compound (3-CCA) itself demonstrates a wide spectrum of antibacterial activity against various plant pathogenic bacteria.[1][2] Studies have shown its efficacy against Acidovorax citrulli, Ralstonia solanacearum, Xanthomonas axonopodis pv. manihotis, Xanthomonas oryzae pv. oryzae, and Dickeya zeae, with EC50 values ranging from 26.64 μg/mL to 40.73 μg/mL.[1][2] However, the quest for enhanced potency and a broader spectrum has led researchers to synthesize and evaluate a multitude of 3-CCA derivatives.

Comparative Antibacterial Activity of this compound Analogs

The antibacterial efficacy of various this compound analogs is summarized in the table below. The data, presented as Minimum Inhibitory Concentration (MIC) or EC50 values, highlights the impact of different structural modifications on the compounds' activity against both Gram-positive and Gram-negative bacteria.

Analog ClassSpecific AnalogBacterial StrainMIC (μg/mL)EC50 (μg/mL)Reference
This compound 3-CCAAcidovorax citrulli26.64[1][2]
Ralstonia solanacearum31.62[1][2]
Xanthomonas axonopodis pv. manihotis33.17[1][2]
Xanthomonas oryzae pv. oryzae35.98[1][2]
Dickeya zeae40.73[1][2]
Bacillus subtilis32[3]
Acylhydrazone Derivatives E2Xanthomonas oryzae pv. oryzaeNotable Activity[4]
Ralstonia solanacearumNotable Activity[4]
Acidovorax citrulliNotable Activity[4]
E3Xanthomonas oryzae pv. oryzaeNotable Activity[4]
Ralstonia solanacearumNotable Activity[4]
Thioether Quinoline (B57606) Derivatives A9Xanthomonas oryzae pv. oryzae11.05[5][6]
Acidovorax citrulli8.05[5][6]
Coumarin-3-Carboxamide Derivatives 3bStaphylococcus epidermidis ATCC 12228312.5[7]
3cStaphylococcus epidermidis ATCC 12228312.5[7]
3fStaphylococcus aureus ATCC 29213312.5[7]
Amido-Coumarins 55i, 55j, 55k, 55lGram-positive & Gram-negative strains6.25 - 25[8]
Coumarin-Substituted Pyrazole Hybrids 29cMethicillin-sensitive S. aureus3.125[8][9]
Methicillin-resistant S. aureus (MRSA)1.56[8][9]
29kGram-positive & Gram-negative strains6.25[8]
29oGram-positive strains3.125[8]

Key Structure-Activity Relationship Insights

The collected data suggests several key structure-activity relationships:

  • Acylhydrazone and Thioether Modifications: The introduction of acylhydrazone thioether/sulfoxide (B87167) moieties and thioether quinoline groups has been shown to yield compounds with significant antibacterial activity, particularly against plant pathogens.[4][5][6]

  • Carboxamide Derivatives: While some coumarin-3-carboxamide derivatives show moderate activity, the carboxylic acid group at the C3 position appears to be crucial for antibacterial efficacy.[3][7] Its conversion to an amide can lead to a decrease or loss of activity.[3]

  • Substitutions on the Phenyl Ring: The presence of electron-donating groups (like methyl and methoxy) or electron-withdrawing groups (like chloro and nitro) on a phenyl ring attached to the coumarin (B35378) scaffold can significantly influence the antibacterial potential.[8] For instance, certain amido-coumarins with such substitutions exhibit potent activity with MIC values ranging from 6.25 to 25 μg/mL.[8]

  • Hybrid Molecules: The synthesis of hybrid molecules, such as coumarin-substituted pyrazoles, has proven to be a successful strategy for developing highly potent antibacterial agents against both drug-sensitive and drug-resistant strains like MRSA.[8][9]

Experimental Protocols

The evaluation of the antibacterial activity of these this compound analogs predominantly relies on the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination:
  • Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar (B569324) plates (e.g., Luria-Bertani agar) at a specific temperature (e.g., 28°C or 37°C) in the dark. A bacterial suspension is then prepared in a suitable broth (e.g., Mueller Hinton Broth) and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific bacterial concentration (e.g., 5 × 10^5 CFU/mL).

  • Preparation of Test Compounds: The synthesized coumarin analogs are dissolved in a suitable solvent, such as Dimethyl sulfoxide (DMSO), to create stock solutions.

  • Serial Dilution: A series of twofold dilutions of the test compounds are prepared in the broth within a 96-well microtiter plate. This creates a range of concentrations to be tested.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension.

  • Controls: Positive controls (broth with bacteria and no compound) and negative controls (broth only) are included in each plate. A standard antibiotic (e.g., Penicillin G, Kasugamycin) is also typically included as a reference.[3][4]

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 18-24 hours at 37°C).[7]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[7]

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and antibacterial evaluation of this compound analogs.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antibacterial Screening cluster_analysis Data Analysis synthesis Synthesis of This compound Analogs purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, HRMS) purification->characterization prep_compounds Preparation of Test Compound Solutions characterization->prep_compounds prep_bacteria Preparation of Bacterial Inoculum mic_assay Broth Microdilution Assay (96-well plate) prep_bacteria->mic_assay prep_compounds->mic_assay incubation Incubation mic_assay->incubation read_results MIC Determination incubation->read_results data_analysis Comparative Analysis of MIC/EC50 Values read_results->data_analysis sar_analysis Structure-Activity Relationship (SAR) Studies data_analysis->sar_analysis

Caption: Generalized workflow for the development and evaluation of novel antibacterial agents based on this compound.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Coumarin-3-Carboxylic Acid-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the in vitro and in vivo efficacy of coumarin-3-carboxylic acid-based drugs, comparing their performance against established alternatives. The information is supported by experimental data from preclinical research, with detailed methodologies for key experiments and visual representations of relevant biological pathways and workflows.

In Vitro Efficacy: A Comparative Analysis

This compound derivatives have demonstrated a broad spectrum of in vitro activities, including anticancer, antibacterial, and anti-inflammatory effects. The following sections present a comparative summary of their performance against standard therapeutic agents.

Anticancer Activity

Coumarin-3-carboxamide derivatives have shown promising cytotoxic effects against various cancer cell lines. Notably, certain derivatives exhibit potency comparable to or greater than the widely used chemotherapeutic agent, doxorubicin.

Table 1: Comparative In Vitro Anticancer Activity of Coumarin-3-Carboxamide Derivatives and Doxorubicin

Compound/DrugCancer Cell LineIC₅₀ (µM)Reference
Coumarin (B35378) Derivative 14b (4-fluoro benzamide) HepG2 (Liver Cancer)2.62–4.85[1]
HeLa (Cervical Cancer)0.39–0.75[1]
Coumarin Derivative 14e (2,5-difluoro benzamide) HepG2 (Liver Cancer)2.62–4.85[1]
HeLa (Cervical Cancer)0.39–0.75[1]
Doxorubicin HepG2 (Liver Cancer)Not explicitly stated in the provided text, but used as a positive control.[1]
HeLa (Cervical Cancer)Not explicitly stated in the provided text, but used as a positive control.[1]
7-aza-coumarine-3-carboxamides HuTu 80 (Duodenal Cancer)Equal to Doxorubicin[2]

Some this compound derivatives have also been identified as inhibitors of lactate (B86563) transport by targeting the monocarboxylate transporter 1 (MCT1), a promising strategy in cancer therapy.[3][4]

Antimicrobial Activity

This compound and its derivatives have been evaluated for their antibacterial activity against a range of plant pathogenic bacteria. Their efficacy has been compared to standard antibiotics like kasugamycin (B1663007) and penicillin G.

Table 2: In Vitro Antibacterial Activity of this compound (3-CCA) Derivatives

Compound/DrugBacterial StrainEC₅₀ (µg/mL)MIC (µg/mL)Reference
This compound (3-CCA) Acidovorax citrulli26.64 - 40.73-[5]
Ralstonia solanacearum26.64 - 40.73-[5]
Xanthomonas oryzae pv. oryzae26.64 - 40.73-[5]
Acylhydrazone derivative E2 Xanthomonas oryzae pv. oryzae2.97-[6]
Ralstonia solanacearum1.17-[6]
Acidovorax citrulli1.23-[6]
Kasugamycin (Positive Control) Xanthomonas oryzae pv. oryzaeSurpassed by E2-[6]
Ralstonia solanacearumSurpassed by E2-[6]
Acidovorax citrulliSurpassed by E2-[6]
This compound 13 Bacillus cereus-32[1]
Penicillin G (Positive Control) Bacillus cereus-More active than compound 13[1]

The carboxylic acid group at the C3 position of the coumarin scaffold appears to be crucial for antibacterial activity.[1]

In Vivo Efficacy: Preclinical Evidence

In vivo studies in animal models have further substantiated the therapeutic potential of this compound derivatives in various disease contexts.

Anti-inflammatory Activity

The anti-inflammatory potential of coumarin derivatives has been assessed in rodent models of inflammation, with indomethacin (B1671933) used as a standard reference drug.

Table 3: In Vivo Anti-inflammatory Activity of Coumarin Derivatives in a Carrageenan-Induced Rat Paw Edema Model

Treatment GroupDoseMaximum Inhibition of Edema (%)Reference
Novel Coumarin Derivatives 200mg/kg/day, p.o.Significant anti-inflammatory activity[7]
Novel Coumarin Derivatives 400mg/kg/day, p.o.Significant, dose-dependent anti-inflammatory activity[7]
Indomethacin (Reference Drug) 10mg/kg/day, p.o.Standard anti-inflammatory response[7]
Antibacterial Activity

In vivo studies on potted melon plants have demonstrated the protective and curative effects of this compound against bacterial fruit blotch caused by Acidovorax citrulli.

Table 4: In Vivo Protective and Curative Effects of 3-CCA against Acidovorax citrulli

TreatmentProtective EfficacyCurative EfficacyReference
This compound (3-CCA) PowerfulPowerful[5]
Thiodiazole copper (Positive Control) Almost equivalent to 3-CCANot specified[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and incubated to allow for attachment.

  • Compound Treatment: Cells are treated with serial dilutions of the coumarin derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.[8]

In Vitro Antibacterial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target bacteria is prepared.

  • Serial Dilution: The coumarin derivatives are serially diluted in a 96-well microplate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microplate is incubated under appropriate conditions for bacterial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Grouping: Rats are divided into control, reference (e.g., indomethacin), and test groups (receiving different doses of coumarin derivatives).

  • Compound Administration: The test compounds and reference drug are administered orally.

  • Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[7]

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are often mediated through the modulation of key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical drug screening workflow.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 inhibits mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, is often modulated by coumarin derivatives.

NF_kB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degradation releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Inflammation) Nucleus->Transcription leads to

Caption: The NF-κB signaling pathway, crucial in inflammation, is another target for the anti-inflammatory effects of coumarin compounds.

Drug_Screening_Workflow Start Start Synthesis Compound Synthesis Start->Synthesis Screening In Vitro Screening (e.g., MTT, MIC) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt In_Vivo In Vivo Testing Lead_Opt->In_Vivo Clinical Preclinical & Clinical Trials In_Vivo->Clinical

Caption: A generalized experimental workflow for the screening and development of new drug candidates like this compound derivatives.

References

A Researcher's Guide to Reactive Oxygen Species Detection: Cross-Validation of Coumarin-3-Carboxylic Acid Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate roles of reactive oxygen species (ROS) in cellular signaling, oxidative stress, and disease pathology, the accurate detection of these transient molecules is paramount. Coumarin-3-Carboxylic Acid (3-CCA) has emerged as a valuable tool for the specific detection of hydroxyl radicals (•OH), one of the most reactive and damaging ROS. However, to ensure the robustness and validity of experimental findings, it is crucial to cross-validate results obtained with the 3-CCA assay against other established ROS detection methods.

This guide provides an objective comparison of the this compound assay with other widely used ROS detection methods, namely the 2',7'-dichlorofluorescin diacetate (DCFDA), dihydroethidium (B1670597) (DHE), and MitoSOX Red assays. We will delve into their respective mechanisms, target specificities, and performance characteristics, supported by experimental data. Detailed protocols for each assay are provided to facilitate their implementation and comparison in your own research.

Performance Comparison of ROS Detection Assays

The choice of a suitable ROS detection assay depends on the specific ROS of interest, the experimental system, and the desired quantitative output. The following table summarizes the key performance characteristics of the 3-CCA assay and its alternatives.

FeatureThis compound (3-CCA)2',7'-Dichlorofluorescin Diacetate (DCFDA)Dihydroethidium (DHE)MitoSOX Red
Primary Target ROS Hydroxyl Radical (•OH)[1][2]General Oxidative Stress (H₂O₂, •OH, ONOO⁻)[3]Superoxide (B77818) (O₂•⁻)[4][5]Mitochondrial Superoxide (O₂•⁻)[6][7]
Fluorescent Product 7-Hydroxythis compound (7-OH-CCA)[1][2]2',7'-Dichlorofluorescein (DCF)[3]2-hydroxyethidium (2-OH-E⁺) and Ethidium (E⁺)[8]2-hydroxy-mito-ethidium[6]
Excitation/Emission (nm) ~395 / ~450[1]~485 / ~530[3]~510 / ~595 (for E⁺)[5]~510 / ~580[7]
Rate Constant with Primary Target 5.0 ± 1.0 x 10⁹ M⁻¹s⁻¹ with •OH[1][2][9]Varies with different ROS[10]2.17 ± 0.06 x 10³ M⁻¹s⁻¹ with O₂•⁻[4][11]Not readily available
Quantum Yield of Product 7-OH-CCA: ~0.32 - 0.84 (derivative dependent)[12][13]DCF: Not readily available2-OH-E⁺/E⁺: Not readily availableNot readily available
Cell Permeability Low (better for cell-free systems or requires loading strategies)[14]High[15]High[16]High (mitochondrial targeting)[7]
Specificity High for •OH[1][2]Low, reacts with multiple ROS[10]Moderate, can be oxidized by other species to E⁺[17][18]High for mitochondrial O₂•⁻, but some cross-reactivity reported[6][19][20]

Signaling Pathways and Detection Mechanisms

The underlying principle of these assays involves the conversion of a non-fluorescent probe into a highly fluorescent product upon reaction with a specific ROS. The following diagrams illustrate the detection mechanisms.

DetectionMechanism cluster_3CCA This compound (3-CCA) Assay 3-CCA This compound (Non-fluorescent) 7-OH-CCA 7-Hydroxythis compound (Highly Fluorescent) 3-CCA->7-OH-CCA Reaction OH_rad Hydroxyl Radical (•OH) OH_rad->3-CCA

Mechanism of the 3-CCA assay for hydroxyl radical detection.

DCFDA_Mechanism cluster_DCFDA DCFDA Assay DCFDA DCFDA (Cell-Permeable) DCFH2 DCFH₂ (Non-fluorescent) DCFDA->DCFH2 Deacetylation DCF DCF (Highly Fluorescent) DCFH2->DCF Oxidation ROS ROS (H₂O₂, •OH, ONOO⁻) ROS->DCFH2 Esterases Cellular Esterases Esterases->DCFH2

Mechanism of the DCFDA assay for general ROS detection.

DHE_Mechanism cluster_DHE Dihydroethidium (DHE) Assay DHE Dihydroethidium (Cell-Permeable, Blue Fluorescence) twoOHE 2-hydroxyethidium (Red Fluorescence) DHE->twoOHE Specific Oxidation Ethidium Ethidium (Red Fluorescence) DHE->Ethidium Non-specific Oxidation Superoxide Superoxide (O₂•⁻) Superoxide->DHE OtherROS Other ROS OtherROS->DHE

Mechanism of the DHE assay for superoxide detection.

MitoSOX_Mechanism cluster_MitoSOX MitoSOX Red Assay MitoSOX MitoSOX Red (Cell-Permeable) Mitochondria Mitochondria MitoSOX->Mitochondria Accumulation OxidizedMitoSOX Oxidized MitoSOX (Red Fluorescence) Mitochondria->OxidizedMitoSOX Oxidation MitoSuperoxide Mitochondrial Superoxide (O₂•⁻) MitoSuperoxide->Mitochondria

Mechanism of the MitoSOX Red assay for mitochondrial superoxide.

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining reproducible and comparable results.

This compound (3-CCA) Assay for Hydroxyl Radicals (Cell-Free System)

This protocol is adapted for a cell-free system to quantify hydroxyl radicals.

Materials:

  • This compound (3-CCA)

  • Phosphate (B84403) Buffer (pH 7.4)

  • Source of hydroxyl radicals (e.g., Fenton reagent: H₂O₂ and FeSO₄)

  • Fluorometer

Procedure:

  • Prepare a stock solution of 3-CCA in a suitable solvent (e.g., DMSO) and dilute to the final working concentration (e.g., 100 µM) in phosphate buffer.

  • Initiate the generation of hydroxyl radicals by adding the Fenton reagent to the 3-CCA solution.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of approximately 395 nm and an emission wavelength of approximately 450 nm.

  • Include appropriate controls, such as a blank (buffer only), 3-CCA solution without the radical source, and the radical source without 3-CCA.

2',7'-Dichlorofluorescin Diacetate (DCFDA) Cellular ROS Assay

This protocol is for measuring general ROS levels in cultured cells.

Materials:

  • 2',7'-Dichlorofluorescin Diacetate (DCFDA)

  • Cell culture medium (phenol red-free)

  • Phosphate-Buffered Saline (PBS)

  • ROS-inducing agent (e.g., H₂O₂) as a positive control

  • Antioxidant (e.g., N-acetylcysteine) as a negative control

  • Fluorometer, fluorescence microscope, or flow cytometer

Procedure for Adherent Cells:

  • Seed cells in a multi-well plate and culture until they reach the desired confluency.

  • Remove the culture medium and wash the cells once with pre-warmed PBS.

  • Load the cells with DCFDA (e.g., 10-25 µM in serum-free medium) and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash the cells twice with PBS to remove excess probe.

  • Add fresh pre-warmed, phenol (B47542) red-free medium.

  • Treat the cells with the experimental compounds, positive control, and negative control.

  • Measure the fluorescence intensity immediately using a fluorometer (Ex/Em ~485/535 nm) or visualize under a fluorescence microscope.

Dihydroethidium (DHE) Assay for Cellular Superoxide

This protocol is for the detection of superoxide in live cells.

Materials:

  • Dihydroethidium (DHE)

  • Cell culture medium (phenol red-free)

  • PBS or Hank's Balanced Salt Solution (HBSS)

  • Superoxide-inducing agent (e.g., antimycin A) as a positive control

  • Superoxide dismutase (SOD) or a SOD mimetic as a negative control

  • Fluorometer, fluorescence microscope, or flow cytometer

Procedure for Adherent Cells:

  • Culture cells in a suitable format (e.g., multi-well plate, chamber slide).

  • Remove the culture medium and wash the cells with pre-warmed PBS or HBSS.

  • Load the cells with DHE (e.g., 5-10 µM in serum-free medium) and incubate for 15-30 minutes at 37°C, protected from light.

  • Wash the cells twice with PBS or HBSS.

  • Add fresh pre-warmed, phenol red-free medium.

  • Treat the cells with experimental compounds and controls.

  • Measure the fluorescence intensity (Ex/Em ~510/595 nm) or visualize the cells.

MitoSOX Red Assay for Mitochondrial Superoxide

This protocol is designed to specifically measure superoxide within the mitochondria.

Materials:

  • MitoSOX Red reagent

  • Cell culture medium (phenol red-free)

  • HBSS with Ca²⁺ and Mg²⁺

  • Agent to induce mitochondrial superoxide (e.g., Antimycin A) as a positive control

  • Mitochondrial-targeted antioxidant (e.g., MitoTEMPO) as a negative control

  • Fluorescence microscope or flow cytometer

Procedure for Adherent Cells:

  • Grow cells on coverslips or in an imaging dish.

  • Remove the culture medium and wash the cells with pre-warmed HBSS.

  • Load the cells with MitoSOX Red working solution (e.g., 2.5-5 µM in HBSS) and incubate for 10-30 minutes at 37°C, protected from light.

  • Wash the cells three times with pre-warmed HBSS.

  • Add fresh pre-warmed, phenol red-free medium.

  • Treat the cells with experimental compounds and controls.

  • Image the cells immediately using a fluorescence microscope (Ex/Em ~510/580 nm).

Experimental Workflow

A generalized workflow for conducting these ROS detection assays is depicted below.

ExperimentalWorkflow Start Start: Cell Seeding & Culture Wash1 Wash Cells (e.g., with PBS) Start->Wash1 ProbeLoading Load with Fluorescent Probe (3-CCA, DCFDA, DHE, or MitoSOX Red) Wash1->ProbeLoading Incubation1 Incubate (Time & Temp dependent on probe) ProbeLoading->Incubation1 Wash2 Wash to Remove Excess Probe Incubation1->Wash2 Treatment Treat with Experimental Compounds & Controls (Positive/Negative) Wash2->Treatment Incubation2 Incubate (Treatment Duration) Treatment->Incubation2 Detection Fluorescence Detection (Microscopy, Plate Reader, or Flow Cytometry) Incubation2->Detection Analysis Data Analysis (Quantification & Comparison) Detection->Analysis

A generalized workflow for cellular ROS detection assays.

Conclusion

The this compound assay is a sensitive and specific method for the detection of hydroxyl radicals. However, due to the promiscuous nature of ROS and the potential for artifacts with any single detection method, it is highly recommended to cross-validate findings using alternative probes that target different ROS or the same ROS through a different mechanism. DCFDA provides a general assessment of oxidative stress, while DHE and MitoSOX Red offer more specific detection of cytosolic and mitochondrial superoxide, respectively. By employing a multi-probe approach and adhering to rigorous experimental protocols, researchers can gain a more comprehensive and reliable understanding of the complex role of ROS in their biological systems of interest. This comparative guide serves as a valuable resource for selecting the most appropriate assays and designing robust experiments to investigate the fascinating world of redox biology.

References

A Researcher's Guide to Fluorophore Photostability: Benchmarking Coumarin-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that directly influences the quality and reproducibility of experimental data. Photostability, the intrinsic resistance of a fluorophore to light-induced chemical destruction, is a paramount consideration for applications requiring prolonged or high-intensity illumination, such as time-lapse live-cell imaging, single-molecule tracking, and quantitative microscopy. This guide provides an objective comparison of the photostability of Coumarin-3-Carboxylic Acid against other commonly used fluorophores, including a traditional dye (Fluorescein), a more robust classical dye (Rhodamine B), and a modern, high-performance dye (Alexa Fluor 488).

Quantitative Photostability Comparison

The photostability of a fluorophore can be quantified by its photobleaching quantum yield (Φb), which represents the probability that a molecule will be photochemically destroyed per absorbed photon. A lower photobleaching quantum yield indicates higher photostability. The following table summarizes the photophysical properties and photostability of this compound and other selected fluorophores.

Disclaimer: The quantitative data presented below is compiled from various sources. Direct comparison should be approached with caution as experimental conditions such as illumination intensity, solvent, and pH can significantly influence photobleaching rates.

Fluorophore FamilySpecific DyeExcitation Max (nm)Emission Max (nm)Fluorescence Quantum Yield (Φf)Photobleaching Quantum Yield (Φb) x 10⁻⁶Relative Photostability
Coumarin (B35378) This compound~345-385~430-450~0.03-0.6 (solvent dependent)Data not readily available; inferred as moderateModerate
Coumarin 120---120[1]Moderate
Coumarin 307---250[1]Lower
Xanthene Fluorescein (B123965) (FITC)~494~518~0.92~30-50Low[2]
Rhodamine Rhodamine B~555~580~0.31-0.70 (solvent dependent)2.0[1]High
Rhodamine 6G---1.2[1]High
Alexa Fluor Alexa Fluor 488~495~5190.92[3]Significantly lower than FluoresceinVery High

Key Observations:

  • This compound , while useful for specific applications like hydroxyl radical detection, is expected to exhibit moderate photostability, similar to other coumarin derivatives.[1]

  • Fluorescein is known for its high quantum yield but suffers from poor photostability, making it unsuitable for long-term imaging experiments. An average fluorescein molecule emits between 30,000 to 40,000 photons before photobleaching.[4]

  • Rhodamine B demonstrates significantly higher photostability compared to fluorescein and coumarin derivatives.[1]

  • Alexa Fluor 488 is a modern fluorophore designed for enhanced photostability and brightness, significantly outperforming traditional dyes in demanding imaging applications.[3]

Understanding Photobleaching: Signaling Pathway

Photobleaching is an irreversible photochemical process that renders a fluorophore non-fluorescent. The process is primarily initiated from the excited triplet state of the fluorophore, which is a relatively long-lived and chemically reactive species. The following diagram illustrates the key steps in the photobleaching process.

G cluster_photon cluster_fluorescence cluster_isc cluster_reaction S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation S1->S0 T1 Excited Triplet State (T₁) S1->T1 Fluorescence Fluorescence ISC Intersystem Crossing (ISC) NonFluorescent Non-Fluorescent Products T1->NonFluorescent Reaction Reaction with O₂ or other molecules Photon_in Photon Absorption

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway.

Experimental Protocols

Accurate and reproducible assessment of fluorophore photostability is crucial for selecting the appropriate dye and for the quantitative interpretation of fluorescence imaging data. Below are detailed methodologies for key experiments.

Protocol 1: Measurement of Photobleaching Half-life (t½)

This protocol outlines a method to determine the photobleaching half-life of a fluorescent dye using fluorescence microscopy.

Materials:

  • Fluorophore solutions of interest (e.g., this compound, Fluorescein, Rhodamine B, Alexa Fluor 488) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).

  • Microscope slides and coverslips.

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare a solution of the fluorescent dye in the desired buffer. To immobilize the dye, a thin film of the solution can be dried on a microscope slide, or the dye can be embedded in a polymer matrix.

  • Microscope Setup: Turn on the fluorescence microscope and allow the light source to stabilize. Select the appropriate filter set for the dye being tested.

  • Image Acquisition:

    • Place the prepared slide on the microscope stage and bring the sample into focus.

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate, rapid bleaching. It is critical to use the same illumination intensity for all dyes being compared.

    • Acquire an initial image (t=0).

    • Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Open the image series in an image analysis software.

    • Select a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.

    • Normalize the background-corrected intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the time at which the fluorescence intensity drops to 50% of its initial value. This is the photobleaching half-life (t½).

Protocol 2: Determination of Photobleaching Quantum Yield (Φb)

This protocol describes a "cell-bleaching" method for quantifying the photobleaching quantum yield of a fluorescent probe in solution.[1]

Materials:

  • Spectrofluorometer with a stable, continuous wave (CW) laser excitation source.

  • Quartz cuvette.

  • Magnetic stirrer and stir bar.

  • Solution of the fluorescent dye of interest in a suitable solvent.

  • Actinometer solution (for determining photon flux).

Procedure:

  • Photon Flux Determination: Use a chemical actinometer to accurately measure the photon flux of the excitation laser at the desired wavelength.

  • Sample Preparation: Prepare a dilute solution of the fluorescent dye in the quartz cuvette. The concentration should be low enough to avoid inner filter effects.

  • Fluorescence Measurement:

    • Place the cuvette in the spectrofluorometer and start the magnetic stirrer.

    • Set the excitation and emission wavelengths to the respective maxima of the dye.

    • Measure the initial fluorescence intensity (F₀).

  • Photobleaching: Continuously illuminate the sample with the excitation laser at a constant power.

  • Data Acquisition: Record the fluorescence intensity as a function of time (F(t)) as the sample photobleaches.

  • Data Analysis:

    • The decay of fluorescence intensity over time can be fitted to an exponential decay function to determine the photobleaching rate constant (k_b).

    • The photobleaching quantum yield (Φb) can then be calculated using the following equation: Φb = k_b / (σ * I) where:

      • k_b is the photobleaching rate constant.

      • σ is the absorption cross-section of the fluorophore at the excitation wavelength.

      • I is the photon flux of the excitation light.

Experimental Workflow Diagram

The following diagram outlines the general workflow for comparing the photostability of different fluorophores.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_comp Comparison A Prepare standardized fluorophore solutions B Prepare microscope slides or cuvettes A->B C Set up microscope/ spectrofluorometer B->C D Acquire time-lapse images or fluorescence decay data C->D E Measure fluorescence intensity over time D->E F Normalize data and plot photobleaching curves E->F G Calculate t½ or Φb F->G H Compare photostability metrics across all fluorophores G->H

Caption: Experimental workflow for comparing fluorophore photostability.

References

Comparative study of the synthesis efficiency of different Coumarin-3-Carboxylic Acid production methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthesis Routes for Coumarin-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Synthesis of a Key Coumarin (B35378) Derivative

This compound is a vital building block in the synthesis of a wide array of pharmaceutical compounds and functional materials. Its efficient production is therefore a subject of considerable interest within the scientific community. This guide provides a comparative study of the primary synthesis methods for this compound, offering a detailed look at their respective efficiencies, reaction conditions, and experimental protocols. The information presented is intended to assist researchers in selecting the most suitable method for their specific needs, balancing factors such as yield, reaction time, and environmental impact.

The synthesis of this compound is predominantly achieved through several key named reactions in organic chemistry: the Knoevenagel condensation, the Pechmann condensation, and the Perkin reaction. While the Reformatsky reaction is also a known method for coumarin synthesis, its application specifically for this compound is not as widely documented in the available literature.

Comparative Data on Synthesis Efficiency

The following table summarizes quantitative data from various studies on the synthesis of this compound, providing a clear comparison of the different methodologies.

Synthesis MethodReactantsCatalyst/ReagentSolventTemperature (°C)Reaction TimeYield (%)Reference
Knoevenagel Condensation Salicylaldehyde (B1680747), Diethyl malonatePiperidine (B6355638), Acetic acidEthanol (B145695)Reflux1 hour~95% (ester)[1]
Salicylaldehyde, Meldrum's acidSodium azideWaterRoom Temp.-99%[2]
Salicylaldehyde, Meldrum's acidPotassium carbonateWaterRoom Temp.-92%[2]
Salicylaldehyde, Malonic acidPotassium 1,2,3,6-TetrahydrophthalimideWaterRoom Temp.1-5 hours85-95%[3]
Salicylaldehyde, Diethyl malonateL-prolineEthanol8018 hours94% (ester)[4]
Substituted salicylaldehydes, Meldrum's acidYtterbium triflate (Yb(OTf)₃)Solvent-freeMicrowave-93-98%[2]
Pechmann Condensation Phenols, β-keto estersStrong acids (e.g., H₂SO₄)---Good[1]
Perkin Reaction Salicylaldehydes, Phenylacetic acidsAcetic anhydride, Triethylamine-120-46-74% (3-aryl)[2]
Salicylaldehyde, Malonic acidAniline (B41778), Acetic acidPetroleum ether60-658 hours~Quantitative[5]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to facilitate replication and adaptation in a laboratory setting.

Knoevenagel Condensation (Two-Step Synthesis)

This method involves the initial synthesis of a coumarin ester followed by hydrolysis to yield the carboxylic acid.[1]

Step 1: Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate

  • To a 25 mL round-bottom flask, add salicylaldehyde (1.0 g, 8.2 mmol), diethyl malonate (1.5 g, 9.4 mmol), pure ethanol (5 mL), piperidine (0.1 mL), and one drop of acetic acid.

  • Add one or two boiling stones and attach a reflux condenser.

  • Heat the reaction mixture under reflux for 1 hour.

  • Monitor the reaction progress by TLC (60% diethyl ether/petroleum ether).

  • After completion, allow the flask to cool and add cold water (10 mL).

  • Cool the flask in an ice bath to crystallize the product.

  • Filter the crystals using a Büchner funnel, wash with a cold 50/50 water/ethanol solution (2 x 20 mL).

  • Dry the product overnight in an oven.

Step 2: Hydrolysis to this compound

  • In a 50 mL round-bottom flask, combine the coumarin ester (1.0 g, 4.6 mmol), ethanol (10 mL), water (4 mL), and KOH (1.0 g, 17.8 mmol).

  • Add boiling stones and heat the solution to its boiling point until a clear solution is obtained (approximately 30 minutes).

  • In a separate 100 mL Erlenmeyer flask, add HCl (2 M, 10 mL) and a magnetic stirrer.

  • Slowly add the hot reaction mixture to the HCl solution with strong stirring.

  • Observe the formation of the acid precipitate and cool the mixture in an ice bath.

  • Filter the product, wash with cold water, and dry.

Perkin Reaction

This protocol describes a one-pot synthesis of this compound.[5]

  • In a reaction flask equipped with a condenser and a system for azeotropic removal of water, combine salicylaldehyde (122 g, 1 mol), malonic acid (104 g, 1 mol), acetic acid (15.8 g, 0.26 mol), aniline (2 g, 0.02 mol), and petroleum ether (250 cc, n-hexane fraction boiling at 60-70 °C).

  • Heat the mixture to co-distill water and petroleum ether at 60-65 °C. Continuously separate the water and return the petroleum ether to the reaction flask.

  • Continue heating for 8 hours until no more water is distilled.

  • Cool the reaction mixture and filter the precipitated product.

  • Wash the product with fresh petroleum ether until free from aniline and acetic acid.

  • Dry the product to obtain substantially pure this compound.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the general workflow for synthesizing this compound and a more detailed representation of the widely-used Knoevenagel condensation pathway.

G cluster_reactants Starting Materials cluster_methods Synthesis Methods Salicylaldehyde Salicylaldehyde Knoevenagel Knoevenagel Condensation Salicylaldehyde->Knoevenagel Perkin Perkin Reaction Salicylaldehyde->Perkin Reformatsky Reformatsky Reaction Salicylaldehyde->Reformatsky ActiveMethylene Active Methylene Compound ActiveMethylene->Knoevenagel Product This compound Knoevenagel->Product Perkin->Product Pechmann Pechmann Condensation Pechmann->Product Reformatsky->Product G cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Hydrolysis Reactants Salicylaldehyde + Diethyl Malonate Catalyst1 Piperidine / Acetic Acid in Ethanol Reactants->Catalyst1 Reflux Reflux (1 hr) Catalyst1->Reflux Intermediate Ethyl 2-oxo-2H-chromene-3-carboxylate Reflux->Intermediate Hydrolysis KOH, Ethanol, Water Intermediate->Hydrolysis Heating Heat to Boiling (~30 min) Hydrolysis->Heating Acidification Acidification (HCl) Heating->Acidification FinalProduct This compound Acidification->FinalProduct

References

Assessing the Specificity of Coumarin-3-Carboxylic Acid for Hydroxyl Radicals Over Other Reactive Oxygen Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of specific reactive oxygen species (ROS) is paramount. This guide provides a detailed comparison of Coumarin-3-Carboxylic Acid (3-CCA) as a fluorescent probe, focusing on its specificity for hydroxyl radicals (•OH) over other ROS. The information presented is supported by experimental data and detailed protocols to aid in its practical application.

This compound is a widely utilized fluorescent probe for the detection of hydroxyl radicals. Its efficacy stems from a highly specific reaction with •OH that yields a fluorescent product, 7-hydroxythis compound (7-OHCCA), which can be readily quantified. This guide delves into the experimental evidence supporting this specificity.

Quantitative Comparison of Reactivity

The cornerstone of 3-CCA's utility as a hydroxyl radical probe is its high reaction rate constant with •OH, coupled with a lack of significant reactivity with other ROS to produce the same fluorescent product. The table below summarizes the available quantitative data.

Reactive Oxygen Species (ROS)Reaction Rate Constant with 3-CCA (M⁻¹ s⁻¹)Fluorescent Product (7-OHCCA) FormationCitation
Hydroxyl Radical (•OH) 4.9 x 10⁹ - 5.0 x 10⁹Yes, highly efficient[1][2]
Hydrogen Atom (H•) 1.3 x 10⁹No, does not initiate 7-OHCCA formation[2]
Hydrated Electron (eₐq⁻) 1.43 x 10¹⁰No, does not initiate 7-OHCCA formation[2]
Superoxide (B77818) (O₂⁻) Data not availableNot reported to form 7-OHCCA
Hydrogen Peroxide (H₂O₂) Data not availableNot reported to form 7-OHCCA
Singlet Oxygen (¹O₂) Data not availableNot reported to form 7-OHCCA
Hypochlorite (B82951) (ClO⁻) Data not availableOther coumarin (B35378) derivatives react, but not 3-CCA to form 7-OHCCA[1]
Peroxynitrite (ONOO⁻) Data not availableOther coumarin derivatives react, but not 3-CCA to form 7-OHCCA[3]

Reaction Mechanism and Specificity

The high specificity of 3-CCA for hydroxyl radicals lies in the mechanism of the reaction itself. The hydroxyl radical attacks the aromatic ring of the 3-CCA molecule, leading to the formation of a hydroxylated product, primarily 7-hydroxythis compound (7-OHCCA). This product is highly fluorescent, with an emission maximum around 450 nm, whereas 3-CCA itself is non-fluorescent.[4] Research indicates that other reactive species like the hydrogen atom and hydrated electrons, although they can react with 3-CCA, do not lead to the formation of this specific fluorescent product.[2]

ReactionMechanism CCA This compound (3-CCA) (Non-fluorescent) Product 7-hydroxythis compound (7-OHCCA) (Highly Fluorescent) CCA->Product + •OH OH Hydroxyl Radical (•OH)

Reaction of 3-CCA with hydroxyl radical.

Experimental Protocols

To rigorously assess the specificity of 3-CCA, a well-defined experimental protocol is essential. This involves the generation of different ROS and the subsequent measurement of the fluorescence response of 3-CCA.

Generation of Reactive Oxygen Species

A critical aspect of specificity testing is the reliable and selective generation of each ROS. Below are common methods employed:

  • Hydroxyl Radical (•OH):

    • Fenton Reaction: Mixing ferrous ions (e.g., FeCl₂ or FeSO₄) with hydrogen peroxide (H₂O₂).

    • Gamma Radiolysis of Water: Exposure of aqueous solutions to a gamma radiation source.[5]

    • UV Photolysis of H₂O₂: Irradiation of a hydrogen peroxide solution with UV light.

  • Superoxide (O₂⁻):

    • Xanthine (B1682287)/Xanthine Oxidase System: The enzymatic reaction of xanthine oxidase with xanthine generates superoxide.

    • KO₂ in DMSO: Dissolving potassium superoxide in dimethyl sulfoxide.

  • Hydrogen Peroxide (H₂O₂):

    • Direct addition of a standardized solution of H₂O₂.

  • Singlet Oxygen (¹O₂):

    • Photosensitization: Using a photosensitizer (e.g., Rose Bengal or Methylene Blue) and light of an appropriate wavelength in the presence of oxygen.

    • Chemical Generation: Decomposition of endoperoxides like 1,4-etheno-2,3-benzodioxin-1,4-dicarboxylic acid.

Experimental Workflow for Specificity Assessment

The following workflow outlines the steps to compare the fluorescence response of 3-CCA to various ROS.

ExperimentalWorkflow cluster_ROS_Generation ROS Generation OH_Gen Generate •OH (e.g., Fenton Reaction) Incubate Incubate each ROS with This compound (3-CCA) solution OH_Gen->Incubate O2_Gen Generate O₂⁻ (e.g., Xanthine/Xanthine Oxidase) O2_Gen->Incubate H2O2_Gen Prepare H₂O₂ solution H2O2_Gen->Incubate O1_Gen Generate ¹O₂ (e.g., Photosensitization) O1_Gen->Incubate Measure Measure Fluorescence (Excitation: ~395 nm, Emission: ~450 nm) Incubate->Measure Compare Compare Fluorescence Intensity Measure->Compare

References

A Comparative Guide to In Vivo Oxidative Stress Biomarkers: Coumarin-3-Carboxylic Acid and Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Coumarin-3-Carboxylic Acid (C3CA) and other widely accepted biomarkers for the in vivo validation of oxidative stress. The information presented is curated from experimental data to assist researchers in selecting the most appropriate biomarker for their specific research needs.

Executive Summary

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions. Accurate in vivo measurement of oxidative stress is therefore crucial for understanding disease mechanisms and for the development of novel therapeutic interventions. This guide focuses on this compound, a fluorescent probe for the highly reactive hydroxyl radical (•OH), and compares its utility with established biomarkers of oxidative damage to lipids, DNA, and proteins.

Data Presentation: Comparison of Oxidative Stress Biomarkers

BiomarkerAnalyteMatrixMethod of DetectionKey AdvantagesKey Disadvantages
This compound (C3CA) 7-Hydroxythis compound (7-OHCCA)Tissue homogenates, PlasmaFluorescence Spectroscopy, HPLC with fluorescence detectionSpecific for hydroxyl radical (•OH) detection.[1] Real-time measurement potential.[1]Indirect measurement of oxidative stress. Potential for photo-instability. Limited in vivo validation compared to other markers.
F2-Isoprostanes (F2-IsoPs) 8-iso-PGF2α and other isomersUrine, Plasma, TissuesGas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Considered a "gold standard" for lipid peroxidation.[2] Stable molecules, providing a reliable index of oxidative stress.[3] Not affected by dietary lipids.[3]Technically demanding and expensive analytical methods.[4]
8-oxo-2'-deoxyguanosine (8-oxo-dG) 8-oxo-dGUrine, Leukocyte DNAHPLC with Electrochemical Detection (HPLC-ECD), LC-MS/MS, ELISAA widely used marker for oxidative DNA damage.[5] Non-invasive measurement in urine.Susceptible to artifactual oxidation during sample preparation.[6] ELISA methods may lack specificity.
Malondialdehyde (MDA) MDA-TBA adductPlasma, Serum, TissuesThiobarbituric Acid Reactive Substances (TBARS) assay, HPLCSimple and cost-effective assay. Widely used in many studies.Lacks specificity; TBARS assay can react with other aldehydes.[7] MDA can be generated through non-oxidative stress pathways.[7]
Protein Carbonyls Carbonyl groups on proteinsPlasma, TissuesSpectrophotometry (DNPH assay), ELISA, Western BlotGeneral marker of protein oxidation. Relatively stable.Can result from various types of oxidative modifications. May not reflect acute changes in oxidative stress.

Experimental Protocols

Detailed methodologies for the in vivo validation of each biomarker are provided below.

In Vivo Hydroxyl Radical Detection using this compound

This protocol is adapted from methodologies using C3CA as a fluorescent trap for hydroxyl radicals.

Objective: To quantify the formation of 7-hydroxythis compound (7-OHCCA) as an indicator of hydroxyl radical production in a target tissue.

Materials:

  • This compound (C3CA)

  • Saline solution (sterile)

  • Animal model of oxidative stress

  • Homogenization buffer (e.g., phosphate-buffered saline with protease inhibitors)

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

  • 7-Hydroxythis compound (7-OHCCA) standard

Procedure:

  • Animal Dosing: Administer C3CA (e.g., 2 mg/kg) intravenously to the animal model.[8]

  • Induction of Oxidative Stress: Induce oxidative stress in the animal model according to the specific experimental design.

  • Tissue Collection: At a predetermined time point, euthanize the animal and perfuse the target organ with cold saline to remove blood.

  • Sample Preparation: Excise the target tissue, weigh it, and homogenize in ice-cold homogenization buffer.

  • Protein Precipitation: Add a precipitating agent (e.g., ice-cold acetonitrile) to the homogenate to precipitate proteins. Centrifuge to collect the supernatant.

  • HPLC Analysis:

    • Inject the supernatant into the HPLC system.

    • Separate the components using a suitable C18 column.

    • Detect 7-OHCCA using a fluorescence detector with excitation and emission wavelengths typically around 395 nm and 450 nm, respectively.

  • Quantification: Create a standard curve using known concentrations of 7-OHCCA to quantify the amount of 7-OHCCA in the tissue sample.

In Vivo Lipid Peroxidation Assessment using F2-Isoprostanes

This protocol describes the measurement of F2-isoprostanes in urine or plasma by GC-MS, a gold-standard method.[2]

Objective: To quantify the levels of F2-isoprostanes as a reliable marker of systemic lipid peroxidation.

Materials:

  • Urine or plasma samples

  • Internal standard (e.g., [²H₄]-PGF2α)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Derivatization reagents (e.g., pentafluorobenzyl bromide, N,O-bis(trimethylsilyl)trifluoroacetamide)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Sample Collection: Collect urine or plasma samples. For plasma, use an anticoagulant and centrifuge to separate the plasma.

  • Internal Standard Spiking: Add a known amount of the internal standard to each sample.

  • Solid-Phase Extraction: Acidify the samples and apply them to a pre-conditioned SPE cartridge to extract the F2-isoprostanes.

  • Elution and Derivatization: Elute the F2-isoprostanes from the cartridge and perform a two-step derivatization to make them volatile for GC-MS analysis.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system for separation and detection.

  • Quantification: Quantify the F2-isoprostanes by comparing the peak area of the endogenous compounds to the peak area of the internal standard.

In Vivo Oxidative DNA Damage Measurement using 8-oxo-dG

This protocol outlines the analysis of 8-oxo-dG in urine via HPLC-ECD.

Objective: To measure the urinary excretion of 8-oxo-dG as a non-invasive marker of oxidative DNA damage.

Materials:

  • Urine samples

  • Solid-phase extraction (SPE) cartridges

  • HPLC system with an electrochemical detector (ECD)

  • 8-oxo-dG standard

Procedure:

  • Urine Collection: Collect a 24-hour or spot urine sample.

  • Sample Preparation: Centrifuge the urine to remove sediment.

  • Solid-Phase Extraction: Use SPE to purify and concentrate 8-oxo-dG from the urine matrix.

  • HPLC-ECD Analysis: Inject the purified sample into the HPLC system. The electrochemical detector is used for sensitive and selective detection of 8-oxo-dG.

  • Quantification: Quantify urinary 8-oxo-dG levels by comparing the peak area to a standard curve generated with known concentrations of 8-oxo-dG. Results are often normalized to creatinine (B1669602) concentration to account for variations in urine dilution.

In Vivo Lipid Peroxidation Measurement using Malondialdehyde (MDA)

This protocol describes the widely used TBARS assay for MDA measurement.

Objective: To estimate the level of lipid peroxidation by measuring MDA in biological samples.

Materials:

  • Plasma, serum, or tissue homogenate

  • Thiobarbituric acid (TBA) reagent

  • Trichloroacetic acid (TCA)

  • Spectrophotometer or fluorescence spectrophotometer

Procedure:

  • Sample Preparation: Obtain plasma, serum, or prepare a tissue homogenate.

  • Reaction Mixture: Add the sample to a reaction mixture containing TBA and an acid (e.g., TCA).

  • Incubation: Heat the mixture at a high temperature (e.g., 95°C) for a specified time to allow the formation of the MDA-TBA adduct.

  • Measurement: After cooling, measure the absorbance or fluorescence of the resulting pink-colored product. The absorbance is typically measured around 532 nm.

  • Quantification: Use a standard curve prepared with a known concentration of MDA or a derivative to determine the MDA concentration in the sample.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the in vivo validation of oxidative stress biomarkers.

Oxidative_Stress_Pathway ROS Reactive Oxygen Species (ROS) OH Hydroxyl Radical (•OH) ROS->OH Lipids Lipids OH->Lipids DNA DNA OH->DNA Proteins Proteins OH->Proteins C3CA Coumarin-3-Carboxylic Acid (C3CA) OH->C3CA F2_IsoPs F2-Isoprostanes Lipids->F2_IsoPs MDA Malondialdehyde (MDA) Lipids->MDA oxo_dG 8-oxo-dG DNA->oxo_dG Protein_Carbonyls Protein Carbonyls Proteins->Protein_Carbonyls OHCCA 7-OHCCA (Fluorescent) C3CA->OHCCA Detection

Caption: Oxidative stress pathway and biomarker generation.

Experimental_Workflow cluster_C3CA C3CA Method cluster_Alternatives Alternative Biomarker Methods C3CA_admin Administer C3CA C3CA_stress Induce Oxidative Stress C3CA_admin->C3CA_stress C3CA_sample Collect Tissue C3CA_stress->C3CA_sample C3CA_process Homogenize & Extract C3CA_sample->C3CA_process C3CA_analyze HPLC-Fluorescence (Measure 7-OHCCA) C3CA_process->C3CA_analyze Alt_stress Induce Oxidative Stress Alt_sample Collect Urine/Plasma/Tissue Alt_stress->Alt_sample Alt_process Sample Preparation (e.g., SPE, Derivatization) Alt_sample->Alt_process Alt_analyze Analytical Detection (e.g., GC-MS, HPLC-ECD, TBARS) Alt_process->Alt_analyze

Caption: General experimental workflows for biomarker validation.

Biomarker_Comparison_Logic Goal Assess In Vivo Oxidative Stress Question1 Specific ROS of Interest? Goal->Question1 Question2 Target Molecule Damage? Goal->Question2 Question1->Question2 No OH_focus Focus on •OH Question1->OH_focus Yes Lipid_damage Lipid Peroxidation Question2->Lipid_damage Lipids DNA_damage DNA Damage Question2->DNA_damage DNA Protein_damage Protein Damage Question2->Protein_damage Proteins C3CA Use C3CA OH_focus->C3CA F2_IsoPs Use F2-Isoprostanes Lipid_damage->F2_IsoPs MDA Use MDA Lipid_damage->MDA oxo_dG Use 8-oxo-dG DNA_damage->oxo_dG Carbonyls Use Protein Carbonyls Protein_damage->Carbonyls

Caption: Logic for selecting an oxidative stress biomarker.

References

Unveiling the Anticancer Potential: A Comparative Analysis of Coumarin-3-Carboxylic Acid Derivatives' Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of recent studies reveals the significant cytotoxic effects of various coumarin-3-carboxylic acid derivatives against a range of cancer cell lines. This guide synthesizes key findings, presenting a comparative analysis of their in vitro efficacy, outlining the experimental protocols used for their evaluation, and visualizing the underlying molecular pathways.

Researchers in the field of drug discovery are continuously exploring novel compounds with potent and selective anticancer properties. Among these, derivatives of this compound have emerged as a promising class of molecules, demonstrating significant cytotoxic activity against various cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic profiles of different this compound derivatives, supported by experimental data from recent scientific literature.

Comparative Cytotoxicity of this compound Derivatives

The anticancer efficacy of various this compound derivatives has been evaluated against several human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for cytotoxicity. The data, summarized in the table below, highlights the diverse activity of these compounds.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
5-bromo-8-methoxythis compound (5a)HepG-283.69Doxorubicin>100
7-aza-coumarine-3-carboxamide (7r)HuTu 805.5DoxorubicinNot Specified
1-N-(4-Cyano-5-methoxy-5-oxo-1-Phenylpenta-1,3-diene-1-y)-azathis compound (6)MCF-72.56 ± 0.13Doxorubicin2.82 ± 0.07
Coumarin-3-hydrazide (5o)HCT116PotentNot SpecifiedNot Specified
4-fluoro benzamide (B126) derivative (14b)HepG24.85DoxorubicinNot Specified
4-fluoro benzamide derivative (14b)HeLa0.75DoxorubicinNot Specified
2,5-difluoro benzamide derivative (14e)HepG22.62DoxorubicinNot Specified
2,5-difluoro benzamide derivative (14e)HeLa0.39DoxorubicinNot Specified
Coumarin (B35378) amino acid derivative (4k)MCF-74.98Sorafenib30
Coumarin dipeptide derivative (6c)MCF-75.85Sorafenib30
Compound 4HL608.09Staurosporine7.48
Compound 4MCF-73.26Staurosporine3.06
Compound 4A5499.34Staurosporine3.7
Compound 8bHepG213.14Not SpecifiedNot Specified

Note: "Potent" indicates significant activity was observed, but a specific IC50 value was not provided in the source material. The reference compounds and their IC50 values are included for comparison where available.

Experimental Protocols

The evaluation of the cytotoxic activity of these coumarin derivatives predominantly relies on in vitro cell-based assays. A standard methodology involves the following steps:

Cell Culture and Treatment

Human cancer cell lines, such as MCF-7 (breast adenocarcinoma), HepG-2 (hepatocellular carcinoma), HeLa (cervical cancer), HuTu 80 (duodenal adenocarcinoma), HCT116 (colorectal carcinoma), HL60 (promyelocytic leukemia), and A549 (lung carcinoma), are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. The cells are maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of the coumarin derivatives for a specified period, typically 48 to 72 hours.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[1] Following treatment with the test compounds, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. These crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.

Mechanism of Action: Signaling Pathways

Several studies have delved into the molecular mechanisms by which this compound derivatives exert their cytotoxic effects. A recurring theme is the induction of apoptosis, or programmed cell death, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Apoptosis Induction

Flow cytometry analysis has shown that some coumarin derivatives can arrest the cell cycle at different phases, such as the G2/M phase, and induce apoptosis. The induction of apoptosis is a desirable characteristic for anticancer agents as it leads to the controlled elimination of cancer cells. One study demonstrated that a specific azacoumarin derivative led to an increase in both early and late apoptotic cell populations in MCF-7 cells.

PI3K/AKT Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer.[2][3] Some coumarin derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.[2]

PI3K_AKT_Pathway Coumarin Coumarin-3-Carboxylic Acid Derivatives PI3K PI3K Coumarin->PI3K Inhibition AKT AKT PI3K->AKT Activation Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits

Figure 1: Inhibition of the PI3K/AKT signaling pathway by coumarin derivatives.

VEGFR2 and Topoisomerase II Inhibition

Other mechanisms of action include the inhibition of vascular endothelial growth factor receptor 2 (VEGFR2) and topoisomerase II.[4] VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow.[4] Topoisomerase II is an enzyme essential for DNA replication in rapidly dividing cells.[4] By inhibiting these targets, coumarin derivatives can disrupt tumor growth and proliferation.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis CancerCells Cancer Cell Lines (e.g., MCF-7, HepG2) Seeding Seed cells in 96-well plates CancerCells->Seeding Treatment Treat with Coumarin Derivatives (various conc.) Seeding->Treatment MTT Add MTT Reagent Treatment->MTT Formazan Formation of Formazan Crystals MTT->Formazan Solubilization Solubilize Crystals (e.g., DMSO) Formazan->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance IC50 Calculate IC50 values Absorbance->IC50

Figure 2: General workflow for assessing the cytotoxicity of coumarin derivatives.

References

A Spectroscopic Showdown: Unraveling the Coordination Chemistry of Coumarin-3-Carboxylic Acid with Transition Metals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of Coumarin-3-Carboxylic Acid (HCCA) and its metal complexes reveals significant shifts in their spectroscopic signatures upon coordination. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of these changes, supported by experimental data and detailed methodologies, to aid in the development of novel metal-based therapeutic agents.

This compound, a versatile organic ligand, exhibits interesting photophysical properties and biological activities. The complexation of HCCA with various metal ions, including Nickel(II), Copper(II), Zinc(II), Manganese(II), Cobalt(II), and Lanthanum(III), has been shown to modulate these properties, opening avenues for new applications in medicinal chemistry and materials science. This guide delves into the spectroscopic comparison of HCCA and its metal complexes, focusing on UV-Visible, Infrared, Raman, and Nuclear Magnetic Resonance spectroscopy.

Experimental Protocols

General Synthesis of Metal Complexes (Ni(II), Cu(II), Zn(II))

A general procedure for the synthesis of Ni(II), Cu(II), and Zn(II) complexes of this compound involves the reaction of the corresponding metal acetate (B1210297) salt with HCCA in a methanolic solution.[1]

Procedure:

  • A solution of the respective metal acetate salt ([Ni(CH₃COO)₂·4H₂O], [Cu(CH₃COO)₂·H₂O], or [Zn(CH₃COO)₂·2H₂O]) in methanol (B129727) (10 mL) is prepared to an equimolar amount relative to the ligand.

  • This metal salt solution is added dropwise to a solution of 1.6 mmol of this compound in 20 mL of methanol, maintained at a temperature of 50°C.

  • The resulting mixture is stirred continuously for one hour.

  • The solution is then stored at 5°C for 24 hours to facilitate the precipitation of the complex.

  • The precipitate is collected by filtration and washed with cold methanol to remove any unreacted starting materials.

Spectroscopic Analysis
  • Infrared (IR) and Raman Spectroscopy: IR and Raman spectra are typically recorded in the solid state. IR spectra are often obtained using the KBr pellet technique, while Raman spectra are acquired using a laser excitation source.

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded in a suitable solvent, such as methanol or DMSO, using a spectrophotometer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a deuterated solvent, commonly DMSO-d₆, on an NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

Data Presentation: A Spectroscopic Comparison

The coordination of metal ions to this compound induces noticeable changes in its spectroscopic properties. These changes provide valuable insights into the binding modes and the nature of the metal-ligand interactions.

UV-Visible Spectroscopy

The electronic absorption spectrum of free HCCA in methanol exhibits a main absorption band around 290 nm and a shoulder at approximately 334 nm.[1] Upon complexation with metal ions, these bands can undergo shifts, indicating the involvement of the coumarin (B35378) ring's π-system in the coordination.

Compoundλmax 1 (nm)λmax 2 (nm)
HCCA290334 (shoulder)
Ni(II)-HCCA286318
Cu(II)-HCCA286318
Zn(II)-HCCA286318

Table 1: UV-Visible Absorption Maxima of HCCA and its Metal Complexes in Methanol. The data indicates a slight blue shift of the main absorption band and a more pronounced blue shift of the shoulder upon complexation.[1]

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for elucidating the coordination mode of HCCA with metal ions. The IR and Raman spectra of the complexes show significant shifts in the vibrational frequencies of the carboxylate and lactone carbonyl groups compared to the free ligand, confirming their participation in metal binding. The coordination of the metal ions typically occurs through the carboxylic and carbonyl groups at positions 2 and 4 of the heterocycle.[1]

Compoundν(C=O) carboxyl (IR, cm⁻¹)ν(C=O) lactone (IR, cm⁻¹)ν(M-O) (IR, cm⁻¹)ν(O-H) (Raman, cm⁻¹)
HCCA17201680-3080
Ni(II)-HCCA162516055943080
Cu(II)-HCCA163016105943080
Zn(II)-HCCA162816085923080

Table 2: Key IR and Raman Vibrational Frequencies (cm⁻¹) of HCCA and its Metal Complexes. The significant red shift of the C=O stretching frequencies of both the carboxylic acid and the lactone groups upon complexation is indicative of their coordination to the metal center. The appearance of a new band in the low-frequency region is attributed to the metal-oxygen stretching vibration.[1] The persistence of the ν(O-H) band in the Raman spectra of the complexes suggests that the carboxylic acid proton is not displaced in all cases.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of the ligand and its complexes in solution. The chemical shifts of the protons and carbons in the coumarin ring are sensitive to the coordination of a metal ion.

CompoundH-4 (ppm)H-5 (ppm)H-6 (ppm)H-7 (ppm)H-8 (ppm)
HCCA (DMSO-d₆)8.687.837.457.677.45
La(III)-HCCA (DMSO-d₆)8.537.707.357.577.35

Table 3: ¹H NMR Chemical Shifts (ppm) of HCCA and its La(III) Complex in DMSO-d₆. The upfield shift of the proton signals upon complexation with La(III) suggests a change in the electronic environment of the coumarin ring.[2]

Note: Detailed quantitative ¹H and ¹³C NMR data for Ni(II), Cu(II), Zn(II), Mn(II), and Co(II) complexes were not available in the reviewed literature.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of Metal Complexes cluster_characterization Spectroscopic Characterization HCCA This compound (HCCA) Reaction Reaction at 50°C HCCA->Reaction MetalSalt Metal Acetate Salt (Ni, Cu, Zn, etc.) MetalSalt->Reaction Solvent Methanol Solvent->Reaction Precipitation Precipitation at 5°C Reaction->Precipitation Complex Metal-HCCA Complex Precipitation->Complex UVVis UV-Vis Spectroscopy Complex->UVVis Analysis IR_Raman IR & Raman Spectroscopy Complex->IR_Raman Analysis NMR NMR Spectroscopy Complex->NMR Analysis

Caption: Experimental workflow for the synthesis and spectroscopic characterization of metal complexes of this compound.

Conclusion

The spectroscopic data presented in this guide clearly demonstrates the coordination of various metal ions to this compound. The observed shifts in the UV-Visible, IR, Raman, and NMR spectra provide valuable information on the binding modes and structural changes occurring upon complexation. This comparative analysis serves as a foundational resource for researchers working on the design and development of new coumarin-based metal complexes with tailored properties for applications in drug discovery and beyond. Further investigations into the fluorescence properties and detailed NMR studies of a broader range of metal complexes are warranted to expand our understanding of these promising compounds.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Coumarin-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Coumarin-3-Carboxylic Acid, a compound frequently used in various research applications. Adherence to these procedures is critical for minimizing risks and ensuring the integrity of your work.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as toxic if swallowed and can cause skin and eye irritation. Therefore, appropriate personal protective equipment is mandatory to prevent exposure.

HazardGHS PictogramSignal WordH-phrase
Acute toxicity, oralDangerH301: Toxic if swallowed
Skin irritationWarningH315: Causes skin irritation
Eye irritationWarningH319: Causes serious eye irritation

Table 1: Hazard Identification

A comprehensive approach to personal protection is necessary. The following table outlines the recommended PPE for handling this chemical.

Body PartProtectionStandardRationale
Eyes/FaceSafety goggles or face shieldOSHA 29 CFR 1910.133 or European Standard EN166Protects against dust particles and splashes.[1]
SkinChemical-resistant gloves (e.g., nitrile) and lab coatEN 374Prevents skin contact and irritation.[2]
RespiratoryNIOSH/MSHA or European Standard EN 149 approved respiratorWhen dusts are generatedProtects against inhalation of harmful dust particles.[1][2]

Table 2: Recommended Personal Protective Equipment

Operational Plan: Handling and Storage

Proper handling and storage procedures are crucial for maintaining a safe laboratory environment and ensuring the stability of the chemical.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[3]

  • Avoid direct contact with skin, eyes, and clothing.[1][3]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[4]

  • Wash hands thoroughly after handling.[4]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[2]

  • Keep in a locked storage area.[2][4]

  • Avoid exposure to light.

  • Store away from incompatible materials such as strong bases and oxidizing agents.[1][3]

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_workspace Prepare Well-Ventilated Workspace (Chemical Fume Hood) prep_ppe->prep_workspace weigh Weigh this compound prep_workspace->weigh Proceed when ready dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate After experiment dispose_waste Dispose of Waste in Accordance with Regulations decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE Properly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Disposal Plan

The disposal of this compound and its containers must be handled as hazardous waste.[3]

Waste TypeDisposal Method
Unused/Expired ProductDispose of as hazardous waste at an approved waste disposal plant.[2]
Contaminated PPEDispose of in accordance with applicable laws and good laboratory practices.[2]
Empty ContainersTreat as hazardous waste and dispose of accordingly.

Table 3: Disposal Guidelines

Always consult your institution's environmental health and safety (EHS) department for specific disposal protocols and to ensure compliance with local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.